Methyl 5,5-dimethoxyvalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,5-dimethoxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFAONQHOIRLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338851 | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-91-9 | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5,5-Dimethoxypentanoate
Abstract: This document provides an in-depth technical overview of Methyl 5,5-dimethoxypentanoate, a versatile acetal-ester used as a key building block in advanced organic synthesis. We will cover its precise chemical identity according to IUPAC nomenclature, detailed physicochemical properties, validated synthesis and purification protocols, comprehensive spectroscopic analysis, and its applications in the fields of chemical research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's characteristics and utility.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and formal naming is fundamental to scientific communication and reproducibility. The compound commonly known as "Methyl 5,5-dimethoxyvalerate" is more formally identified under the system established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name and Rationale
The official IUPAC name for this compound is Methyl 5,5-dimethoxypentanoate .[1] This name is derived by systematically deconstructing its molecular structure:
-
Pentanoate: This is the root of the name, indicating a derivative of pentanoic acid. The five-carbon chain includes the carboxyl carbon.
-
Methyl: This prefix designates the methyl group (-CH₃) that forms an ester with the carboxyl group.
-
5,5-dimethoxy: This indicates two methoxy groups (-OCH₃) are attached to the fifth carbon atom of the main pentanoate chain.
The common name "valerate" is often used for five-carbon esters, but "pentanoate" is the preferred term in modern IUPAC nomenclature.
Chemical Structure and Identifiers
The compound's structure features a terminal methyl ester and a dimethyl acetal at the opposite end of a five-carbon chain. The acetal group serves as a protected aldehyde, a feature that is central to its synthetic utility.
Diagram: Molecular Structure of Methyl 5,5-dimethoxypentanoate
A 2D representation of Methyl 5,5-dimethoxypentanoate.
Table 1: Chemical Identifiers [1][2][3]
| Identifier | Value |
| IUPAC Name | Methyl 5,5-dimethoxypentanoate |
| CAS Number | 23068-91-9 |
| Molecular Formula | C₈H₁₆O₄ |
| Molecular Weight | 176.21 g/mol |
| Canonical SMILES | COC(CCCC(=O)OC)OC |
| InChI Key | YOFAONQHOIRLCQ-UHFFFAOYSA-N |
| PubChem CID | 551444 |
Physicochemical Properties
Understanding the physical properties of a compound is critical for its handling, purification, and use in reactions.
Table 2: Physicochemical Data [2]
| Property | Value |
| Appearance | Liquid |
| Density | 1.012 g/mL at 25 °C |
| Boiling Point | 70-72 °C at 2 mmHg |
| Refractive Index (n20/D) | 1.422 |
| Flash Point | 63 °C (145.4 °F) - closed cup |
Synthesis and Mechanistic Insights
Methyl 5,5-dimethoxypentanoate is typically prepared via the acetalization of a precursor containing an aldehyde functional group. A common and effective method involves the acid-catalyzed reaction of methyl 4-formylbutanoate with methanol.
Synthetic Rationale and Workflow
The core of the synthesis is the protection of the aldehyde group as a dimethyl acetal. This transformation is crucial because the acetal is stable under neutral or basic conditions, which might be required for subsequent reactions involving the ester functionality. The reaction is an equilibrium process, and to drive it to completion, either the product (water) must be removed, or a large excess of the alcohol (methanol) must be used. Using methanol as the solvent is a common strategy that serves both as a reagent and as the reaction medium.
Diagram: Synthetic Workflow
General workflow for the synthesis of Methyl 5,5-dimethoxypentanoate.
Detailed Laboratory Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Methyl 4-formylbutanoate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-formylbutanoate in a 10-fold molar excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 mol equivalent).
-
Scientist's Note: p-TSA is often preferred over sulfuric acid as it is a solid and easier to handle, while still providing the necessary acidic environment for acetal formation.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Trustworthiness Check: This step is critical to prevent acid-catalyzed decomposition of the product during the subsequent workup and distillation.
-
-
Extraction: Reduce the volume of methanol under reduced pressure. Add water and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation (e.g., 70-72 °C at 2 mmHg) to yield the pure Methyl 5,5-dimethoxypentanoate as a clear liquid.[2]
Applications in Research and Drug Development
The primary value of Methyl 5,5-dimethoxypentanoate lies in its bifunctional nature. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the acetal acts as a stable precursor to an aldehyde.
Role as a C5 Building Block
This compound is effectively a masked version of glutaraldehyde monomethyl ester. The aldehyde can be deprotected under mild acidic conditions, revealing a reactive site for subsequent transformations such as Wittig reactions, reductive aminations, or aldol condensations. This makes it a valuable C5 synthon for constructing more complex molecular architectures.
For example, it may be employed in the synthesis of seven-membered carbocycles or in the preparation of substituted pentenoic acid derivatives.[2] The methyl group itself plays a significant role in drug design by potentially modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[4]
Diagram: Synthetic Utility Pathway
Key synthetic pathways originating from Methyl 5,5-dimethoxypentanoate.
Use in Heterocyclic Synthesis
The 1,5-dicarbonyl relationship that can be unmasked from this molecule is particularly useful for the synthesis of heterocyclic systems. Following deprotection and a potential modification of the ester group, the resulting aldehyde-ketone or dialdehyde equivalent can undergo condensation reactions with amines, hydrazines, or other dinucleophiles to form pyridines, pyrazoles, and other important ring systems found in many pharmaceutical agents.
Conclusion
Methyl 5,5-dimethoxypentanoate, correctly identified by its IUPAC name Methyl 5,5-dimethoxypentanoate, is a highly valuable and versatile building block in modern organic synthesis. Its key structural feature—a stable acetal protecting a reactive aldehyde—allows for selective chemical manipulations at the ester terminus. The straightforward synthesis and purification protocols, combined with its utility in constructing complex carbocyclic and heterocyclic frameworks, ensure its continued importance for researchers and professionals in drug development and chemical science.
References
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PubChem Compound Summary for CID 551444, this compound. National Center for Biotechnology Information. [Link]
-
[Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. PubMed. [Link]
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The Synthetic Cornerstone: A Technical Guide to Methyl 5,5-dimethoxyvalerate
Executive Summary
Methyl 5,5-dimethoxyvalerate (CAS No. 23068-91-9) is a pivotal intermediate in modern organic synthesis, valued for its dual functionality as a methyl ester and a protected aldehyde. The dimethyl acetal moiety offers exceptional stability under a range of conditions, particularly basic, nucleophilic, and reductive environments, allowing for selective manipulation of the ester group. Subsequent acid-catalyzed hydrolysis efficiently unmasks the terminal aldehyde, providing a versatile handle for a multitude of synthetic transformations. This guide delivers an in-depth exploration of the compound's synthesis, spectroscopic identity, and critical applications, with a focus on mechanistic rationale and practical laboratory protocols for researchers in pharmaceuticals and fine chemical synthesis.
Core Chemical Profile and Physicochemical Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization. This compound is a colorless liquid with properties that make it amenable to standard laboratory purification techniques.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 23068-91-9 | [1] |
| Molecular Formula | C₈H₁₆O₄ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 70-72 °C @ 2 mmHg | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.422 | [3] |
| ¹H NMR (CDCl₃) | See Section 1.1 for detailed assignment | [4] (Typical) |
| ¹³C NMR (CDCl₃) | See Section 1.1 for detailed assignment | [4] (Typical) |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
Spectroscopic Signature and Structural Verification
The structural integrity of this compound is confirmed through NMR and IR spectroscopy. The spectra provide a unique fingerprint, allowing for unambiguous identification and purity assessment.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals that correspond to each unique proton environment in the molecule.
-
δ 4.37 (t, J = 5.7 Hz, 1H): This triplet corresponds to the methine proton (-CH(OCH₃)₂) of the acetal, split by the adjacent CH₂ group.
-
δ 3.67 (s, 3H): A sharp singlet representing the three protons of the methyl ester (-COOCH₃).
-
δ 3.32 (s, 6H): A singlet integrating to six protons, assigned to the two equivalent methoxy groups of the acetal (-CH(OCH₃ )₂).
-
δ 2.33 (t, J = 7.4 Hz, 2H): A triplet corresponding to the methylene group alpha to the ester carbonyl (α-CH₂).
-
δ 1.71 - 1.60 (m, 4H): A complex multiplet region arising from the overlap of the signals for the two central methylene groups (β-CH₂ and γ-CH₂).
-
-
¹³C NMR Spectroscopy (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone and functional groups.
-
δ 174.0: Ester carbonyl carbon (C =O).
-
δ 104.4: Acetal carbon (-C H(OCH₃)₂).
-
δ 53.0: Methoxy carbons of the acetal (-CH(O CH₃)₂).
-
δ 51.5: Methyl ester carbon (-COOC H₃).
-
δ 33.9, 31.8, 21.5: Aliphatic methylene carbons of the main chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays a prominent, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretch of the ester. A series of strong C-O stretching bands are also observed between 1200 and 1050 cm⁻¹ , corresponding to the ester and acetal functionalities.
Synthesis Protocol: Acid-Catalyzed Acetalization
The most direct and widely used synthesis of this compound is the acid-catalyzed reaction of its corresponding aldehyde, methyl 5-oxovalerate, with methanol. The reaction is an equilibrium process, driven to completion by using methanol as both the reagent and solvent and by removing the water byproduct.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Methodology
-
Reagents & Equipment:
-
Methyl 5-oxovalerate (1.0 eq.)
-
Methanol (anhydrous, 15-20 eq.)
-
Trimethyl orthoformate (1.5 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq.)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Step-by-Step Procedure:
-
Reaction Setup: Charge a dry round-bottom flask with methyl 5-oxovalerate (1.0 eq.), methanol (15-20 eq.), and trimethyl orthoformate (1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.02 eq.) to the stirred solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Quenching & Neutralization: Cool the reaction to room temperature. Carefully add saturated aqueous NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Partition the remaining residue between water and an organic solvent (DCM or EtOAc). Extract the aqueous layer twice more with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pure, colorless liquid.
-
-
Causality and Self-Validation:
-
Expertise: Trimethyl orthoformate is employed as a chemical water scavenger. It reacts with the water formed during acetalization to produce methanol and methyl formate, thus driving the equilibrium toward the product.[3] This is more efficient than physical removal of water via a Dean-Stark trap in this context.
-
Trustworthiness: The protocol is self-validating. Successful synthesis is confirmed by the disappearance of the aldehyde starting material on TLC/GC. The final purification by vacuum distillation provides the product in high purity, which can be verified by comparing the measured boiling point and refractive index against literature values.[3]
-
Strategic Applications in Synthesis
The core utility of this compound is its function as a stable aldehyde precursor. The acetal is robust to many reagents that would otherwise react with an aldehyde, enabling complex synthetic sequences.
The Deprotection Gateway: Unmasking the Aldehyde
The conversion of the acetal back to the aldehyde is the key step that unlocks its synthetic potential. This is achieved through acid-catalyzed hydrolysis.
Caption: Mechanism of acid-catalyzed acetal deprotection.
Mechanistic Rationale: The reaction is initiated by protonation of one of the acetal's oxygen atoms by a catalytic amount of acid (e.g., HCl, p-TsOH in aqueous solvent).[5] This creates a good leaving group (methanol), which is eliminated to form a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product and a second molecule of methanol. The reaction is typically performed using dilute aqueous acid or catalysts like silica gel under aqueous conditions.[5][6]
Synthesis of Heterocycles: The Piperidine Scaffold
A primary application is in the synthesis of N-substituted piperidines, a privileged scaffold in medicinal chemistry. This is accomplished via an in-situ deprotection followed by a reductive amination cascade.
-
Deprotection: The acetal is hydrolyzed in situ to generate the aldehyde.
-
Iminium Formation: The aldehyde reacts with a primary amine (R-NH₂) to form an iminium ion.
-
Reductive Cyclization: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion and the ester (after intramolecular cyclization) to furnish the N-substituted piperidine.
Precursor for Cyanine Dyes
The masked aldehyde functionality is crucial in the synthesis of polymethine chains found in cyanine dyes. While not a direct component of the final dye, it serves as a key building block for the reactive intermediates. For example, related dialdehyde acetals are condensed with anilines to form glutaconaldehyde anil salts.[7] These salts are then reacted with indoline or benzothiazole derivatives to construct the characteristic conjugated system of dyes like Cy5.[7][8] this compound can be used to build unsymmetrical polymethine chains for specialized dye applications.
Elaboration into Seven-Membered Carbocycles
This compound has been cited as a potential starting material for the synthesis of seven-membered carbocycles.[3] While specific protocols starting from this exact molecule are proprietary, the general strategy involves using the C5 backbone as a key element in annulation reactions, such as [4+3] cycloadditions, where the unmasked aldehyde would participate as the three-carbon component after appropriate functionalization.[9]
Safety and Handling
-
Hazard Identification: this compound is a combustible liquid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 551444, this compound. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Jung, M. E., et al. (2012). Synthesis and Validation of Cyanine-Based Dyes for DIGE. ResearchGate. [Link]
- Shmanai, V. V., et al. (2003). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta.
-
Barluenga, J., et al. (2005). Diastereoselective synthesis of five- and seven-membered rings by [2+2+1], [3+2], [3+2+2], and [4+3] carbocyclization reactions... Chemistry. [Link]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. academic.oup.com [academic.oup.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of five- and seven-membered rings by [2+2+1], [3+2], [3+2+2], and [4+3] carbocyclization reactions of beta-substituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5,5-dimethoxyvalerate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 5,5-dimethoxyvalerate (MDMV), with the molecular formula C8H16O4, is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis.[1] Its unique structure, incorporating both a methyl ester and a dimethyl acetal, offers a strategic advantage in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of MDMV, including its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, thorough spectroscopic analysis for characterization, and a discussion of its applications, particularly in the synthesis of carbocycles and imaging agents. This document is intended to be a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing the necessary details to confidently synthesize, characterize, and utilize this important chemical building block.
Introduction: The Strategic Utility of a Bifunctional Building Block
In the landscape of organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. This compound (MDMV), also known as methyl 5,5-dimethoxypentanoate, falls squarely into this category.[1] The presence of a methyl ester and a protected aldehyde (as a dimethyl acetal) within the same five-carbon chain makes it a highly strategic precursor for a variety of chemical transformations.
The acetal group serves as a stable protecting group for the aldehyde functionality, allowing for selective reactions at the ester site. Subsequently, the aldehyde can be deprotected under acidic conditions, opening up a new avenue for chemical modification. This "protect-react-deprotect" strategy is a cornerstone of complex molecule synthesis, and MDMV provides a convenient and pre-packaged solution for introducing a five-carbon chain with reactive handles at both ends.
This guide will delve into the practical aspects of working with MDMV, from its preparation and purification to its detailed characterization and application in synthetic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in the laboratory. The key properties of MDMV are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O4 | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 23068-91-9 | [1] |
| IUPAC Name | methyl 5,5-dimethoxypentanoate | [1] |
| Synonyms | This compound, 5,5-Dimethoxypentanoic acid methyl ester, Glutaraldehydic acid methyl ester dimethyl acetal, Methyl 4-formylbutyrate dimethyl acetal | [1] |
| Appearance | Liquid | |
| Boiling Point | 70-72 °C at 2 mmHg | |
| Density | 1.012 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.422 |
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of methyl 5-oxopentanoate using trimethylorthoformate. Trimethylorthoformate serves as both the source of the methoxy groups and as a water scavenger, driving the equilibrium towards the formation of the acetal.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 5-oxopentanoate
-
Trimethylorthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous methanol (as solvent, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-oxopentanoate in anhydrous methanol (optional, the reaction can also be run neat).
-
Addition of Reagents: Add trimethylorthoformate (typically 1.5 to 2.0 equivalents) to the solution. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.
Mechanistic Rationale: The Acid-Catalyzed Acetal Formation
The formation of the dimethyl acetal from the aldehyde functionality of methyl 5-oxopentanoate proceeds through a well-established acid-catalyzed mechanism.
Caption: Mechanism of acid-catalyzed acetal formation.
The key steps involve:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol, derived from the trimethylorthoformate, acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added methoxy group to the hydroxyl group, forming a good leaving group (water).
-
Formation of a Resonance-Stabilized Carbocation: The loss of a water molecule generates a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral acetal and regenerate the acid catalyst.
Spectroscopic Characterization: A Guide to Quality Control
Accurate characterization of this compound is essential to ensure its purity and confirm its structure before use in subsequent reactions. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -COOCH₃ (Methyl ester) |
| ~3.31 | s | 6H | -C(OCH₃)₂ (Acetal methoxy) |
| ~4.37 | t | 1H | -CH(OCH₃)₂ (Acetal proton) |
| ~2.33 | t | 2H | -CH₂-COO- |
| ~1.65 | m | 4H | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173.8 | -C OOCH₃ (Ester carbonyl) |
| ~104.2 | -C H(OCH₃)₂ (Acetal carbon) |
| ~53.1 | -C(OC H₃)₂ (Acetal methoxy carbons) |
| ~51.5 | -COOC H₃ (Methyl ester carbon) |
| ~33.8 | -C H₂-COO- |
| ~31.5 | -C H₂-CH(OCH₃)₂ |
| ~21.8 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1190, 1070 | Strong | C-O stretch (ester and acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) - often weak or absent in EI-MS |
| 145 | [M - OCH₃]⁺ |
| 113 | [M - OCH₃ - CH₃OH]⁺ |
| 75 | [CH(OCH₃)₂]⁺ (A characteristic fragment for dimethyl acetals) |
| 71 | [C₄H₇O]⁺ |
Applications in Synthesis: A Versatile Precursor
This compound is a valuable starting material for the synthesis of a variety of more complex molecules, owing to its dual functionality.
Synthesis of Seven-Membered Carbocycles
One notable application of MDMV is in the construction of seven-membered carbocyclic rings. These structures are found in numerous natural products and are of interest in medicinal chemistry. The aldehyde functionality, after deprotection of the acetal, can participate in various cyclization reactions.
Precursor for Bioactive Molecules and Imaging Agents
The linear five-carbon chain with reactive groups at both ends makes MDMV an attractive precursor for the synthesis of various bioactive molecules. For instance, it can be used in the synthesis of cyanine dyes, which are employed as fluorescent probes in noninvasive imaging techniques.[2] The ester functionality can be modified to introduce a linking group, while the aldehyde can be used to construct the polymethine chain of the dye.
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical of significant synthetic utility, offering a convenient and versatile platform for the introduction of a functionalized five-carbon chain. Its straightforward synthesis, well-defined spectroscopic properties, and the orthogonal reactivity of its ester and protected aldehyde functionalities make it an invaluable tool for organic chemists. The applications of MDMV in the synthesis of complex carbocycles and functional molecules like imaging agents highlight its importance in both academic research and the pharmaceutical industry. This guide has provided the essential technical details to empower researchers to effectively synthesize, characterize, and apply this versatile building block in their own synthetic endeavors.
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An In-Depth Technical Guide to Methyl 5,5-dimethoxyvalerate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 5,5-dimethoxyvalerate, a versatile building block in organic synthesis. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the critical data and insights necessary for its effective application and handling.
Introduction: A Key Synthetic Intermediate
This compound, also known as methyl 5,5-dimethoxypentanoate, is a bifunctional organic compound containing both an ester and an acetal functional group.[1] This unique structural feature makes it a valuable precursor in the synthesis of a variety of more complex molecules, including heterocyclic compounds and modified aldehydes. Its utility has been demonstrated in the synthesis of seven-membered carbocycles and 5-(phenylamino)-4-((phenylimino)methyl)-4-pentenoic acid derivatives. Furthermore, it serves as a reagent in the synthesis of cyanine dyes and their conjugates, which have applications in noninvasive imaging.[2] Understanding its physical and spectroscopic properties is paramount for its successful use in these and other synthetic endeavors.
Physicochemical Properties: A Quantitative Overview
This compound is a colorless liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₄ | [1][4] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| CAS Number | 23068-91-9 | [1][3] |
| Boiling Point | 70-72 °C at 2 mmHg | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.422 | [3] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
| Form | Liquid | [3] |
Spectroscopic Profile: Elucidating the Structure
The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, publicly available spectra with peak assignments are limited, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the functional groups present in the molecule.
¹H NMR: The spectrum is expected to show signals corresponding to the methoxy groups of the acetal and the ester, the methylene groups of the pentanoate chain, and the methine proton of the acetal.
¹³C NMR: The carbon spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the acetal carbon, the carbons of the methoxy groups, and the methylene carbons of the aliphatic chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorption bands indicative of its ester and acetal functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1740 | C=O stretch | Ester |
| ~1170 and ~1050 | C-O stretch | Ester and Acetal |
| ~2950 and ~2850 | C-H stretch | Aliphatic |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 176. Key fragment ions are observed at:
-
m/z 75: This is often the base peak and can be attributed to the [CH(OCH₃)₂]⁺ fragment.
-
m/z 71: A significant peak that may arise from the loss of the methoxy group and subsequent fragmentation.
-
m/z 41: A common fragment in aliphatic chains.
Solubility Profile
As a general principle, esters and acetals exhibit good solubility in common organic solvents.[5] this compound is expected to be soluble in solvents such as:
-
Methanol
-
Ethanol
-
Acetone
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Due to the presence of polar oxygen atoms, it may have limited solubility in water, a characteristic common for esters with increasing hydrocarbon chain length.[6][7]
Synthesis Methodology: A Practical Approach
This compound is typically synthesized from methyl 5-oxopentanoate through an acetalization reaction. The following protocol outlines a general procedure.
Reaction Scheme
Sources
A Spectroscopic Guide to Methyl 5,5-dimethoxyvalerate: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,5-dimethoxyvalerate, a molecule incorporating both an ester and an acetal functional group, serves as a valuable building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] A thorough understanding of its structural characteristics is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into the principles and practice of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Functional Groups
The structural formula of this compound is (CH₃O)₂CH(CH₂)₃CO₂CH₃.[3] This structure reveals the presence of a methyl ester group at one end of a five-carbon chain and a dimethyl acetal at the other. The interplay of these two functional groups dictates the molecule's chemical reactivity and is clearly reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H). Standard pulse sequences are typically sufficient for routine characterization.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | -COOCH₃ (Methyl ester) |
| ~4.37 | Triplet | 1H | -CH(OCH₃)₂ (Acetal methine) |
| ~3.31 | Singlet | 6H | -CH(OCH₃)₂ (Acetal methoxy) |
| ~2.32 | Triplet | 2H | -CH₂COO- (Methylene adjacent to ester) |
| ~1.65 | Multiplet | 4H | -CH₂CH₂CH₂- (Central methylenes) |
Causality Behind Chemical Shifts and Splitting Patterns:
-
-COOCH₃ (Singlet, ~3.67 ppm): The protons of the methyl ester group are deshielded by the adjacent electron-withdrawing carbonyl group, resulting in a downfield chemical shift. As there are no adjacent protons, the signal appears as a singlet.[6]
-
-CH(OCH₃)₂ (Triplet, ~4.37 ppm): The methine proton of the acetal group is significantly deshielded due to being bonded to two electronegative oxygen atoms. It is coupled to the adjacent methylene group, resulting in a triplet splitting pattern.
-
-CH(OCH₃)₂ (Singlet, ~3.31 ppm): The six protons of the two equivalent methoxy groups of the acetal are deshielded by the oxygen atoms. Their equivalence leads to a single, sharp singlet with an integration of 6H.
-
-CH₂COO- (Triplet, ~2.32 ppm): The methylene protons alpha to the ester carbonyl are deshielded, appearing at a characteristic downfield shift for such a position.[6] The signal is split into a triplet by the adjacent methylene group.
-
-CH₂CH₂CH₂- (Multiplet, ~1.65 ppm): The remaining two methylene groups in the carbon chain are in a more shielded environment and appear further upfield. Due to coupling with each other and the adjacent methylene/methine groups, their signals overlap to form a complex multiplet.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to exhibit seven distinct carbon signals.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~173 | -C OO- (Ester carbonyl) |
| ~104 | -C H(OCH₃)₂ (Acetal carbon) |
| ~53 | -CH(OC H₃)₂ (Acetal methoxy carbons) |
| ~51 | -COOC H₃ (Ester methoxy carbon) |
| ~34 | -C H₂COO- (Methylene adjacent to ester) |
| ~31 | -C H₂CH₂CH(OCH₃)₂ (Methylene adjacent to acetal) |
| ~21 | -CH₂C H₂CH₂- (Central methylene) |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon (~173 ppm): The ester carbonyl carbon is highly deshielded and appears at the lowest field, a characteristic feature of sp² hybridized carbons bonded to two oxygen atoms.[7]
-
Acetal Carbon (~104 ppm): The carbon of the acetal group, bonded to two oxygen atoms, is also significantly deshielded, appearing in the typical range for such carbons.
-
Methoxy Carbons (~53 and ~51 ppm): The carbons of the methoxy groups are in the expected region for sp³ carbons attached to an oxygen atom.
-
Methylene Carbons (~34, ~31, ~21 ppm): The chemical shifts of the methylene carbons in the aliphatic chain are influenced by their proximity to the electron-withdrawing ester and acetal groups. The carbon alpha to the ester is the most deshielded, followed by the carbon adjacent to the acetal group. The central methylene carbon is the most shielded and appears at the highest field.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions characteristic of the ester and acetal functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1250-1000 | Strong, multiple bands | C-O stretch (Ester and Acetal) |
| ~2950-2850 | Medium to Strong | C-H stretch (Aliphatic) |
Interpretation of Key Absorptions:
-
C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature in the spectrum and is definitive for the carbonyl (C=O) stretching vibration of the saturated ester group.
-
C-O Stretches (~1250-1000 cm⁻¹): The region between 1250 cm⁻¹ and 1000 cm⁻¹ will contain several strong bands. These arise from the C-O stretching vibrations of both the ester and the acetal functionalities. The complexity in this "fingerprint" region makes precise assignment of each band challenging, but their collective presence is a strong indicator of these functional groups.
-
C-H Stretches (~2950-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups of the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) |
| 176 | [M]⁺• (Molecular Ion) | Low to absent |
| 145 | [M - OCH₃]⁺ | Moderate |
| 113 | [M - CH(OCH₃)₂]⁺ | Moderate |
| 75 | [CH(OCH₃)₂]⁺ | High (often base peak) |
| 71 | [CH₂CH₂COOCH₃]⁺ | Moderate |
| 59 | [COOCH₃]⁺ | Moderate |
Predicted Fragmentation Pathway:
The fragmentation of the this compound molecular ion is driven by the presence of the ester and acetal functional groups, which are prone to specific cleavage patterns.
Caption: Predicted fragmentation pathway of this compound.
-
Molecular Ion (m/z 176): The molecular ion peak may be weak or absent due to the lability of the acetal group under EI conditions.
-
Loss of a Methoxy Group (m/z 145): Cleavage of a methoxy radical (•OCH₃) from the acetal is a common fragmentation pathway, leading to the ion at m/z 145.
-
Acetal Fragment (m/z 75): Alpha-cleavage adjacent to the acetal group is highly favorable, resulting in the stable, resonance-stabilized oxonium ion [CH(OCH₃)₂]⁺ at m/z 75. This is often the base peak in the spectrum.
-
Loss of the Acetal Group (m/z 113): Cleavage of the C-C bond between the acetal and the alkyl chain can lead to the ion at m/z 113.
-
Ester-related Fragments (m/z 71 and 59): Further fragmentation of the m/z 113 ion or other pathways can lead to fragments characteristic of the methyl ester portion of the molecule, such as [CH₂CH₂COOCH₃]⁺ at m/z 71 and [COOCH₃]⁺ at m/z 59.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the confident elucidation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the strong C=O and C-O stretching bands in the IR spectrum identify the key functional groups, and the fragmentation pattern in the mass spectrum corroborates the molecular weight and substructural features. This guide serves as a valuable resource for scientists, enabling the efficient and accurate identification and quality control of this important synthetic intermediate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 5,5-dimethoxyvalerate from Methyl 5-oxopentanoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 5,5-dimethoxyvalerate, a valuable bifunctional building block in organic synthesis, from its precursor, methyl 5-oxopentanoate. The core of this transformation lies in the acid-catalyzed acetalization of the aldehyde functionality. This document elucidates the underlying reaction mechanism, presents a field-proven experimental protocol, and offers practical insights into reaction optimization and troubleshooting. The content herein is designed to equip researchers and professionals in drug development and chemical synthesis with the knowledge to confidently and efficiently perform this important chemical transformation.
Introduction: The Strategic Importance of Aldehyde Protection
In the landscape of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategic molecular construction. Aldehydes, being highly electrophilic, are susceptible to a wide range of nucleophilic attacks and redox processes. Their transient conversion to less reactive acetals is a frequently employed tactic to shield them from undesired transformations while chemical modifications are performed elsewhere in the molecule.
This compound, also known as methyl 4-formylbutyrate dimethyl acetal or glutaraldehydic acid methyl ester dimethyl acetal, is a prime example of the utility of this strategy.[1] By masking the aldehyde in methyl 5-oxopentanoate as a dimethyl acetal, the ester functionality is made available for a variety of subsequent reactions. This guide provides a detailed exploration of the synthesis of this versatile intermediate.
The Heart of the Matter: The Acetalization Reaction
The conversion of methyl 5-oxopentanoate to this compound is achieved through an acid-catalyzed reaction with an alcohol, in this case, methanol, to form a dimethyl acetal.
Unveiling the Mechanism: An Acid-Catalyzed Pathway
The formation of an acetal from an aldehyde is a reversible process that is catalyzed by acid.[2] The role of the acid catalyst is to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by a weak nucleophile like methanol.
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of methyl 5-oxopentanoate, forming a resonance-stabilized cation.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original hydroxyl group.
-
Elimination of Water: The protonated hydroxyl group departs as a molecule of water, a good leaving group, to form a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added methoxy group, yielding the final dimethyl acetal product.
To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed.[2]
Visualizing the Mechanism
The following diagram illustrates the acid-catalyzed formation of this compound from methyl 5-oxopentanoate.
A Field-Proven Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound.[3] This method utilizes trimethyl orthoformate as both a methanol source and a dehydrating agent, which effectively drives the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 5-oxopentanoate | ≥95% | Commercially Available |
| Trimethyl orthoformate | ≥98% | Commercially Available |
| Methanol (anhydrous) | ≥99.8% | Commercially Available |
| Ammonium Nitrate | ACS reagent grade | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a magnetically stirred solution of ammonium nitrate (approximately 1 mmol) in dry methanol (11 ml) in a round-bottom flask, add freshly distilled trimethyl orthoformate (4 equivalents, 28 mmol).[3]
-
Addition of Substrate: Add methyl 5-oxopentanoate (1 equivalent, 7 mmol) to the reaction mixture.[3]
-
Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere at room temperature.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[3]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| Methyl 5-oxopentanoate | 1 equivalent | The limiting reagent. |
| Trimethyl orthoformate | 4 equivalents | Acts as both a reagent and a water scavenger to drive the equilibrium.[2] |
| Ammonium Nitrate | ~0.14 equivalents | A mild and effective acid catalyst. |
| Solvent | ||
| Methanol (anhydrous) | ~1.6 mL per mmol of substrate | Provides the methoxy groups and serves as the reaction medium. |
| Reaction Conditions | ||
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Atmosphere | Nitrogen | Prevents the introduction of atmospheric moisture. |
| Reaction Time | ~24 hours | As monitored by TLC for complete conversion.[3] |
| Work-up & Purification | ||
| Quenching Agent | Saturated Sodium Bicarbonate | Neutralizes the acidic catalyst. |
| Extraction Solvent | Diethyl ether | For efficient product isolation. |
| Drying Agent | Anhydrous Magnesium Sulfate | Removes residual water from the organic phase. |
| Purification Method | Vacuum Distillation | To obtain high-purity product. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient catalyst- Presence of water in reagents or glassware- Insufficient reaction time | - Increase catalyst loading slightly.- Ensure all glassware is oven-dried and reagents are anhydrous.- Extend the reaction time and continue monitoring by TLC. |
| Low Yield | - Incomplete reaction- Product loss during work-up- Hydrolysis of the product back to the aldehyde | - Address the causes of incomplete reaction.- Perform extractions carefully and ensure complete phase separation.- Avoid prolonged exposure to acidic conditions during work-up. |
| Presence of Impurities | - Side reactions- Incomplete removal of starting material or byproducts | - Ensure the purity of starting materials.- Optimize purification conditions (e.g., fractional distillation). |
Conclusion
The synthesis of this compound from methyl 5-oxopentanoate via acid-catalyzed acetalization is a robust and reliable transformation. By understanding the underlying mechanism and employing a well-defined experimental protocol, researchers can efficiently prepare this valuable synthetic intermediate. The use of trimethyl orthoformate as a water scavenger is a key strategy for achieving high yields. This guide provides the necessary technical details and practical insights to facilitate the successful execution of this reaction in a laboratory setting.
References
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Pham, W., et al. (2011). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(5), 941-949. Available at: [Link]
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UC Santa Barbara. (n.d.). eScholarship. Retrieved from [Link]
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Nolting, D. D., et al. (2011). NEAR-INFRARED DYES: probe development and applications in optical molecular imaging. Current Organic Synthesis, 8(4), 521-534. Available at: [Link]
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Watson, A. D., et al. (1999). Structural Identification by Mass Spectrometry of Oxidized Phospholipids in Minimally Oxidized Low Density Lipoprotein That Induce Monocyte/Endothelial Interactions and Evidence for Their Presence in Vivo. Journal of Biological Chemistry, 274(30), 24787-24798. Available at: [Link]
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The Alchemist's Bridge: A Technical Guide to Methyl 5,5-dimethoxyvalerate as a Bifunctional Reagent
Foreword: Unmasking Latent Reactivity
In the intricate tapestry of organic synthesis, the most elegant solutions often arise from reagents that offer more than one mode of reactivity. These molecular chameleons, known as bifunctional reagents, provide synthetic chemists with a powerful toolkit to construct complex architectures with efficiency and precision. Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate or glutaraldehydic acid methyl ester dimethyl acetal, stands as a prime exemplar of such a reagent.[1]
At its core, this C5 building block possesses two distinct functional groups: a terminal methyl ester and a latent aldehyde, protected as a dimethyl acetal. This duality is the key to its utility. The acetal provides stability under a wide range of conditions, particularly basic and nucleophilic environments, allowing chemists to perform transformations on the ester moiety without premature unmasking of the aldehyde. Conversely, under acidic conditions, the acetal can be readily hydrolyzed to reveal a reactive aldehyde, poised for a host of subsequent reactions. This guide will explore the synthesis, properties, and strategic applications of this compound, providing researchers and drug development professionals with the technical insights and field-proven protocols necessary to harness its full synthetic potential.
Characterization and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a liquid at room temperature with properties that make it amenable to standard laboratory manipulations.
| Property | Value | Source |
| CAS Number | 23068-91-9 | |
| Molecular Formula | C₈H₁₆O₄ | |
| Molecular Weight | 176.21 g/mol | |
| Boiling Point | 70-72 °C at 2 mmHg | Sigma-Aldrich |
| Density | 1.012 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.422 | Sigma-Aldrich |
| IUPAC Name | methyl 5,5-dimethoxypentanoate |
Safety and Handling: According to aggregated GHS data, this compound is classified as a warning-level substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Reagent: A Protocol Grounded in Experience
The most common and reliable method for preparing this compound is the acid-catalyzed acetalization of its corresponding keto-ester, methyl 5-oxopentanoate. The use of trimethyl orthoformate serves a dual purpose: it acts as the methanol source and as a dehydrating agent, driving the equilibrium towards the acetal product.
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol employs p-toluenesulfonic acid as a robust and cost-effective catalyst for acetalization. Methanol is used as the solvent to ensure a high concentration of the alcohol, while trimethyl orthoformate acts as an in-situ water scavenger, preventing the reverse hydrolysis reaction and ensuring a high yield.
-
Materials:
-
Methyl 5-oxopentanoate (1.0 eq)
-
Trimethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Anhydrous Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-oxopentanoate and anhydrous methanol (approx. 2 M concentration).
-
Add trimethyl orthoformate and p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the mixture to room temperature and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (70-72 °C / 2 mmHg) to yield this compound as a colorless liquid.
-
Applications in Complex Synthesis: The Bifunctional Advantage
The true value of this compound is realized in multi-step syntheses where its two functionalities can be addressed sequentially. This section details field-proven applications that highlight its role as a versatile C5 synthon.
Synthesis of Monofunctional Cyanine Dyes for Bioconjugation
Near-infrared (NIR) fluorescent dyes are critical tools in biomedical imaging. The synthesis of monofunctional cyanine dyes, which can be conjugated to biomolecules, often requires a linker with a terminal reactive group. Shao et al. developed a facile route to such dyes where this compound serves as the foundational building block for the reactive linker.[2]
Workflow Rationale: The synthesis leverages both functional handles of the reagent. First, the ester is hydrolyzed to a carboxylic acid. This acid is then activated (e.g., as an acid chloride) and used to build a malonaldehyde dianil intermediate. This intermediate then undergoes condensation with indoleninium precursors to form the final symmetric cyanine dye. The key is that the acetal remains intact throughout these steps, protecting the aldehyde functionality which is not needed in the final structure but is a byproduct of the starting material's latent structure.
Experimental Protocol: Synthesis of Malonaldehyde Dianil Intermediate [2]
-
Rationale: This protocol, adapted from Shao et al., first creates a Vilsmeier-Haack type reagent in situ from oxalyl chloride and DMF.[2] This is a highly reactive species that reacts with the ester. Subsequent hydrolysis unmasks both the aldehyde and saponifies the ester to a carboxylate. The final addition of aniline hydrochloride in an acidic workup generates the key dianil intermediate.
-
Materials:
-
Oxalyl chloride (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (2.6 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 eq)
-
4 M Sodium Hydroxide (NaOH)
-
Aniline hydrochloride (2.0 eq)
-
10% aqueous HCl
-
-
Procedure:
-
In a flask cooled in an acetone/dry ice bath, sequentially add anhydrous DMF and oxalyl chloride to anhydrous DCM.
-
Allow the mixture to warm to room temperature over 15 minutes.
-
Add this compound dropwise to the solution.
-
Heat the reaction to 70 °C for 2 hours, allowing the DCM to evaporate.
-
Cool the resulting yellow oil and dissolve it in 4 M NaOH solution. Heat this solution at 70 °C for 1 hour.
-
After cooling to room temperature, add a solution of aniline hydrochloride in water and stir for at least 1 hour.
-
Precipitate the final malonaldehyde dianil hydrochloride salt by adding 10% aqueous HCl.
-
Collect the light yellow solid by filtration and use it directly in the subsequent dye synthesis step without further purification.
-
Synthesis of Oxidized Phospholipids
Oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC), are important molecules in biomedical research, particularly in the study of atherosclerosis.[3][4] The chemical synthesis of these complex lipids requires a building block that can introduce the 5-oxovaleroyl chain. This compound is an ideal precursor for this purpose.
Synthetic Strategy: The synthesis involves the hydrolysis of the methyl ester of this compound to yield 5,5-dimethoxypentanoic acid. This acid is then coupled to the free hydroxyl group of a lysophospholipid (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine). The final step is the acidic deprotection of the acetal to reveal the aldehyde functionality of the oxovaleroyl chain.
Experimental Protocol: Acylation and Deprotection to form POVPC
-
Rationale: This conceptual protocol is based on standard lipid synthesis techniques. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) form a classic and highly effective coupling system for esterification between a carboxylic acid and an alcohol. The final deprotection requires carefully controlled acidic conditions to hydrolyze the acetal without degrading the sensitive phospholipid structure.
-
Materials:
-
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) (1.0 eq)
-
5,5-Dimethoxypentanoic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) / Water
-
-
Procedure (Conceptual):
-
Esterification: Dissolve Lyso-PC, 5,5-dimethoxypentanoic acid, and DMAP in anhydrous DCM under an inert atmosphere. Cool the solution in an ice bath.
-
Add a solution of DCC in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.
-
Purify the crude acetal-protected phospholipid by silica gel chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent system (e.g., DCM).
-
Treat the solution with an aqueous acid mixture, such as 9:1 TFA/water, and stir at room temperature while monitoring by TLC.
-
Upon completion, remove the acid under a stream of nitrogen and purify the final POVPC product, typically by HPLC.
-
The Untapped Potential in Heterocyclic Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization between a β-arylethylamine and an aldehyde or ketone to form tetrahydroisoquinolines or tetrahydro-β-carbolines, scaffolds prevalent in natural products and pharmaceuticals.[2][5][6] The reaction proceeds via an electrophilic iminium ion intermediate.[7]
This compound is an ideal, though currently underexplored, substrate for this reaction. In-situ hydrolysis of the acetal would generate the required aldehyde, which can then react with a β-arylethylamine like tryptamine. The elegance of this approach lies in the retention of the methyl ester in the product. This ester handle can then be used for further diversification, such as amide formation, reduction to an alcohol, or conversion to other functional groups, making it a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery.
Future Outlook: The application of this compound in the Pictet-Spengler reaction represents a significant opportunity for innovation. The development of a robust, one-pot protocol for the deprotection-cyclization cascade would provide rapid access to a diverse range of functionalized heterocyclic compounds, streamlining the synthesis of potential therapeutic agents.
Conclusion: A Bridge Between Simplicity and Complexity
This compound exemplifies the strategic power of bifunctional reagents in modern organic synthesis. Its simple, linear C5 structure belies a sophisticated synthetic potential, enabled by the orthogonal reactivity of its ester and protected aldehyde functionalities. From the construction of advanced fluorescent probes for bio-imaging to the synthesis of biologically crucial oxidized lipids and the untapped potential in classic heterocyclic chemistry, this reagent serves as a reliable and versatile molecular bridge. The protocols and insights provided in this guide are intended to empower researchers to not only utilize this reagent effectively but also to envision new and innovative applications, further expanding the boundaries of chemical synthesis.
References
-
Shao, F., Weissleder, R., & Hilderbrand, S. A. (2008). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2487–2491. [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1503. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved August 22, 2023, from [Link]
-
Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF 3-(4-CYANO-2-NITROPHENYL)PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. [Link]
-
Guizzardi, S., et al. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(30), 11956–11967. [Link]
-
Lee, H., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Metabolites, 12(8), 682. [Link]
-
Gupta, S., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 1003-1006. [Link]
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An In-depth Technical Guide to the Protecting Group Chemistry of Methyl 5,5-dimethoxyvalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of Methyl 5,5-dimethoxyvalerate (MDMV) and its theoretical application as a protecting group for alcohols in organic synthesis. While MDMV is a known ester, its role as a protecting group is not established in the scientific literature. This document, therefore, extrapolates from the well-understood chemistry of acyclic acetals to propose a framework for its use. We will delve into the synthesis of MDMV, the postulated mechanisms of alcohol protection and deprotection, hypothetical experimental protocols, and a comparative analysis against conventional alcohol protecting groups. This guide is intended to serve as a foundational resource for researchers interested in exploring novel protecting group strategies.
Introduction to this compound (MDMV)
This compound, also known as methyl 5,5-dimethoxypentanoate, is an organic compound featuring both a methyl ester and a dimethyl acetal functional group.[1][2] Its structure presents unique opportunities for application in synthetic chemistry. While its primary documented uses are as a reagent in the synthesis of molecules like seven-membered carbocycles and cyanine dyes, its inherent acetal functionality suggests a potential, yet unexplored, role as a protecting group for hydroxyl moieties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23068-91-9 |
| Molecular Formula | C8H16O4 |
| Molecular Weight | 176.21 g/mol |
| Boiling Point | 70-72 °C / 2 mmHg |
| Density | 1.012 g/mL at 25 °C |
| Refractive Index | n20/D 1.422 |
Source: Sigma-Aldrich, PubChem[1]
Synthesis of this compound
The preparation of MDMV is straightforward and proceeds from readily available starting materials. The most common method involves the acetalization of methyl 5-oxopentanoate.[2]
Scheme 1: Synthesis of this compound
Caption: Synthesis of MDMV from methyl 5-oxopentanoate.
Experimental Protocol: Synthesis of this compound
-
To a solution of methyl 5-oxopentanoate in methanol, add trimethylorthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a mild base such as triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to yield pure this compound.
The MDMV Group as a Hypothetical Protecting Group for Alcohols
The core of our proposed application lies in the acid-catalyzed transacetalization reaction between the dimethyl acetal of MDMV and an alcohol. This reaction would form a new, mixed acetal, effectively protecting the hydroxyl group.
Proposed Mechanism of Protection (Transacetalization)
The protection of an alcohol (R-OH) with MDMV would likely proceed through a standard acid-catalyzed acetal exchange mechanism.[3][4][5][6]
Caption: Proposed mechanism for alcohol protection with MDMV.
Causality Behind the Steps:
-
Protonation: An acid catalyst protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol).[4][5]
-
Formation of Oxocarbenium Ion: The departure of methanol generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.
-
Nucleophilic Attack: The alcohol to be protected acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A weak base removes the proton from the newly added alcohol, regenerating the acid catalyst and yielding the protected alcohol as a mixed acetal.
Hypothetical Experimental Protocol: Alcohol Protection with MDMV
-
Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add an excess of this compound.
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
-
To drive the equilibrium towards the product, remove the methanol byproduct, for instance, by using a Dean-Stark apparatus or by the addition of molecular sieves.[4][5]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with a base (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Perform an aqueous workup and purify the protected alcohol by column chromatography.
Proposed Deprotection of the MDMV Group
The removal of the MDMV protecting group would be achieved by hydrolysis under acidic conditions, which is the standard method for cleaving acetals.[7] The reaction is reversible, and the presence of excess water drives the equilibrium back to the starting alcohol and the corresponding aldehyde (in this case, methyl 5-oxopentanoate).[3][6]
Proposed Mechanism of Deprotection (Hydrolysis)
Caption: Proposed mechanism for deprotection of the MDMV group.
Hypothetical Experimental Protocol: Deprotection
-
Dissolve the MDMV-protected alcohol in a mixture of a water-miscible solvent (e.g., tetrahydrofuran, acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or an acidic resin).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, neutralize the acid with a suitable base.
-
Extract the deprotected alcohol with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude alcohol by column chromatography or crystallization.
Comparative Analysis with Common Alcohol Protecting Groups
The utility of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal.
Table 2: Hypothetical Comparison of MDMV with Other Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Potential Advantages of MDMV |
| MDMV (hypothetical) | Acid catalyst, removal of MeOH | Aqueous acid | Stable to base, nucleophiles, and mild reducing/oxidizing agents. | The ester functionality could offer different solubility profiles and a potential site for further transformations. |
| Silyl Ethers (TMS, TBS, TIPS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF), acid | Tunable stability based on steric bulk. | MDMV would be orthogonal to silyl ethers, allowing for selective deprotection. |
| Benzyl Ether (Bn) | Williamson ether synthesis (base, BnBr) | Hydrogenolysis (Pd/C, H2), strong acid | Stable to a wide range of conditions except for catalytic hydrogenation. | MDMV could be removed under milder acidic conditions than some benzyl ethers. |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Aqueous acid | Sensitive to acid. | MDMV might offer different steric hindrance and reactivity profiles. |
Conclusion and Future Outlook
This technical guide has presented a theoretical framework for the application of this compound as a protecting group for alcohols. Based on the fundamental principles of acetal chemistry, we have proposed plausible mechanisms and experimental protocols for both protection and deprotection. The unique bifunctional nature of MDMV, containing both an acetal and an ester, may offer novel strategic possibilities in complex molecule synthesis.
It is imperative to emphasize that the concepts discussed herein are hypothetical and await experimental validation. We encourage the synthetic chemistry community to investigate the viability of MDMV as a protecting group, which could lead to the development of a new and useful tool in the synthetic chemist's arsenal.
References
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
ResearchGate. (2018). Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
-
YMER. (n.d.). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
-
Chemistry LibreTexts. (2022). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
PMC. (n.d.). Synthesis of the Mixed Acetal Segment of S-Glyceroplasmalopsychosine. [Link]
-
ResearchGate. (n.d.). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. [Link]
-
NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. [Link]
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Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
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NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
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Methyl 5,5-dimethoxyvalerate: A Bifunctional Building Block for Advanced Organic Synthesis
Abstract
Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate, is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure incorporates a terminal methyl ester and a dimethyl acetal, the latter of which acts as a stable precursor to a reactive aldehyde functionality. This unique combination allows for a range of selective chemical transformations, making it an important intermediate in the synthesis of complex molecular architectures, including heterocycles, labeled biomolecules, and natural product analogues. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Properties
This compound is a linear, five-carbon chain functionalized at both ends. The methyl ester at one terminus provides a handle for modifications such as hydrolysis, amidation, or reduction, while the dimethyl acetal at the other end serves as a robust protecting group for an aldehyde.[1][2] This latent aldehyde can be unmasked under specific acidic conditions, revealing a highly reactive functional group for subsequent carbon-carbon and carbon-heteroatom bond formations. The stability of the acetal under neutral and basic conditions allows for selective manipulation of the ester group, highlighting the molecule's utility in multi-step synthetic sequences.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23068-91-9 | [2][4] |
| Molecular Formula | C₈H₁₆O₄ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Appearance | Liquid | [5] |
| Density | 1.012 g/mL at 25 °C | [5] |
| Boiling Point | 70-72 °C at 2 mmHg | [5] |
| Refractive Index | n20/D 1.422 | [5] |
| SMILES | COC(CCCC(=O)OC)OC | [4] |
| InChIKey | YOFAONQHOIRLCQ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acid-catalyzed acetalization of its corresponding aldehyde precursor, methyl 5-oxopentanoate.[6] This transformation is typically achieved using trimethyl orthoformate as both a reagent and a water scavenger, with a catalytic amount of a strong acid like p-toluenesulfonic acid. The reaction equilibrium is driven towards the product by the removal of methanol, which is formed as a byproduct.
Caption: Synthesis of this compound via acid-catalyzed acetalization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the formation of dimethyl acetals using trimethyl orthoformate.[6][7]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-oxopentanoate (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 2.5 M concentration of the substrate), followed by trimethyl orthoformate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.
Reactivity and Strategic Deprotection
The synthetic utility of this compound hinges on the differential reactivity of its two functional groups. The ester can undergo standard transformations in the presence of the acetal, which is stable to basic and nucleophilic conditions.[8] The key strategic step is the selective deprotection of the acetal to unveil the aldehyde.
Acetal Hydrolysis: The Gateway to the Aldehyde
The hydrolysis of the dimethyl acetal is an acid-catalyzed process that is reversible.[4] The mechanism involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by loss of a proton, yields a hemiacetal. This process repeats—protonation of the second methoxy group, elimination of another molecule of methanol, and subsequent deprotonation of the resulting protonated aldehyde—to furnish the final aldehyde product.[1][9]
Caption: Acid-catalyzed hydrolysis of the acetal to reveal the aldehyde.
To achieve selective hydrolysis of the acetal without affecting the methyl ester, mild acidic conditions are employed.[10] A common method involves using a biphasic system or an aqueous organic solvent mixture with a catalytic amount of acid (e.g., dilute HCl, acetic acid, or an acidic resin like Amberlyst-15).[10] The reaction can often be performed at room temperature, and its progress can be monitored by NMR spectroscopy or TLC.
Applications in Organic Synthesis
This compound has proven to be a valuable C5 building block in the synthesis of a variety of target molecules. Its ability to introduce a five-carbon chain with a latent aldehyde functionality is particularly advantageous.
Synthesis of Seven-Membered Carbocycles
A notable application of this compound is in the construction of seven-membered ring systems. In a study by Epstein and co-workers, the aldehyde derived from this building block was used in a Lewis acid-promoted reaction with a cyclopropyl silyl ether, which acts as a homoenolate equivalent. This strategy provides a convergent and efficient route to functionalized cycloheptenones.
The reaction begins with the in situ hydrolysis of the acetal in this compound to generate the corresponding aldehyde. This aldehyde then reacts with the cyclopropyl silyl ether in the presence of a Lewis acid, such as titanium(IV) chloride. The Lewis acid activates the aldehyde, and the silyl ether opens to form an enolate, which then attacks the activated aldehyde. A subsequent rearrangement and cyclization cascade leads to the formation of the seven-membered carbocycle.
Synthesis of Cyanine Dyes for Bioconjugation
The aldehyde functionality unmasked from this compound is a key component in the synthesis of monofunctional cyanine dyes. As reported by Shao and colleagues, the aldehyde can be condensed with indoleninium salts to form the polymethine bridge characteristic of these fluorophores.[11] The ester group on the other end of the carbon chain provides a convenient handle for conjugation to biomolecules.
Experimental Protocol: Synthesis of a Carboxylic Acid-Functionalized Cyanine Dye Precursor
This protocol is a conceptual illustration based on the work of Shao et al.[11]
-
Hydrolysis of the Ester: this compound (1.0 eq) is first saponified using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield 5,5-dimethoxyvaleric acid.
-
Deprotection of the Acetal: The resulting acid is then treated with an aqueous acidic solution (e.g., dilute HCl) to hydrolyze the dimethyl acetal, affording 5-oxopentanoic acid.
-
Condensation Reaction: The 5-oxopentanoic acid is then condensed with two equivalents of an appropriate indoleninium salt in a suitable solvent like acetic anhydride. This reaction forms the pentamethine chain of the cyanine dye, with the carboxylic acid group available for subsequent activation and bioconjugation.
Precursor to Oxidized Phospholipids
This compound serves as a precursor in the synthesis of biologically relevant oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC).[3] In a study by Srivastava et al., the aldehyde derived from this building block was shown to be a substrate for aldose reductase, an enzyme implicated in diabetic complications.[4] The synthesis of POVPC involves the esterification of the 5-oxovaleroyl moiety, derived from this compound, onto the glycerol backbone of a lysophosphatidylcholine.
Workflow for POVPC Synthesis
Caption: Synthetic workflow for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC).
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile C5 building block in organic synthesis. Its bifunctional nature, combining a stable aldehyde precursor with a modifiable methyl ester, allows for a wide array of synthetic transformations. The protocols and applications presented in this guide demonstrate its utility in constructing complex molecules, from carbocycles to fluorescent dyes and biologically active lipids. A thorough understanding of its reactivity, particularly the conditions for selective deprotection of the acetal, empowers chemists to strategically incorporate this building block into sophisticated synthetic routes. As the demand for complex and functionalized molecules continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
References
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Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Groth, T., & Meldal, M. (2001). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Combinatorial Chemistry, 3(1), 34–44. [Link]
-
This compound. PubChem. [Link]
-
Shao, F., Weissleder, R., & Hilderbrand, S. A. (2008). Monofunctional carbocyanine dyes for bio- and bioorthogonal conjugation. Bioconjugate Chemistry, 19(12), 2487–2491. [Link]
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Acetal Formation and Hydrolysis. YouTube. [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. National Center for Biotechnology Information. [Link]
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Uses of Aldehydes and Ketones. GeeksforGeeks. [Link]
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Mild water-promoted selective deacetalisatison of acyclic acetals. Scilit. [Link]
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The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. [Link]
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A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. National Center for Biotechnology Information. [Link]
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How can I hydrolyze an acetal in the presence of an ester? ResearchGate. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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4-methoxy-3-penten-2-one. Organic Syntheses. [Link]
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Synthesis of the methyl Cy5 dye and its NHS ester. ResearchGate. [Link]
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This compound. Chemical Point. [Link]
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Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC). PubMed. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
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1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) induces changes in epithelial-mesenchymal transition marker expression in cancer cells. ResearchGate. [Link]
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2.1 Introduction 2.2 0,0-Acetals. P. Kocienski, Protecting Groups. [Link]
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High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. National Center for Biotechnology Information. [Link]
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Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. PubChem. [Link]
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METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Organic Syntheses. [Link]
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An In-Depth Technical Guide to the Reactivity of Methyl 5,5-dimethoxyvalerate with Nucleophiles
Abstract
Methyl 5,5-dimethoxyvalerate is a bifunctional organic compound featuring both a methyl ester and a dimethyl acetal. This structure presents a unique landscape for chemoselective reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This guide provides a comprehensive analysis of the reactivity of this compound with a range of nucleophiles. We will explore the underlying principles governing its reactivity, delve into specific reaction classes with mechanistic insights, and provide field-proven experimental protocols for key transformations.
Introduction: The Duality of Reactivity
This compound, with the chemical formula (CH₃O)₂CH(CH₂)₃CO₂CH₃, possesses two key electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the methyl ester and the acetal carbon. The inherent reactivity of these functional groups dictates the outcome of a given reaction.
-
The Ester Functional Group: The carbonyl carbon of the ester is electrophilic due to the polarization of the carbon-oxygen double bond. It readily undergoes nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1][2] The viability of this substitution is largely dependent on the nucleophile's strength and the stability of the methoxide leaving group.[1]
-
The Acetal Functional Group: Acetals are generally stable in neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones.[3][4][5] Their reactivity is unlocked under acidic conditions, which facilitate the protonation of one of the alkoxy groups, creating a good leaving group (methanol) and generating a resonance-stabilized oxocarbenium ion. This intermediate is then susceptible to nucleophilic attack.
This duality in reactivity allows for selective transformations at either functional group by careful control of reaction conditions, particularly pH and the nature of the nucleophile.
Chemoselectivity: Directing the Nucleophilic Attack
The central challenge and opportunity in the chemistry of this compound lies in controlling which functional group reacts. The choice of nucleophile and reaction conditions are the primary levers for achieving this selectivity.
Reaction Pathway Overview
The following diagram illustrates the two primary pathways for nucleophilic attack on this compound.
Caption: General reaction pathways for this compound.
Reactions at the Ester Carbonyl
Under neutral or basic conditions, the ester group is the primary site of reactivity. The acetal remains largely inert under these conditions.[5]
Saponification: Hydrolysis with Strong Bases
The hydrolysis of the ester to a carboxylate salt is a classic example of nucleophilic acyl substitution, commonly known as saponification.[1] This reaction is typically carried out with strong bases like sodium hydroxide or potassium hydroxide.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate.[1][6]
Caption: Saponification of this compound.
Experimental Protocol: Saponification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Aminolysis: Formation of Amides
The reaction of this compound with ammonia or primary/secondary amines yields the corresponding amides. This transformation is crucial in the synthesis of many pharmaceutical compounds.[7][8] The reaction can be slow and may require elevated temperatures or catalysts.[7][8] Computational studies on similar systems suggest a stepwise mechanism, which can be base-catalyzed.[9][10]
Data Presentation: Aminolysis Conditions and Yields
| Nucleophile | Conditions | Product | Typical Yield | Reference |
| Ammonia (methanolic) | High Temp, High Pressure (Flow Reactor) | 5,5-Dimethoxyvaleramide | Good to Excellent | [7] |
| Primary Amine (e.g., Benzylamine) | Heat, neat or in a high-boiling solvent | N-Benzyl-5,5-dimethoxyvaleramide | Moderate to Good | General Knowledge |
| Secondary Amine (e.g., Diethylamine) | Heat, neat or in a high-boiling solvent | N,N-Diethyl-5,5-dimethoxyvaleramide | Moderate to Good | General Knowledge |
Reduction with Hydride Reagents
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.[11][12][13] It is important to note that LiAlH₄ is a powerful reagent and can potentially react with other functional groups if not used selectively. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[12]
Chemoselectivity Note: The acetal group is stable to hydride reducing agents like LiAlH₄ and NaBH₄, allowing for the selective reduction of the ester.[5]
Caption: Reduction of the ester group with LiAlH₄.
Reaction with Organometallic Reagents (Grignard Reagents)
Grignard reagents (R-MgX) react with esters in a characteristic double-addition fashion to yield tertiary alcohols after acidic workup.[14][15] The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive towards the Grignard reagent than the starting ester and quickly undergoes a second addition.[14]
Chemoselectivity Note: The acetal moiety is unreactive towards Grignard reagents, making this a highly selective transformation at the ester site.[4][16]
Reactions at the Acetal Carbon
The reactivity of the acetal is unlocked under acidic conditions. This allows for a different set of transformations, often targeting the aldehyde functionality masked by the acetal.
Hydrolysis to the Aldehyde
Treatment of this compound with aqueous acid leads to the hydrolysis of the acetal, revealing the aldehyde functional group to give methyl 5-oxovalerate. The mechanism involves protonation of one of the methoxy groups, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[3]
Experimental Protocol: Acetal Hydrolysis
-
Reaction Setup: Dissolve this compound in a mixture of a water-miscible solvent like acetone or THF and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.
-
Workup: Neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford methyl 5-oxovalerate.
Transacetalization
In the presence of an acid catalyst and another alcohol or diol, the methoxy groups of the acetal can be exchanged in a process called transacetalization. This is particularly useful for introducing different protecting groups. The use of a diol, such as ethylene glycol, will form a more stable cyclic acetal.[3]
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is governed by the careful selection of reagents and reaction conditions. Its bifunctional nature allows for selective transformations at either the ester or the acetal functional group. A thorough understanding of the principles of nucleophilic acyl substitution and acetal chemistry is paramount for harnessing the full synthetic potential of this molecule. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to incorporate this valuable building block into their synthetic strategies.
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Chemistry Steps. Formation and Reactions of Acetals. [Link]
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Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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PubMed. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. [Link]
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University at Albany. Bifunctional compounds. [Link]
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ACS Publications. Reaction of hemiacetal esters, acetals, and acylals with alcohols or acetic acid. [Link]
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PubChem. This compound. [Link]
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Organic Chemistry Portal. Dimethyl Acetals. [Link]
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YouTube. Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. [Link]
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RSC Publishing. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]
-
Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]
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Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
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YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
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Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Khan Academy. Formation of alcohols using hydride reducing agents. [Link]
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Chemistry LibreTexts. 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. [Link]
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ResearchGate. Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. [Link]
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ResearchGate. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]
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PubMed. Mechanism of the aminolysis of methyl benzoate: a computational study. [Link]
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Methodological & Application
Application Note: Synthesis of Pentamethine Cyanine Dyes Utilizing Methyl 5,5-dimethoxyvalerate as a Key Building Block
Introduction: The Enduring Importance of Cyanine Dyes
Cyanine dyes, a class of synthetic polymethine dyes, are indispensable tools in modern biomedical research and diagnostics. Their defining characteristic is a long polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length and nature of this conjugated system precisely determine the dye's absorption and emission wavelengths, allowing for the rational design of fluorophores across the visible and near-infrared (NIR) spectrum. Pentamethine cyanine dyes, such as the Cy5 family, are of particular interest due to their emission in the far-red/NIR region (typically >650 nm). This spectral window minimizes interference from cellular autofluorescence, enabling high-sensitivity imaging in complex biological systems. Applications are vast and varied, ranging from fluorescent labeling of biomolecules and super-resolution microscopy to photodynamic therapy and in vivo imaging.
This application note provides a detailed guide to the synthesis of pentamethine cyanine dyes, employing Methyl 5,5-dimethoxyvalerate as a stable and accessible precursor for the central five-carbon polymethine bridge. We will elucidate the underlying chemical principles, provide step-by-step protocols for the key transformations, and offer insights into reaction optimization and characterization of the final dye product.
Scientific Rationale: From a Protected Aldehyde to a Fluorescent Dye
The core strategy for the synthesis of symmetrical pentamethine cyanine dyes involves the condensation of two equivalents of a quaternized heterocyclic base (typically an indolenium salt) with a five-carbon electrophilic synthon. This compound serves as a protected form of glutaconaldehyde, the required five-carbon dialdehyde. The dimethoxy acetal groups provide stability, preventing the premature polymerization or degradation that free aldehydes are prone to.
The overall synthetic pathway can be logically divided into three main stages:
-
Preparation of the Quaternized Heterocycle: This typically involves the synthesis of a substituted indolenine via Fischer indole synthesis, followed by quaternization of the nitrogen atom with an alkylating agent. This step introduces a reactive methyl group at the 2-position of the resulting indolium salt.
-
Formation of the Pentamethine Synthon: this compound is first hydrolyzed under acidic conditions to unmask the aldehyde functionalities, transiently forming glutaconaldehyde. This is immediately reacted with a primary amine, such as aniline, to form a stable and isolable pentamethine intermediate, N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, commonly known as glutaconaldehyde dianil hydrochloride. This compound acts as the key five-carbon bridging unit.
-
Final Dye Condensation: The glutaconaldehyde dianil hydrochloride is then reacted with two equivalents of the quaternized indolenium salt in the presence of a base and dehydrating agent. The reaction proceeds via a series of condensation and elimination steps to form the final symmetrical pentamethine cyanine dye.
This modular approach allows for the introduction of various functionalities on the heterocyclic rings, enabling the synthesis of a diverse library of cyanine dyes with tailored properties for specific applications.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of a generic pentamethine cyanine dye from this compound.
Caption: Overall workflow for pentamethine cyanine dye synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.
Protocol 1: Synthesis of N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (Glutaconaldehyde Dianil Hydrochloride)
This protocol is adapted from established procedures for the synthesis of similar dianil hydrochlorides.
Materials:
-
This compound
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and ethanol.
-
Add a solution of concentrated HCl (catalytic amount) in ethanol to the flask.
-
Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the acetal groups.
-
Cool the reaction mixture to room temperature.
-
Add aniline (2.2 equivalents) dropwise to the cooled solution while stirring.
-
Stir the reaction mixture at room temperature for an additional 4-6 hours. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove unreacted aniline and other impurities.
-
Dry the resulting solid under vacuum to yield N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride as a crystalline solid.[1][2][3]
Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure. The melting point should also be determined and compared to literature values (approx. 173-175 °C).
Protocol 2: Synthesis of a Symmetrical Pentamethine Cyanine Dye (e.g., a Cy5 analogue)
This protocol outlines the general procedure for the final condensation step. The specific indolenium salt used will determine the final structure and properties of the dye.
Materials:
-
Substituted 1,2,3,3-tetramethyl-3H-indolium iodide (or other suitable quaternized indolenine)
-
N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (from Protocol 1)
-
Pyridine
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask protected from light, dissolve the substituted 1,2,3,3-tetramethyl-3H-indolium iodide (2.0 equivalents) in a mixture of pyridine and acetic anhydride.
-
Add N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 equivalent) and anhydrous sodium acetate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The color of the solution should change to a deep blue or green, indicating the formation of the cyanine dye.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of diethyl ether to precipitate the crude cyanine dye.
-
Collect the solid by vacuum filtration and wash it with diethyl ether to remove residual solvents and byproducts.
-
Purify the crude dye by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).[4]
Characterization: The final purified dye should be characterized by:
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).
-
Fluorimetry: To determine the emission maximum (λem) and quantum yield.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
Data Presentation: Expected Spectroscopic Properties
The following table provides a general overview of the expected spectroscopic properties for a typical pentamethine cyanine dye synthesized via this method. Actual values will vary depending on the specific substituents on the indolenine rings and the solvent used for measurement.
| Property | Expected Range |
| Absorption Maximum (λmax) | 640 - 660 nm |
| Emission Maximum (λem) | 660 - 680 nm |
| Molar Extinction Coeff. (ε) | >150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.3 |
Troubleshooting and Optimization
-
Low Yield in Protocol 1: Ensure complete hydrolysis of the acetal. The amount of acid catalyst and reaction time may need to be optimized. Incomplete reaction of aniline can be addressed by slightly increasing its stoichiometry or extending the reaction time.
-
Formation of Symmetric Byproducts in Asymmetric Synthesis: When synthesizing asymmetric cyanine dyes (using two different indolenium salts), the stepwise addition of the indolenium salts is crucial to minimize the formation of symmetric byproducts.
-
Purification Challenges: Cyanine dyes can be prone to aggregation, which can complicate chromatographic purification. Using a polar eluent with a small amount of acid (e.g., acetic acid) or a salt can sometimes improve separation.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pentamethine cyanine dyes. The protocols outlined in this application note provide a robust framework for researchers to access these important fluorophores. The modular nature of the synthesis allows for the creation of a wide array of cyanine dyes with tailored properties, paving the way for advancements in fluorescence-based research and diagnostics.
References
-
Asskar, G., Rivard, M., & Martens, T. (2020). Glutaconaldehyde as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts. The Journal of Organic Chemistry, 85(2), 1232–1239. [Link]
-
ChemSrc. (n.d.). N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. Retrieved from [Link]
-
Klan, P., et al. (2014). Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society, 136(43), 15345–15355. [Link]
-
MDPI. (2010). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 15(7), 4883-4897. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643666, N-((2E,4E)-5-(Phenylamino)penta-2,4-dien-1-ylidene)aniline hydrochloride. Retrieved from [Link].
-
ResearchGate. (2019). Design and synthesis of symmetrical pentamethine cyanine dyes as NIR photosensitizers for PDT. Retrieved from [Link]
-
The Lancashire Research Portal. (n.d.). The Synthesis and Evaluation of Non-Targeted Near-Infrared Heptamethine Molecular Probes. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega. [Link]
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Application Notes and Protocols: The Role of Methyl 5,5-dimethoxyvalerate in the Synthesis of Cy5 and Cy7 Dyes
Introduction: The Enduring Significance of Cyanine Dyes in Modern Research
Cyanine dyes, a class of synthetic fluorophores, are indispensable tools across a vast spectrum of scientific disciplines, from fundamental biological imaging to advanced materials science.[1][2] Their defining characteristic is a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[3] The length of this conjugated chain dictates the dye's spectral properties; for instance, pentamethine (Cy5) and heptamethine (Cy7) dyes exhibit absorption and emission in the far-red and near-infrared (NIR) regions, respectively.[3] This spectral window is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules and deeper tissue penetration of light.[4]
The synthesis of these complex molecules relies on the precise construction of the polymethine chain. This guide focuses on the critical role of Methyl 5,5-dimethoxyvalerate as a key precursor for building the core structure of Cy5 and Cy7 dyes.[5] Understanding the chemistry and methodology behind its use is paramount for researchers aiming to synthesize custom cyanine dyes for specific applications, such as labeling proteins, antibodies, and nucleic acids for advanced imaging and diagnostic assays.[6][7]
The Central Role of this compound: A Protected Aldehyde for Polymethine Chain Construction
This compound, also known as glutaraldehydic acid methyl ester dimethyl acetal, is a bifunctional molecule that serves as a masked form of glutaraldehyde.[8] The dimethoxyacetal group protects a terminal aldehyde functionality, preventing unwanted side reactions while the methyl ester provides a point for further chemical modification if needed. In the context of cyanine dye synthesis, the acetal is hydrolyzed under acidic conditions to reveal the reactive aldehyde, which then participates in condensation reactions to form the polymethine backbone.
From Precursor to Polymethine Bridge: The Chemical Transformation
The synthesis of the polymethine chain of Cy5 and Cy7 dyes from this compound typically involves its conversion into a more reactive intermediate, a glutacondialdehyde dianil derivative. This is achieved through a condensation reaction with an aromatic amine, such as aniline, in an acidic medium.[1] This intermediate then serves as the central five-carbon (for Cy5) or is extended to a seven-carbon (for Cy7) fragment that bridges two heterocyclic precursors, such as substituted indolenine derivatives.[9][10]
The overall synthetic strategy is a modular one, allowing for the introduction of various functional groups on the heterocyclic rings to tune the dye's solubility, reactivity, and photophysical properties.[9][10][11][12]
Experimental Workflow: Synthesis of a Symmetric Cy5 Dye
The following diagram illustrates a generalized workflow for the synthesis of a symmetric Cy5 dye, highlighting the key transformation of this compound.
Caption: Generalized workflow for symmetric Cy5 dye synthesis.
Detailed Protocol: Synthesis of a Generic N-hydroxysuccinimide (NHS) Ester of Cy5
This protocol outlines the synthesis of a Cy5 dye functionalized with an NHS ester, making it reactive towards primary amines on biomolecules.
Part 1: Synthesis of the Polymethine Bridge Precursor (Glutacondialdehyde Dianil Hydrochloride)
Rationale: This step converts the stable, protected aldehyde of this compound into a reactive dianil salt, which is the key building block for the pentamethine chain of Cy5. The acidic conditions facilitate both the deprotection of the acetal and the condensation with aniline.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 176.21 | (user defined) |
| Aniline | 2.2 | 93.13 | (user defined) |
| Concentrated HCl | catalytic | 36.46 | (user defined) |
| Ethanol | solvent | - | (user defined) |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound and aniline in ethanol.
-
Slowly add concentrated hydrochloric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-4 °C in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting glutacondialdehyde dianil hydrochloride under vacuum.
Part 2: Synthesis of the Cy5 Dye
Rationale: This is the core condensation step where two equivalents of a quaternized indolenine precursor react with the glutacondialdehyde dianil to form the symmetric Cy5 structure. Acetic anhydride and a base like pyridine or sodium acetate are commonly used to drive the reaction.[10]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Substituted Indolenine Precursor | 2.0 | (variable) | (user defined) |
| Glutacondialdehyde Dianil HCl | 1.0 | 288.78 | (user defined) |
| Acetic Anhydride | solvent/reagent | 102.09 | (user defined) |
| Pyridine or Sodium Acetate | base | (variable) | (user defined) |
Procedure:
-
In a clean, dry round-bottom flask, suspend the substituted indolenine precursor and glutacondialdehyde dianil hydrochloride in a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture to 110-120 °C for 1-2 hours. The solution will typically turn a deep blue color.
-
Monitor the reaction by TLC or UV-Vis spectroscopy to confirm the formation of the Cy5 dye, characterized by its strong absorption maximum around 650 nm.
-
After completion, cool the reaction to room temperature and precipitate the crude dye by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the solid by filtration or centrifugation and wash thoroughly with diethyl ether to remove residual solvents and reagents.
Part 3: Purification and Activation as an NHS Ester
Rationale: Purification is crucial to remove unreacted starting materials and side products. Reverse-phase HPLC is the method of choice for achieving high purity. The purified carboxylic acid-functionalized dye is then converted to an NHS ester for subsequent bioconjugation.
Purification:
-
Dissolve the crude Cy5 dye in a minimal amount of DMF or a mixture of water and acetonitrile.
-
Purify the dye by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (often with 0.1% TFA).
-
Collect the fractions containing the pure dye and lyophilize to obtain the purified Cy5-carboxylic acid.
NHS Ester Formation:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Purified Cy5-carboxylic acid | 1.0 | (variable) | (user defined) |
| N-Hydroxysuccinimide (NHS) | 1.2 | 115.09 | (user defined) |
| Dicyclohexylcarbodiimide (DCC) or EDC | 1.2 | (variable) | (user defined) |
| Anhydrous DMF | solvent | - | (user defined) |
Procedure:
-
Dissolve the purified Cy5-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-hydroxysuccinimide and a carbodiimide coupling agent (like DCC or EDC).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
The resulting Cy5-NHS ester solution can often be used directly for labeling or can be precipitated, dried, and stored under desiccated conditions at -20°C.[5]
Reaction Mechanism: Formation of the Polymethine Chain
The formation of the cyanine dye proceeds through a series of condensation and elimination reactions. The following diagram illustrates the key mechanistic steps.
Caption: Simplified mechanism of Cy5 dye formation.
Trustworthiness and Self-Validation: Ensuring Successful Synthesis
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Purity: The purity of the final dye should be assessed by analytical HPLC. A pure compound will exhibit a single major peak at the expected retention time.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized dye, matching the calculated theoretical mass.
-
Spectroscopic Analysis: The identity and integrity of the cyanine dye are confirmed by its characteristic UV-Vis absorption and fluorescence emission spectra. The absorption maximum (λmax) for Cy5 is typically around 650 nm, and for Cy7, it is around 750 nm. The molar extinction coefficient should also be determined to quantify the dye concentration accurately.
Expertise and Experience: Field-Proven Insights
-
Solvent Purity: The use of anhydrous solvents, particularly in the NHS ester formation step, is critical to prevent hydrolysis of the activated ester and ensure high coupling efficiency.
-
Inert Atmosphere: Cyanine dyes can be susceptible to oxidation, especially at elevated temperatures. Performing reactions under an inert atmosphere of nitrogen or argon can improve yields and purity.
-
Light Sensitivity: Cyanine dyes are photosensitive and can degrade upon prolonged exposure to light. It is advisable to conduct reactions and store the dyes in the dark or in amber-colored vials.[13]
-
pH Control: The pH of the reaction medium can significantly influence the condensation reactions. Careful control of acidity and basicity is essential for optimal results. For labeling reactions with NHS esters, a pH of 8.0-9.0 is typically recommended to ensure the deprotonation of primary amines on the target molecule.
Conclusion
This compound is a cornerstone reagent in the synthesis of Cy5 and Cy7 dyes, providing a stable and versatile precursor for the construction of the vital polymethine chain. The methodologies presented in this guide, grounded in established chemical principles, offer a robust framework for researchers to synthesize these powerful fluorescent probes. By understanding the underlying chemistry and adhering to rigorous experimental and analytical practices, scientists can confidently produce high-quality cyanine dyes tailored to their specific research needs, thereby advancing the frontiers of biological imaging and diagnostics.
References
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Ptaszek, M. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega, 2022. [Link]
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Hao, Z., et al. Synthesis of Heptamethine Cyanines from Furfural Derivatives. Organic Letters, 2023. [Link]
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Wurdinger, T., et al. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 2023. [Link]
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Kvach, M. V., et al. A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. European Journal of Organic Chemistry, 2008. [Link]
-
Kustro, H. Cyanine dyes. De Gruyter, 2020. [Link]
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Gotor, R., et al. High Yielding Water-Soluble Asymmetric Cyanine Dyes for Labeling Applications. Molecules, 2020. [Link]
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Herzenberg, L. A., et al. Cy7PE conjugation of antibodies. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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Wurdinger, T., et al. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications, 2023. [Link]
-
Lerch, M. M., et al. Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications. Angewandte Chemie, 2022. [Link]
-
Kouga, T., et al. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. The Journal of Organic Chemistry, 2021. [Link]
-
Jung, M. E., et al. Synthesis of the methyl Cy5 dye and its NHS ester. ResearchGate, 2012. [Link]
-
ResearchGate. Synthesis of Cyanine Dyes. [Link]
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Ptaszek, M. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ResearchGate, 2022. [Link]
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PubChem. This compound. [Link]
- Waggoner, A. S., et al. Cyanine dyes and synthesis methods thereof.
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D'Alonzo, D., et al. Synthesis of Asymmetric Cyanine Dyes in Solid State. TSI Journals, 2021. [Link]
-
Behera, R. K., et al. Synthesis of Some New Photosensitizer Cyanine Dyes. Journal of the Indian Chemical Society, 2003. [Link]
-
Grödner, J., et al. Cyanines Substituted on the Polymethine Chain: Synthesis, Resulting Properties, and Application Use Cases. Chemistry – A European Journal, 2021. [Link]
-
Chen, Y., et al. Screening of Methyl-β-cyclodextrins as an Antifading Agent for Cyanine Dye-Labeled Streptavidin to Improve the Performance of Genotyping Chips. ACS Omega, 2019. [Link]
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Application Note & Protocol: Synthesis of Heptamethine Cyanine Dyes via Condensation of Methyl 5,5-dimethoxyvalerate with Indolium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction of Methyl 5,5-dimethoxyvalerate with indolium salts, a critical process for the synthesis of heptamethine cyanine dyes. These dyes are of significant interest in biomedical research and drug development due to their unique photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) spectrum. This guide elucidates the underlying reaction mechanism, provides validated experimental protocols, and discusses the applications of the resulting cyanine dyes, particularly in the context of fluorescent labeling and imaging.
Introduction
Heptamethine cyanine dyes represent a class of organic molecules characterized by two nitrogen-containing heterocycles linked by a seven-carbon polymethine bridge.[1] Their absorption and emission maxima in the near-infrared (NIR) window (650-1200 nm) are particularly advantageous for biological applications, as they minimize interference from tissue autofluorescence and allow for deeper tissue penetration of light.[2] The indoline moiety, a common component of these dyes, is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and its utility in drug design.[3][4] The synthesis of these complex molecules often relies on the condensation of heterocyclic quaternary ammonium salts, such as indolium salts, with a suitable polymethine chain precursor.[5][6]
This compound serves as a stable and convenient precursor to glutacondialdehyde, providing the five-carbon central portion of the heptamethine chain.[7] This application note details the chemical principles and practical execution of the reaction between this compound and indolium salts to generate symmetrical heptamethine cyanine dyes.
Reaction Mechanism and Scientific Rationale
The synthesis of heptamethine cyanine dyes from this compound and indolium salts proceeds through a series of acid-catalyzed reactions. The key principle is the in situ generation of a reactive pentamethine intermediate from the acetal, which then undergoes condensation with two equivalents of the indolium salt.
Step 1: Hydrolysis of the Acetal The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal group of this compound. This step generates a reactive aldehyde intermediate.
Step 2: Formation of the Pentamethine Intermediate The initially formed aldehyde can undergo further reactions, including elimination and tautomerization under acidic conditions, to form a conjugated pentadienyl cation or a related reactive species.
Step 3: Electrophilic Attack by the Indolium Salt The indolium salt, which possesses an electrophilic C2 position, is attacked by the nucleophilic enol or enamine form of the intermediate derived from the first indolium salt.
Step 4: Condensation with the Second Indolium Salt The resulting intermediate then reacts with a second molecule of the indolium salt to complete the heptamethine bridge. Subsequent elimination of water leads to the final, stabilized cyanine dye.
The choice of solvent and catalyst is critical. Acetic anhydride is commonly employed as both a solvent and a dehydrating agent, while a base like pyridine or triethylamine is often used to facilitate the condensation steps.[8][9]
Visualizing the Reaction Pathway
Caption: Generalized reaction pathway for the synthesis of heptamethine cyanine dyes.
Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol describes a general procedure for the synthesis of a symmetrical heptamethine cyanine dye using a substituted indolium salt and this compound.
Materials:
-
Substituted 1,3,3-trimethyl-3H-indolium iodide
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve 2.0 equivalents of the desired 1,3,3-trimethyl-3H-indolium iodide in a minimal amount of acetic anhydride.
-
Addition of Reagents: To the stirred solution, add 1.0 equivalent of this compound.
-
Catalyst Addition: Carefully add 2-3 equivalents of pyridine to the reaction mixture. The pyridine acts as a base to facilitate the condensation reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a deeply colored solution is indicative of dye formation.
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add the reaction mixture to a large volume of stirred diethyl ether to precipitate the crude cyanine dye.
-
Purification: Collect the precipitate by vacuum filtration and wash it with several portions of diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallization: For further purification, recrystallize the crude dye from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Table 1: Example Reagent Quantities
| Reagent | Molecular Weight | Moles (mmol) | Mass (g) or Volume (mL) |
| 1,3,3-Trimethyl-3H-indolium iodide | (Varies) | 2.0 | (Varies) |
| This compound | 176.21 | 1.0 | 0.176 g |
| Acetic anhydride | 102.09 | - | 10 mL |
| Pyridine | 79.10 | 2.0-3.0 | 0.16 - 0.24 mL |
Applications in Research and Drug Development
The heptamethine cyanine dyes synthesized through this reaction have a wide range of applications, primarily driven by their favorable photophysical properties.
-
Fluorescent Labeling: These dyes can be functionalized with reactive groups (e.g., NHS esters, maleimides) to enable covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids.[6] This allows for the sensitive detection and tracking of these molecules in various biological systems.
-
In Vivo Imaging: The NIR absorption and emission of these dyes make them ideal for in vivo imaging applications, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence.
-
Photodynamic Therapy (PDT): Certain cyanine dyes can act as photosensitizers, generating reactive oxygen species upon irradiation with light of a specific wavelength.[11] This property is being explored for the development of targeted cancer therapies.
-
Drug Delivery: The indoline scaffold and the overall structure of the cyanine dyes can be modified to incorporate therapeutic agents.[3] The fluorescent properties of the dye can then be used to monitor the biodistribution and cellular uptake of the drug-dye conjugate.
Workflow for Cyanine Dye Synthesis and Application
Caption: A typical workflow from synthesis to application of heptamethine cyanine dyes.
Conclusion
The reaction of this compound with indolium salts provides a reliable and versatile method for the synthesis of heptamethine cyanine dyes. The straightforward nature of this condensation reaction, coupled with the tunable properties of the resulting dyes, makes it a valuable tool for researchers in chemistry, biology, and medicine. The protocols and principles outlined in this application note are intended to provide a solid foundation for the successful synthesis and application of these important fluorescent probes.
References
-
Berdnikova, D. V., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(8), 2345. [Link]
-
Wurm, A., et al. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Molecules, 27(15), 4989. [Link]
-
Shmanai, V. V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. European Journal of Organic Chemistry, 2008(12), 2107-2117. [Link]
-
Saarnio, V., et al. (2020). Synthesis of Cyanine Dyes. Request PDF. [Link]
-
Berdnikova, D. V., et al. (2018). Three-Component Reaction of 3-Arylidene-3H-Indolium Salts, Isocyanides, and Alcohols. Frontiers in Chemistry, 6, 52. [Link]
-
Jung, M. E., et al. (2008). Synthesis and Validation of Cyanine-Based Dyes for DIGE. In Methods in Molecular Biology, vol 424. Humana Press. [Link]
-
Henary, M., et al. (2015). Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers. Journal of Heterocyclic Chemistry, 52(5), 1388-1396. [Link]
-
Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Archiv der Pharmazie, 356(3), e2200428. [Link]
-
Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]
-
Peko, T. D., et al. (2021). Automated synthesis of 18F radiolabelled indole containing Oncrasin-like molecules; a comparison of iodonium salts and boronic ester chemistry. RSC Advances, 11(54), 34229-34236. [Link]
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Bell, A. S., et al. (1987). Condensation of ketene acetals derived from glycolates with aldehydes and ketones: synthesis of α,β-dialkoxy esters. Journal of the Chemical Society, Perkin Transactions 1, 2030-2032. [Link]
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PubChem. (n.d.). This compound. [Link]
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Barbero, N., et al. (2022). Polymethine dyes for PDT: recent advances and perspectives to drive future applications. Photochemical & Photobiological Sciences, 21(3), 419-436. [Link]
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van der Velde, J. H. M., et al. (2020). Explorations into the Effect of meso-Substituents in Tricarbocyanine Dyes: A Path to Diverse Biomolecular Probes and Materials. Chemistry, 2(3), 672-695. [Link]
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Introduction: The Challenge and Allure of the "Magnificent Seven"
An Application Guide to the Modern Synthesis of Seven-Membered Carbocycles
Seven-membered carbocycles are pivotal structural motifs found in the cores of numerous biologically active natural products and pharmaceutical agents, including notable compounds like cortistatin, ingenol, and tropane alkaloids.[1] Despite their prevalence and importance, the construction of these medium-sized rings presents a significant synthetic challenge.[1][2] Unlike the facile formation of five- and six-membered rings, seven-membered ring synthesis is often hampered by unfavorable entropic factors and increased ring strain, demanding specialized and robust synthetic strategies.[1][2]
This guide provides an in-depth exploration of field-proven and contemporary protocols for the synthesis of seven-membered carbocycles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings and strategic considerations that govern the selection and execution of these powerful transformations. The protocols detailed herein are designed to be self-validating, providing researchers in drug discovery and natural product synthesis with a reliable toolkit for accessing this critical chemical space.
Strategic Overview: Key Methodologies for Cycloheptane Construction
The synthesis of seven-membered carbocycles can be broadly categorized into several key strategies. The choice of method depends on the desired substitution pattern, functional group tolerance, and the complexity of the target molecule.
| Synthetic Strategy | Core Transformation | Key Advantages | Common Catalysts/Reagents |
| [4+3] Cycloaddition | A 4π-electron diene reacts with a 3-atom, 2π-electron allyl cation equivalent.[3] | Rapid construction of bicyclic systems, high stereocontrol.[3] | Lewis acids (for oxyallyl cation generation), Fe₂(CO)₉.[3][4] |
| [5+2] Cycloaddition | A 5-atom vinylcyclopropane (VCP) component reacts with a 2π system (alkyne/alkene).[5] | High atom economy, access to diverse functionalized cycloheptadienes.[6][7] | Rhodium and Ruthenium complexes.[5][8] |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene or enyne.[9] | Excellent functional group tolerance, applicable to complex systems and macrocycles.[9][10] | Grubbs' and Schrock's Catalysts (Ru- and Mo-based).[8][9] |
| Ring Expansion Reactions | Expansion of a smaller, pre-existing ring. | Access to specific scaffolds like cycloheptatrienes. | Diazo compounds (e.g., Buchner reaction).[11][12] |
| Biomimetic Intramolecular Cyclization | Tandem reactions mimicking biosynthetic pathways. | High efficiency, one-pot synthesis of complex bicyclic systems. | Simple starting materials under physiological-like conditions.[13][14] |
Cycloaddition Reactions: Convergent Pathways to Complexity
Cycloaddition reactions are among the most powerful and atom-economical methods for constructing cyclic systems, as they form multiple carbon-carbon bonds in a single step.[6][15] For seven-membered rings, the [4+3] and [5+2] variants are particularly prominent.[2][15]
The [4+3] Cycloaddition: Taming the Allyl Cation
The [4+3] cycloaddition can be viewed as a higher-order analogue of the Diels-Alder reaction, where a 1,3-diene combines with an allyl cation synthon (or more commonly, an oxyallyl cation) to form a seven-membered ring.[3] This method is exceptionally powerful for rapidly assembling bicyclic systems, particularly the oxabicyclo[3.2.1]octane core when furan is used as the diene.[3]
Causality of the Protocol: The primary challenge is the controlled generation of the reactive oxyallyl cation. A common and effective method involves the dehalogenation of α,α'-dihaloketones using reducing metals like zinc-copper couple or nonahalo-diiron.[3] The choice of solvent is critical; it must support the reaction without interfering with the cation. The diene, typically furan or cyclopentadiene, acts as the trapping agent, and its concentration influences the reaction rate.
Protocol: [4+3] Cycloaddition of an Oxyallyl Cation with Furan
This protocol describes the generation of an oxyallyl cation from tetrabromoacetone and its subsequent trapping with furan to yield a bicyclic cycloadduct.
Materials:
-
Tetrabromoacetone
-
Furan (freshly distilled)
-
Zinc-Copper couple (activated)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend activated zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether (approx. 0.1 M relative to the ketone).
-
Reagent Addition: In a separate flask, prepare a solution of tetrabromoacetone (1.0 equivalent) and furan (3.0-5.0 equivalents) in anhydrous diethyl ether.
-
Initiation: Add the ketone/furan solution dropwise to the vigorously stirred zinc-copper suspension over 30-60 minutes. The reaction is often exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).
-
Workup: Upon completion, carefully decant the ether solution away from the excess zinc. Filter the solution through a pad of Celite.
-
Quenching: Wash the filtered organic solution sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired oxabicyclo[3.2.1]octenone product.
Logical Workflow: [4+3] Cycloaddition
Caption: Generation of an oxyallyl cation and its trapping in a [4+3] cycloaddition.
The Transition Metal-Catalyzed [5+2] Cycloaddition
First explored extensively by Wender, the transition metal-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) and π-systems (like alkynes) is a highly efficient method for synthesizing seven-membered rings.[5][8] The reaction is typically catalyzed by rhodium(I) complexes, which facilitate the cleavage of the cyclopropane ring and subsequent cycloaddition.[5]
Causality of the Protocol: The catalyst, often a rhodium(I) complex, initiates the reaction by coordinating to the VCP. This coordination promotes a retro-metallacyclization, opening the strained three-membered ring to form a metallacyclohexene intermediate. This intermediate then undergoes insertion of the alkyne partner, followed by reductive elimination to furnish the cycloheptadiene product and regenerate the active catalyst. The choice of catalyst and ligands can influence both the efficiency and selectivity of the reaction.[6]
Protocol: Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne
Materials:
-
Vinylcyclopropane (VCP) substrate
-
Alkyne (e.g., methyl propiolate)
-
Rhodium(I) catalyst (e.g., [Rh(CO)₂Cl]₂)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,2-dichloroethane)
-
Syringe pump
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium catalyst (1-5 mol%) in the anhydrous, degassed solvent.
-
Reagent Addition: Add the alkyne (1.5-2.0 equivalents) to the catalyst solution.
-
Slow Addition: Using a syringe pump, add a solution of the VCP (1.0 equivalent) in the reaction solvent to the flask over several hours (e.g., 4-8 hours). Slow addition is crucial to maintain a low concentration of the VCP, which minimizes potential side reactions like homodimerization.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the duration of the addition and until the reaction is complete.
-
Monitoring: Monitor the consumption of the VCP by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the cycloheptadiene product.
Mechanistic Cycle: [5+2] Cycloaddition
Caption: Catalytic cycle for the Rh-catalyzed [5+2] cycloaddition.
Ring-Closing Metathesis (RCM): A Versatile Cyclization Tool
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including seven-membered rings.[9] The reaction employs well-defined ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalyst) alkylidene complexes to catalyze the intramolecular cyclization of a diene.[8][9] A major thermodynamic driving force for the reaction is the formation of a small, volatile alkene byproduct, typically ethylene, which is removed from the reaction system.[16]
Causality of the Protocol: The success of RCM depends on several factors. The catalyst choice is paramount; second and third-generation Grubbs' catalysts offer higher reactivity and broader functional group tolerance.[10] The reaction is typically run at high dilution (e.g., 0.001-0.01 M) to favor the intramolecular cyclization over intermolecular polymerization. The solvent should be non-coordinating and able to dissolve the substrate and catalyst; dichloromethane and toluene are common choices.
Protocol: Grubbs-Catalyzed RCM for Cycloheptene Synthesis
Materials:
-
Acyclic diene precursor
-
Grubbs' Catalyst (e.g., 2nd Generation)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Preparation: Prepare a solution of the acyclic diene precursor in the chosen solvent at a concentration of 0.005 M in a Schlenk flask under an inert atmosphere. Ensure the solvent is rigorously degassed by sparging with argon or through several freeze-pump-thaw cycles.
-
Catalyst Addition: Add the Grubbs' catalyst (1-5 mol%) to the diene solution. If the catalyst is a solid, it can be added in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C for toluene) under a continuous flow of inert gas to help remove the ethylene byproduct.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting diene is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to the solution and stir for 30 minutes to quench the catalyst by forming an inactive Fischer carbene.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude product often contains ruthenium byproducts. Purify the residue by flash column chromatography on silica gel. A plug of silica or treatment with a ruthenium scavenger may be necessary for complete removal of metal traces.
Workflow: Ring-Closing Metathesis (RCM)
Caption: Key steps and conditions for Ring-Closing Metathesis (RCM).
Classic and Biomimetic Syntheses: The Tropinone Paradigm
Some of the most elegant and insightful syntheses are those that mimic nature's own strategies. The synthesis of tropinone, the core of tropane alkaloids like cocaine and atropine, is a landmark in organic chemistry.[13]
Robinson's Biomimetic Synthesis of Tropinone (1917)
Sir Robert Robinson's 1917 synthesis of tropinone is a masterpiece of biomimetic and one-pot synthesis.[14] It constructs the complex bicyclic [3.2.1] system, which contains a seven-membered ring, from simple, achiral precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its equivalent).[14] The reaction proceeds through a remarkable tandem double-Mannich reaction.[17]
Causality of the Protocol: The reaction ingeniously emulates the biosynthesis of tropane alkaloids.[13][14] It relies on the sequential formation of iminium ions and enolates under mild, aqueous conditions. The pH is a critical parameter, as it must allow for both the formation of the nucleophilic enolate from the dicarboxylic acid and the electrophilic iminium ion from methylamine and succinaldehyde. The intramolecular nature of the second Mannich reaction is entropically favored, driving the formation of the bicyclic core. Subsequent decarboxylation upon heating yields the final product. The yield was initially 17% but has been improved to over 90% with modifications.[13][14]
Protocol: Robinson's One-Pot Tropinone Synthesis
Materials:
-
Succinaldehyde (often generated in situ)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (to maintain physiological pH)
-
Hydrochloric acid (for final acidification)
-
Base (e.g., NaOH for extraction)
-
Organic solvent (e.g., Diethyl ether or Chloroform)
Procedure:
-
Solution Preparation: In a large flask, dissolve methylamine hydrochloride (1.0 equivalent) and acetonedicarboxylic acid (1.0 equivalent) in a buffered aqueous solution (pH ~7).
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add a solution of succinaldehyde (1.0 equivalent).
-
Reaction: Allow the mixture to stand at room temperature for several hours or days. The reaction progress can be monitored by the formation of a precipitate of tropinone dicarboxylic acid.
-
Decarboxylation: After the initial condensation, acidify the mixture with hydrochloric acid and heat to reflux for several hours to effect decarboxylation.
-
Isolation: Cool the reaction mixture and make it strongly alkaline with sodium hydroxide.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether or chloroform.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude tropinone, which can be further purified by distillation or crystallization of a derivative.[18]
Logical Flow: Robinson Tropinone Synthesis
Caption: One-pot tandem reaction sequence in the Robinson synthesis of tropinone.
Conclusion
The synthesis of seven-membered carbocycles has evolved from a formidable challenge into a manageable and versatile area of organic chemistry. Modern methods, particularly transition-metal-catalyzed cycloadditions and ring-closing metathesis, provide reliable and efficient entry points to a wide array of cycloheptane, cycloheptene, and cycloheptadiene derivatives with excellent control over substitution and stereochemistry.[6][9] Concurrently, classic biomimetic strategies, like the Robinson tropinone synthesis, continue to inspire and instruct, demonstrating the power of tandem reactions in building molecular complexity.[14] The protocols and strategic insights provided in this guide equip the modern researcher with the necessary tools to confidently incorporate these valuable seven-membered ring systems into their synthetic campaigns, accelerating progress in medicinal chemistry and the synthesis of complex natural products.
References
- K. P. C. Vollhardt, and N. E. Schore. Transition-Metal-Catalyzed Cycloaddition Reactions to Access Seven-Membered Rings. Chemistry. 2020 Dec 1;26(67):15354-15377.
- M. G. Banwell.
- S. Saito. Efficient Synthesis of Seven-membered Rings by the Nickel-catalyzed Cycloaddition Reactions. J-Stage.
- V. A. Snieckus. Metal-Mediated Synthesis of Medium-Sized Rings. Chemical Reviews.
- Guidechem. How is Tropinone Synthesized and its Biological Origin?. FAQ - Guidechem.
- Wikipedia.
- A. de Meijere. Transition‐Metal‐Catalyzed Cycloaddition Reactions to Access Seven‐Membered Rings.
- University of Illinois Chemistry Department. [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. University of Illinois. 2004 Nov 29.
- L. A. Wessjohann. Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis.
- Scribd.
- chemeurope.com.
- Scribd. Synthesis of Tropinone by Robinson. Scribd.
- ChemicalBook. Tropinone synthesis. ChemicalBook.
- W. Oppolzer. Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2].
- M. Garbo. Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25). Spotify. 2020 Sep 19.
- Wikipedia.
- University of Minnesota. 7-MEMBERED RING FORMATION 168 Medium Sized Rings 7-Membered Rings [4+2] cycloadditions. University of Minnesota.
- Organic Chemistry Portal.
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- 18. scribd.com [scribd.com]
Application Notes and Protocols: Methyl 5,5-dimethoxyvalerate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,5-dimethoxyvalerate is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic scaffolds. Its key structural feature, a latent aldehyde functionality protected as a dimethyl acetal, coupled with a terminal methyl ester, makes it an ideal precursor for sequential and multicomponent reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a primary focus on the synthesis of dihydropyridines via the Hantzsch reaction. Detailed protocols, mechanistic insights, and the rationale behind experimental choices are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
This compound, also known as methyl 5,5-dimethoxypentanoate, is a bifunctional molecule that serves as a stable and convenient surrogate for the somewhat unstable methyl 5-oxovalerate. The dimethyl acetal group provides robust protection for the aldehyde, allowing for transformations at the ester functionality or preventing unwanted side reactions under various conditions. The true synthetic power of this reagent is unlocked through the in-situ deprotection of the acetal to reveal the reactive aldehyde, which can then participate in cyclization and condensation reactions to form a diverse array of heterocyclic systems.
Key Properties of this compound: [1][2]
| Property | Value |
| CAS Number | 23068-91-9 |
| Molecular Formula | C8H16O4 |
| Molecular Weight | 176.21 g/mol |
| Appearance | Liquid |
| IUPAC Name | methyl 5,5-dimethoxypentanoate |
The strategic importance of this compound lies in its ability to act as a C5 synthon, providing a five-carbon chain with differential reactivity at each terminus. This characteristic is particularly advantageous in multicomponent reactions where precise control over reactivity is paramount for achieving high yields and selectivity.
Synthesis of 1,4-Dihydropyridines: A Cornerstone Application
The Hantzsch dihydropyridine synthesis, first reported in 1881 by Arthur Hantzsch, is a classic multicomponent reaction that remains a cornerstone of heterocyclic synthesis. It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to afford a 1,4-dihydropyridine (1,4-DHP) core.[3] These 1,4-DHP scaffolds are of immense pharmacological importance, with many derivatives functioning as calcium channel blockers for the treatment of cardiovascular diseases.[3]
This compound is an excellent substrate for the Hantzsch reaction, where the in-situ generation of the aldehyde under acidic conditions drives the reaction forward.
Mechanistic Rationale
The use of this compound in the Hantzsch synthesis begins with the acid-catalyzed hydrolysis of the dimethyl acetal to unmask the aldehyde functionality. This newly formed aldehyde then participates in the classical Hantzsch reaction pathway. The generally accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde and the other β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.
Diagram: Hantzsch Dihydropyridine Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines using this compound.
Detailed Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-(4-(methoxycarbonyl)butyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details the synthesis of a representative 1,4-dihydropyridine derivative using this compound, methyl acetoacetate, and ammonium acetate.
Materials:
-
This compound (1.0 equiv.)
-
Methyl acetoacetate (2.2 equiv.)
-
Ammonium acetate (1.2 equiv.)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.76 g, 10 mmol), methyl acetoacetate (e.g., 2.55 g, 22 mmol), and ammonium acetate (e.g., 0.92 g, 12 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by the dropwise addition of glacial acetic acid (1 mL). The acetic acid serves as the catalyst for both the in-situ hydrolysis of the acetal and the Hantzsch condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to afford the pure dimethyl 2,6-dimethyl-4-(4-(methoxycarbonyl)butyl)-1,4-dihydropyridine-3,5-dicarboxylate as a pale yellow solid.
Expected Yield: 65-75%
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in the Synthesis of Other Heterocycles
While the Hantzsch dihydropyridine synthesis is a primary application, the unique structure of this compound opens avenues for the synthesis of other important heterocyclic systems.
Pyrimidines
Diagram: Conceptual Pathway to Pyrimidines
Caption: A plausible synthetic route to pyrimidine derivatives from this compound.
Pyrroles and Furans
The Paal-Knorr synthesis is a classical method for preparing pyrroles and furans from 1,4-dicarbonyl compounds.[6] this compound, after hydrolysis of the acetal and subsequent manipulation of the ester group (e.g., reduction to an alcohol followed by oxidation to an aldehyde, or conversion to a ketone), could potentially be transformed into a 1,4-dicarbonyl precursor. This precursor could then be cyclized with an amine to form a pyrrole or dehydrated to form a furan.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of heterocyclic compounds. Its ability to serve as a stable precursor to a reactive aldehyde makes it particularly well-suited for multicomponent reactions like the Hantzsch synthesis of 1,4-dihydropyridines. The detailed protocol provided herein offers a practical guide for researchers to utilize this building block in their synthetic campaigns. Furthermore, the potential for its application in the synthesis of other important heterocycles such as pyrimidines, pyrroles, and furans highlights its broad utility in medicinal and materials chemistry. As the demand for efficient and modular synthetic strategies continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the discovery and development of new functional molecules.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). A Diversity-Oriented Synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic Esters. PubMed. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Institutes of Health. [Link]
-
Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. (n.d.). National Institutes of Health. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). PubMed. [Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023). Semantic Scholar. [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). ResearchGate. [Link]
-
Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. (2005). PubMed. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]
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Application Note & Protocols: Methyl 5,5-dimethoxyvalerate as a Controllable Glutaraldehyde Equivalent for Advanced Bioconjugation
Abstract
Glutaraldehyde has long been a cornerstone crosslinking agent in biological sciences, valued for its ability to efficiently couple primary amines.[1][2] However, its high reactivity, propensity for polymerization, and significant toxicity present considerable challenges for reproducible and controlled bioconjugation. This application note introduces Methyl 5,5-dimethoxyvalerate (MDMV), a protected-aldehyde building block that serves as a superior, stable equivalent to glutaraldehyde. Through a simple, acid-catalyzed deprotection, MDMV generates glutaraldehyde in situ, enabling a temporally controlled release of the reactive species. This guide provides a comprehensive overview of MDMV's mechanism, its distinct advantages over conventional glutaraldehyde, and detailed, field-tested protocols for its application in protein crosslinking, enzyme immobilization, and surface functionalization.
Introduction: The Need for a Controlled Aldehyde Source
The covalent linkage of biomolecules is fundamental to numerous applications, from elucidating protein-protein interactions to developing robust biocatalysts and diagnostic surfaces.[3][4] The dialdehyde, glutaraldehyde, has been a workhorse in this field due to the reactivity of its terminal aldehyde groups with primary amines, such as the ε-amino group of lysine residues, to form Schiff bases.[1]
Despite its utility, glutaraldehyde suffers from inherent instability. In aqueous solutions, it exists as a complex and variable mixture of hydrates and cyclic hemiacetals, and it readily polymerizes, particularly under neutral or alkaline conditions.[2] This leads to batch-to-batch variability and often uncontrolled, rapid crosslinking, which can result in protein precipitation and loss of biological activity.
This compound (MDMV) elegantly circumvents these issues. By masking one of the aldehyde functionalities as a stable dimethyl acetal, MDMV provides a stable, non-polymeric precursor. The reactive aldehyde is generated only when desired, through mild acidic hydrolysis, offering researchers precise control over the initiation and rate of the crosslinking reaction. This "on-demand" reactivity minimizes side reactions and preserves the integrity of sensitive biological samples.
Physicochemical Properties & Mechanism of Action
MDMV is a versatile chemical tool whose utility is grounded in its unique structure. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23068-91-9 | [5][6][7][8][9] |
| Molecular Formula | C8H16O4 | [5][6][8][10] |
| Molecular Weight | 176.21 g/mol | [5][6][8][10] |
| IUPAC Name | methyl 5,5-dimethoxypentanoate | [5] |
| Appearance | Colorless Liquid | [1] |
| Storage Temperature | -20°C for long-term storage | [6] |
The core of MDMV's functionality lies in the acid-labile dimethyl acetal group. In an aqueous environment at a slightly acidic pH, the acetal undergoes hydrolysis to unmask the aldehyde, yielding methyl 4-formylbutyrate. This molecule is an analog of glutaraldehyde, possessing a reactive aldehyde at one end and a methyl ester at the other. The newly formed aldehyde is then free to react with primary amines on proteins or other biomolecules.
Mechanism: Acid-Catalyzed Deprotection
The conversion of the stable acetal to the reactive aldehyde is the critical activation step. This process allows the researcher to prepare a stable mixture of the biomolecule and the protected crosslinker, and then initiate the reaction by simply lowering the pH.
Caption: Acid-catalyzed hydrolysis of MDMV to generate the active aldehyde.
Core Advantages of MDMV Over Aqueous Glutaraldehyde
The use of MDMV as a glutaraldehyde equivalent provides significant, tangible benefits in experimental design and execution.
Table 2: Comparison of MDMV and Glutaraldehyde
| Feature | This compound (MDMV) | Aqueous Glutaraldehyde |
| Stability & Purity | High purity, stable monomeric form.[8][10] Not prone to polymerization during storage. | Unstable mixture of hydrates, cyclic forms, and polymers.[2] Purity and reactivity vary. |
| Reaction Control | Reaction is initiated by a pH shift, allowing for precise temporal control. Gradual deprotection leads to a more controlled crosslinking rate. | Highly reactive upon addition, leading to rapid and often uncontrolled crosslinking. |
| Reproducibility | Consistent performance due to high stability and defined activation step. | High batch-to-batch variability due to polymerization and undefined composition. |
| Toxicity & Handling | Lower volatility and toxicity in its protected form. Safer to handle before activation. | Pungent odor, toxic by inhalation and skin contact.[2] Requires handling in a fume hood. |
| Side Reactions | Minimized. The gradual release of the active aldehyde reduces the likelihood of large aggregate formation and protein precipitation. | Prone to causing significant protein precipitation and aggregation due to rapid, uncontrolled reactions. |
Protocols and Methodologies
The following protocols are designed to be robust starting points. Researchers are encouraged to optimize key parameters such as concentration, pH, and incubation time for their specific biological systems.
Protocol 1: Crosslinking of Protein Complexes for Interaction Analysis
This protocol details the use of MDMV to covalently stabilize non-covalent protein complexes, rendering them suitable for analysis by techniques like SDS-PAGE or mass spectrometry.[11][12]
A. Rationale: By activating MDMV in situ, protein complexes are "trapped" in their native interacting state. The controlled release of the aldehyde minimizes the formation of non-specific aggregates that can confound analysis.
B. Materials:
-
Protein complex of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.0-7.5)
-
This compound (MDMV)
-
Activation Buffer: 0.5 M MES or Acetate buffer, pH 4.5-5.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: A buffer with low or no primary amines.
C. Step-by-Step Protocol:
-
Sample Preparation: Prepare the protein complex at a suitable concentration (e.g., 1-5 µM) in a primary amine-free buffer. A common choice is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
MDMV Addition: Add MDMV to the protein solution to a final concentration of 5-20 mM. Gently mix and incubate for 5 minutes at room temperature. At this stage (neutral pH), the MDMV remains largely inactive.
-
Initiation of Crosslinking: Initiate the reaction by adding a small volume of Activation Buffer to lower the pH of the mixture to between 5.5 and 6.0. The exact amount will need to be determined empirically for your specific buffer system.
-
Incubation: Incubate the reaction for 30-90 minutes at room temperature. The optimal time may vary depending on the protein complex.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in Tris will react with and neutralize any remaining aldehyde groups. Incubate for 15 minutes.
-
Analysis: The crosslinked sample is now ready for analysis. For SDS-PAGE, mix the sample with loading buffer and run on an appropriate percentage gel. For mass spectrometry, the sample can be processed according to standard protocols for crosslinked protein analysis.[13][14]
Caption: Workflow for protein complex crosslinking using MDMV.
Protocol 2: Covalent Immobilization of Enzymes onto Amine-Functionalized Supports
This protocol describes the use of MDMV for the stable immobilization of enzymes onto a solid support, a critical step in creating reusable biocatalysts.[4][15]
A. Rationale: MDMV acts as a linker, first reacting with the amine-functionalized support material. After activation and removal of excess reagent, the now aldehyde-functionalized support is ready to covalently bind the enzyme of interest.
B. Materials:
-
Amine-functionalized support (e.g., agarose beads, magnetic beads, silica)
-
Enzyme to be immobilized
-
MDMV
-
Activation/Coupling Buffer: 100 mM MES buffer, pH 5.5, containing 20 mM MDMV
-
Washing Buffer: 100 mM MES buffer, pH 5.5
-
Enzyme Solution: Enzyme dissolved in 100 mM Phosphate Buffer, pH 7.5
-
Blocking/Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Reducing Agent (Optional): Sodium cyanoborohydride (NaBH₃CN)
C. Step-by-Step Protocol:
-
Support Activation: a. Wash the amine-functionalized support (e.g., 1 mL of settled beads) with 10 volumes of deionized water, followed by 10 volumes of Activation/Coupling Buffer. b. Resuspend the support in 5 volumes of Activation/Coupling Buffer (containing 20 mM MDMV). c. Incubate for 2-4 hours at room temperature with gentle mixing. This step activates the MDMV and allows it to react with the amines on the support.
-
Washing: a. Pellet the support by centrifugation or using a magnetic stand. b. Discard the supernatant and wash the support extensively (3-5 times) with 10 volumes of Washing Buffer to remove all unreacted MDMV.
-
Enzyme Coupling: a. Immediately add the enzyme solution to the aldehyde-activated support. b. Incubate for 4-16 hours at 4°C with gentle mixing. The aldehyde groups on the support will react with lysine residues on the enzyme surface.
-
Reduction (Optional but Recommended): For a more stable, irreversible bond, the resulting Schiff bases can be reduced to secondary amines. Add NaBH₃CN to a final concentration of 20 mM and incubate for 1 hour at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Blocking and Final Wash: a. Pellet the support and discard the enzyme solution. b. Add 5 volumes of Blocking/Quenching solution and incubate for 1 hour to block any remaining reactive aldehyde sites. c. Wash the immobilized enzyme conjugate three times with a high-salt buffer (e.g., PBS + 0.5 M NaCl) followed by three washes with the desired storage buffer.
Table 3: Key Parameters for Enzyme Immobilization
| Parameter | Recommended Range | Rationale |
| MDMV Concentration | 10-50 mM | Ensures sufficient activation of the support surface. |
| Activation pH | 5.0 - 6.0 | Optimal for acid-catalyzed hydrolysis of the acetal. |
| Enzyme Coupling pH | 7.0 - 8.0 | Favors Schiff base formation between aldehyde and amine. |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) are preferred for long incubations to maintain enzyme stability. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no crosslinking efficiency | 1. Incorrect pH for activation.2. Insufficient incubation time.3. Presence of primary amines (e.g., Tris) in the initial buffer. | 1. Verify the final pH of the reaction mix is between 5.5-6.0.2. Increase incubation time or MDMV concentration.3. Buffer exchange the protein into a non-amine buffer like HEPES or PBS before starting. |
| Significant protein precipitation | 1. Over-crosslinking due to high MDMV concentration or long incubation.2. Protein concentration is too high. | 1. Reduce the MDMV concentration or shorten the incubation time.2. Perform the reaction at a lower protein concentration. |
| Low enzyme activity after immobilization | 1. Enzyme denaturation during coupling.2. Steric hindrance of the active site after immobilization. | 1. Perform the coupling step at 4°C.2. Immobilize the enzyme in the presence of a competitive inhibitor or substrate to protect the active site. |
Safety and Handling
While MDMV is safer to handle than glutaraldehyde, appropriate laboratory precautions are necessary.
-
Hazards: MDMV is classified as a skin and eye irritant and may cause respiratory irritation.[5][16]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store tightly sealed at -20°C for optimal long-term stability.[6]
Conclusion
This compound represents a significant advancement in bioconjugation chemistry, offering a stable, safe, and highly controllable alternative to glutaraldehyde. Its mechanism of in situ activation provides researchers with unprecedented control over crosslinking reactions, leading to more reproducible and reliable results. The protocols outlined in this guide provide a solid foundation for leveraging the power of MDMV in a wide range of applications, from fundamental protein research to the development of advanced biomaterials and diagnostics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
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CovalX. (n.d.). Crosslinking Agents: Advancing Protein Complex Analysis. Retrieved from [Link]
-
Vellema, M., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaraldehyde. Retrieved from [Link]
-
The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2008). Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Spahn, F., & Minteer, S. D. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Catalysts. Retrieved from [Link]
-
Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Enzyme immobilization on a novel NH2-MOF-5@PEI composite support for efficient kinetic resolution of MOPE enantiomers. Retrieved from [Link]
-
PubChem. (n.d.). Glutaraldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,5-PENTANEDIAL. Retrieved from [Link]
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- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. This compound 96 23068-91-9 [sigmaaldrich.com]
Experimental procedure for acetal formation with "Methyl 5,5-dimethoxyvalerate"
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of Methyl 5,5-dimethoxyvalerate, a valuable acetal intermediate in organic synthesis. This document delves into the mechanistic underpinnings of acetal formation, offers a detailed, step-by-step experimental protocol for its preparation from methyl 5-oxopentanoate, and outlines the necessary procedures for purification and characterization. The information presented herein is curated to ensure scientific integrity and provide actionable insights for laboratory practice.
Introduction: The Significance of Acetal Protection
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Aldehydes and ketones, with their inherent reactivity, often require masking to prevent unwanted side reactions. Acetal formation is a robust and widely employed method for the protection of carbonyl groups. Acetals are geminal-diether derivatives formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst.[1][2] This transformation converts the planar, electrophilic carbonyl carbon into a tetrahedral, less reactive center, stable to a wide range of nucleophilic and basic conditions.[3]
This compound, the focus of this guide, serves as a key building block in the synthesis of more complex molecules, including cyanine dyes used in noninvasive imaging.[2] Its synthesis via the protection of the aldehyde functionality in methyl 5-oxopentanoate is a classic example of acid-catalyzed acetalization.
The Mechanism of Acetal Formation
The formation of an acetal from an aldehyde and an alcohol under acidic conditions is a reversible process that proceeds through a hemiacetal intermediate.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]
-
Deprotonation: A base (typically the alcohol solvent) removes a proton from the oxonium ion to yield a neutral hemiacetal.[1]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[5]
-
Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[5]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[1]
-
Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final acetal product.[1]
To drive the equilibrium towards the acetal product, it is essential to remove the water formed during the reaction.[1] This is often achieved by using a dehydrating agent, such as trimethyl orthoformate, which reacts with water to form methanol and methyl formate.[2][6]
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from methyl 5-oxopentanoate using trimethyl orthoformate as both a reagent and a water scavenger, with p-toluenesulfonic acid as the catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Methyl 5-oxopentanoate | C₆H₁₀O₃ | 130.14 | 10.0 g | 0.077 |
| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 16.3 g (17.0 mL) | 0.154 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.15 g | 0.00077 |
| Methanol | CH₄O | 32.04 | ~50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Reaction Workflow
Caption: Experimental Workflow for the Synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 5-oxopentanoate (10.0 g, 0.077 mol), trimethyl orthoformate (16.3 g, 0.154 mol), and methanol (20 mL).
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.15 g, 0.00077 mol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Allow the reaction to proceed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL). Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether (25 mL each).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 70-72 °C at 2 mmHg.[7]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value | Source |
| CAS Number | 23068-91-9 | [8] |
| Molecular Formula | C₈H₁₆O₄ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 70-72 °C / 2 mmHg | [7] |
| Density | 1.012 g/mL at 25 °C | [7] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 300 MHz): Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).
-
δ 4.37 (t, J = 5.7 Hz, 1H, -CH(OCH₃)₂)
-
δ 3.66 (s, 3H, -COOCH₃)
-
δ 3.32 (s, 6H, -CH(OCH₃)₂)
-
δ 2.33 (t, J = 7.4 Hz, 2H, -CH₂COOCH₃)
-
δ 1.70 - 1.60 (m, 4H, -CH₂CH₂CH₂-)
-
-
¹³C NMR (CDCl₃, 75 MHz):
-
δ 173.8 (-COOCH₃)
-
δ 104.3 (-CH(OCH₃)₂)
-
δ 52.9 (-OCH₃ from acetal)
-
δ 51.5 (-OCH₃ from ester)
-
δ 33.7 (-CH₂COOCH₃)
-
δ 31.4 (-CH₂CH(OCH₃)₂)
-
δ 21.0 (-CH₂CH₂COOCH₃)
-
Note: The provided NMR data is based on typical chemical shifts for similar structures and should be confirmed by acquiring experimental spectra of the synthesized compound.[9][10]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trimethyl orthoformate is flammable and an irritant.[11]
-
p-Toluenesulfonic acid is corrosive.
-
Methyl 5-oxopentanoate and this compound are irritants.[8]
-
Follow standard laboratory procedures for handling and disposing of chemical waste.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably prepare this important acetal intermediate. The provided mechanistic insights and characterization data serve to enhance the understanding and successful execution of this synthetic transformation.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
ResearchGate. (2025). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
IRIS. (n.d.). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
- Google Patents. (n.d.). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
- Google Patents. (n.d.). Reactive distillation process for the production of methyl acetate.
-
Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol. Retrieved from [Link]
- Google Patents. (n.d.). US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
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- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. technoilogy.it [technoilogy.it]
- 8. This compound | C8H16O4 | CID 551444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
The Versatile C5 Synthon: Methyl 5,5-Dimethoxyvalerate in the Synthesis of Biologically Active Molecules
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the intricate world of natural product total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 5,5-dimethoxyvalerate, a seemingly simple C5 building block, has emerged as a valuable and versatile synthon for the construction of complex molecular architectures. Its bifunctional nature, possessing a terminal methyl ester and a protected aldehyde in the form of a dimethyl acetal, offers a wealth of opportunities for selective chemical manipulations. This allows for the controlled and sequential introduction of various functionalities, making it an attractive starting point for the synthesis of a diverse array of natural products and biologically active molecules, most notably in the realm of oxidized phospholipids.
This comprehensive guide will delve into the practical applications of this compound in organic synthesis, with a particular focus on its role in the total synthesis of natural products. We will explore the key chemical transformations it undergoes, provide detailed, field-proven protocols for its use, and present a case study on its application in the synthesis of a significant bioactive lipid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the art and science of chemical synthesis.
Core Properties and Handling
This compound, also known as methyl 5,5-dimethoxypentanoate, is a liquid ester with the chemical formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol .[1] It is crucial for researchers to be aware of its physical and safety properties to ensure proper handling and storage.
| Property | Value | Source |
| CAS Number | 23068-91-9 | [1] |
| Molecular Formula | C₈H₁₆O₄ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Boiling Point | 70-72 °C at 2 mmHg | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.422 | [2] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The methyl ester can undergo hydrolysis, amidation, or reduction, while the dimethyl acetal serves as a stable protecting group for the aldehyde, which can be readily deprotected under acidic conditions to participate in a wide range of carbon-carbon bond-forming reactions.
Caption: Key synthetic transformations of this compound.
Protocol 1: Deprotection of the Acetal to Unmask the Aldehyde
The selective deprotection of the dimethyl acetal to reveal the aldehyde functionality is a critical first step in many synthetic sequences. This transformation is typically achieved under mild acidic conditions, which leave the methyl ester intact.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or other mild acid catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford the crude methyl 5-oxopentanoate. The product can be purified further by column chromatography on silica gel if necessary.
Expert Insight: The choice of acid catalyst and solvent system can be crucial for substrates with other acid-sensitive functional groups. For highly sensitive substrates, pyridinium p-toluenesulfonate (PPTS) can be used as a milder alternative to p-TsOH.
Protocol 2: Saponification of the Methyl Ester to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for amide bond formation and other reactions involving a carboxylate group.
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or THF.
-
Add an aqueous solution of NaOH or LiOH (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield 5,5-dimethoxyvaleric acid, which can often be used in the next step without further purification.
Application in Natural Product Synthesis: The Case of Oxidized Phospholipids
A significant application of this compound is in the synthesis of oxidized phospholipids, which are important signaling molecules involved in a variety of physiological and pathological processes. Specifically, it serves as a precursor to 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a well-characterized oxidized phospholipid.
The synthesis of POVPC showcases the utility of this compound as a source of the 5-oxovaleroyl moiety. The overall synthetic strategy involves the hydrolysis of the methyl ester, followed by coupling of the resulting carboxylic acid with a lysophospholipid.
Sources
- 1. This compound | C8H16O4 | CID 551444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipids on alkyl-amide scaffold demonstrate anti-endotoxin and endothelial barrier-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile C5 Synthon: Methyl 5,5-dimethoxyvalerate in Medicinal Chemistry
Introduction: Unveiling a Key Building Block
In the landscape of medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex therapeutic agents. Methyl 5,5-dimethoxyvalerate, also known by its IUPAC name methyl 5,5-dimethoxypentanoate, emerges as a valuable C5 synthon. Its structure, featuring a terminal methyl ester and a protected aldehyde in the form of a dimethyl acetal, offers a unique combination of functionalities that can be selectively manipulated in multi-step syntheses. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this reagent.
This compound serves as a stable, easy-to-handle precursor to the corresponding aldehyde, methyl 5-oxovalerate. The dimethyl acetal protecting group imparts stability under a range of reaction conditions, including those involving nucleophiles and bases, allowing for transformations at the ester functionality without premature deprotection of the aldehyde. Subsequent mild acidic hydrolysis readily unmasks the aldehyde, paving the way for a diverse array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23068-91-9[1] |
| Molecular Formula | C₈H₁₆O₄[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 70-72 °C at 2 mmHg |
| Density | 1.012 g/mL at 25 °C |
| Refractive Index | n20/D 1.422 |
Core Application: Synthesis of Bioactive Phospholipids
A significant application of this compound in medicinal chemistry is in the synthesis of oxidized phospholipids, which are implicated in a variety of physiological and pathological processes. One such important molecule is 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC). POVPC is a major component of oxidized low-density lipoprotein (LDL) and is involved in inflammatory responses and the pathogenesis of atherosclerosis.[2] It has been shown to induce apoptosis in endothelial cells and inhibit cell proliferation in vascular smooth muscle cells, making it a crucial target for studying cardiovascular disease.[2]
The 5-oxovaleroyl side chain of POVPC is directly derived from this compound. The synthesis involves the esterification of a lysophosphatidylcholine with the valerate moiety, followed by deprotection of the acetal to reveal the reactive aldehyde.
Conceptual Synthetic Workflow for POVPC
The synthesis of POVPC from a lysophospholipid and this compound can be conceptualized in the following workflow. This diagram illustrates the key transformations: esterification followed by acetal deprotection.
Caption: Conceptual workflow for the synthesis of POVPC.
Detailed Protocol: Synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC)
This protocol outlines a plausible synthetic route for the preparation of POVPC, starting with the acylation of a commercially available lysophospholipid with a derivative of this compound.
Step 1: Preparation of 5,5-dimethoxyvaleric acid
-
Hydrolysis of the Methyl Ester: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,5-dimethoxyvaleric acid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 2: Esterification with 1-palmitoyl-sn-glycero-3-phosphocholine
-
Reaction Setup: To a solution of 1-palmitoyl-sn-glycero-3-phosphocholine (1.0 eq) and 5,5-dimethoxyvaleric acid (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the protected POVPC by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, and the solvent is removed. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection of the Acetal to Yield POVPC
-
Acidic Hydrolysis: Dissolve the purified protected POVPC intermediate in a mixture of an organic solvent (e.g., tetrahydrofuran) and a dilute aqueous acid (e.g., 1 M HCl or acetic acid).
-
Reaction Monitoring: Stir the solution at room temperature and monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar POVPC.
-
Final Purification: Once the reaction is complete, neutralize the acid and remove the organic solvent under reduced pressure. The final product, POVPC, can be purified by preparative high-performance liquid chromatography (HPLC).
Application in the Synthesis of Cyanine Dyes
This compound is also a valuable precursor in the synthesis of cyanine dyes.[3] These dyes are widely used as fluorescent labels in various biological applications, including noninvasive imaging. The core of a cyanine dye consists of two nitrogen-containing heterocyclic systems connected by a polymethine bridge. The length and nature of this bridge determine the absorption and emission properties of the dye.
The aldehyde functionality, unmasked from this compound, can be used to construct the polymethine chain through condensation reactions with activated methylene groups of heterocyclic precursors. The ester group can be retained in the final dye structure or modified to introduce other functionalities, such as a carboxylic acid for conjugation to biomolecules.
General Synthetic Strategy for Cyanine Dyes
The following diagram illustrates a generalized pathway for the synthesis of a pentamethine cyanine dye, where the central part of the polymethine chain is derived from glutaraldehyde, the deprotected form of this compound's core structure.
Caption: General synthetic route to pentamethine cyanine dyes.
Further Applications and Future Outlook
The bifunctional nature of this compound also lends itself to the synthesis of various heterocyclic and carbocyclic systems. For instance, it can be employed in the synthesis of seven-membered carbocycles and 5-(phenylamino)-4-((phenylimino)methyl)-4-pentenoic acid derivatives. The aldehyde can participate in cyclization reactions with various nucleophiles, such as amines and active methylene compounds, to form a wide range of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
As the demand for novel therapeutic agents with complex architectures continues to grow, the utility of versatile and strategically functionalized building blocks like this compound is expected to increase. Its ability to introduce a C5 chain with latent aldehyde functionality makes it a powerful tool in the arsenal of the medicinal chemist for the construction of new molecular entities with potential biological activity.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Troubleshooting & Optimization
"Methyl 5,5-dimethoxyvalerate" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of Methyl 5,5-dimethoxyvalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding to not only identify and solve problems but also to proactively prevent them.
Introduction
This compound is a valuable building block in organic synthesis, often utilized for its masked aldehyde functionality. The most common and direct route to this compound is the acid-catalyzed acetalization of methyl 5-oxovalerate. While seemingly straightforward, this reaction is governed by an equilibrium and is sensitive to several factors that can lead to incomplete conversion, side product formation, and purification challenges. This guide will walk you through the intricacies of this synthesis, providing clear, cause-and-effect explanations for potential issues and their resolutions.
Reaction Overview: The Acetalization of Methyl 5-Oxovalerate
The fundamental transformation is the reaction of the aldehyde carbonyl in methyl 5-oxovalerate with two equivalents of methanol in the presence of an acid catalyst to form the dimethyl acetal. To drive the reaction to completion, a dehydrating agent or a method to remove the water byproduct is essential. Trimethyl orthoformate is an excellent choice as it serves as both a source of methanol and a water scavenger, reacting with water to form methanol and methyl formate.[1][2]
Core Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
FAQ 1: My reaction is very slow or appears to be stalled. What are the likely causes and how can I fix this?
Answer:
A sluggish or stalled reaction is one of the most frequent challenges in acetalization. The root cause often lies in one of three areas: catalyst inefficiency, insufficient water removal, or suboptimal temperature.
-
Catalyst Activity:
-
Cause: The acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) is crucial for protonating the carbonyl oxygen, which activates it for nucleophilic attack by methanol.[3] If the catalyst is old, hydrated, or used in an insufficient amount, the reaction rate will be significantly diminished.
-
Solution:
-
Use a fresh, anhydrous grade of the acid catalyst. For p-toluenesulfonic acid monohydrate, ensure it is properly stored to prevent excess water absorption.
-
Increase the catalyst loading. Typical loadings range from 0.01 to 0.05 equivalents.[4] A slight increase can often restart a stalled reaction. However, excessive acid can lead to side reactions (see FAQ 3).
-
-
-
Water Removal:
-
Cause: Acetal formation is a reversible equilibrium.[5][6] The presence of the water byproduct will shift the equilibrium back towards the starting materials, effectively stalling the reaction.[7]
-
Solution:
-
Trimethyl Orthoformate (TMOF): This is a highly effective water scavenger. Ensure you are using at least a stoichiometric amount relative to the expected water formation, and preferably a slight excess. TMOF reacts with water to produce methanol and methyl formate, both of which are generally benign to the reaction.[1][2]
-
Azeotropic Distillation: If not using TMOF, employing a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water azeotropically.[8]
-
Molecular Sieves: Activated 4Å molecular sieves can also be used, but their capacity is limited, and they must be properly activated before use.
-
-
-
Reaction Temperature:
-
Cause: While the reaction can proceed at room temperature, it is often slow. Insufficient heating will result in a prolonged reaction time. Conversely, excessive heat can promote side reactions.
-
Solution: Gently heating the reaction mixture to 40-60°C can significantly increase the reaction rate without inducing significant byproduct formation.
-
FAQ 2: I'm observing a significant amount of unreacted methyl 5-oxovalerate in my crude product. How can I improve the conversion?
Answer:
Low conversion is a direct consequence of the equilibrium not being sufficiently shifted towards the product. This is closely related to the issues discussed in FAQ 1, but with a focus on driving the reaction to completion.
-
Le Chatelier's Principle in Practice:
-
Excess Reagents: Using an excess of methanol and trimethyl orthoformate is a common strategy to push the equilibrium forward. An excess of the alcohol increases the probability of nucleophilic attack on the protonated carbonyl.[7]
-
Efficient Water Removal: As stated before, this is paramount. If you are already using a water removal method, ensure it is functioning optimally. For a Dean-Stark apparatus, ensure proper reflux and collection of water. For molecular sieves, ensure they are not saturated.
-
-
Reaction Time:
-
Cause: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using a suitable analytical technique like TLC, GC, or ¹H NMR. Continue the reaction until the starting material is no longer detectable.
-
FAQ 3: My final product is impure, and I'm having difficulty with purification. What are the likely byproducts and how can I avoid them?
Answer:
Byproduct formation is a key challenge, and understanding the potential side reactions is crucial for developing a robust purification strategy.
-
Potential Side Reactions & Byproducts:
-
Transesterification: Under acidic conditions, the methyl ester of the starting material or product can react with any other alcohols present. If an alcohol other than methanol is used as a solvent or is present as an impurity, you can form the corresponding ester of that alcohol.
-
Avoidance: Use methanol as the reaction solvent if a solvent is necessary, and ensure all reagents are free from other alcohol contaminants.[9]
-
-
Intramolecular Cyclization (Lactonization): While less common under these specific conditions, γ-keto esters can potentially undergo intramolecular reactions. However, the formation of a stable lactone from methyl 5-oxovalerate is not structurally favored.
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate.[7] If the reaction is incomplete, this intermediate will be present in the crude product. It is generally less stable than the full acetal and may revert to the starting aldehyde during workup or purification.
-
Avoidance: Drive the reaction to completion as described in FAQ 2.
-
-
Byproducts from Trimethyl Orthoformate: TMOF can hydrolyze to form methyl formate and methanol. While generally not problematic, methyl formate is a low-boiling byproduct that should be removed during workup.
-
-
Purification Strategy:
-
Neutralization: Before distillation, it is critical to neutralize the acid catalyst.[9] The combination of heat and acid during distillation can cause the acetal to hydrolyze back to the starting aldehyde. A mild base wash, such as with a saturated sodium bicarbonate solution, is recommended.[4]
-
Distillation: Vacuum distillation is the preferred method for purifying this compound. Collect the fraction at the appropriate boiling point and pressure.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed.
-
Data Summary Table
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Stalled Reaction | Inactive/insufficient catalyst | Use fresh, anhydrous catalyst; slightly increase catalyst loading. |
| Inefficient water removal | Use excess trimethyl orthoformate; ensure Dean-Stark is functioning; use activated molecular sieves. | |
| Low temperature | Gently heat the reaction to 40-60°C. | |
| Low Conversion | Equilibrium not shifted to products | Use excess methanol and trimethyl orthoformate; extend reaction time and monitor progress. |
| Product Impurity | Transesterification | Use methanol as the solvent; ensure reagent purity. |
| Presence of hemiacetal | Drive the reaction to completion. | |
| Catalyst-induced decomposition | Neutralize the acid catalyst before distillation. |
Experimental Protocols
Step-by-Step Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Methyl 5-oxovalerate
-
Trimethyl orthoformate (TMOF)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or anhydrous equivalent
-
Methanol (optional, as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 5-oxovalerate (1.0 eq).
-
Reagent Addition: Add trimethyl orthoformate (1.5 - 2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq). If a solvent is desired, methanol can be used.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60°C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically several hours to overnight).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
-
U.S. Patent 8,604,223 B2, "Method of making ketals and acetals," issued December 10, 2013. Link
-
Organic Chemistry Portal. "Dimethyl Acetals." Accessed January 12, 2026. Link
-
Ying, A. et al. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." ACS Omega 3, 6 (2018): 6424-6434. Link
-
Chemistry Steps. "Acetals and Hemiacetals with Practice Problems." Accessed January 12, 2026. Link
-
Jakub, M. "Acetal and Ketal Formation." YouTube, uploaded by The Organic Chemistry Tutor, 28 February 2021. Link
-
Leslie, J. M. "Basic transesterification." YouTube, 4 October 2020. Link
-
Chemistry LibreTexts. "10.4: Acetals and Ketals." Last updated August 12, 2019. Link
-
Maegawa, T. et al. "A Mild and Efficient Method for the Formation of Methylene Acetals from 1,2- and 1,3-Diols." The Journal of Organic Chemistry 78, 7 (2013): 3384-3390. Link
-
Li, G. et al. "Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates." PubMed, 2012. Link
-
BenchChem. "Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate." Accessed January 12, 2026. Link
-
dos Santos, J. C. S. et al. "Evaluation of transesterification via methyl and ethyl routes in production, and characterization of biodiesel from spent coffee grounds." ResearchGate, November 2025. Link
-
Chemistry LibreTexts. "14.3: Acetal Formation." Last updated June 5, 2019. Link
-
Jat, R. S. et al. "K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center." Synthesis 56, 10 (2024): 1593-1600. Link
-
Anbumathi, P. et al. "Biodiesel-Alkaline Transesterification Process for Methyl Ester Production." Nature Environment and Pollution Technology 20, 2 (2021): 807-812. Link
-
BenchChem. "Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate." Accessed January 12, 2026. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 5,5-dimethoxyvalerate
Welcome to the technical support center for the purification of Methyl 5,5-dimethoxyvalerate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity. Here, we address common challenges and provide field-proven insights to ensure your vacuum distillation is successful, efficient, and safe.
Quick Reference Data: this compound
Before initiating any purification protocol, it is critical to be familiar with the physical and chemical properties of the target compound. This data informs the selection of appropriate distillation parameters and safety precautions.
| Property | Value | Source(s) |
| CAS Number | 23068-91-9 | [1][2][3] |
| Molecular Formula | C₈H₁₆O₄ | [1][4][5] |
| Molecular Weight | 176.21 g/mol | [1][4][5] |
| Appearance | Liquid | |
| Density | ~1.012 g/mL at 25 °C | |
| Boiling Point (lit.) | 239-240 °C (atm. pressure) | |
| 70-72 °C at 2 mmHg | ||
| Refractive Index | n20/D 1.422 | |
| Safety Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
Vacuum distillation is essential for compounds that have high boiling points or are thermally sensitive.[6][7] this compound has a high boiling point at atmospheric pressure (~240 °C), a temperature at which many organic molecules, especially esters and acetals, can begin to decompose.[8] By reducing the pressure, we significantly lower the boiling point, allowing for vaporization and subsequent purification at a much lower temperature (e.g., 70-72 °C at 2 mmHg).[9] This minimizes the risk of thermal degradation, prevents the formation of impurities, and ensures the integrity of the final product.[7][10]
Q2: What are the primary impurities I should be concerned about?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the acid-catalyzed reaction of methyl 5-oxopentanoate with an orthoformate. Therefore, potential impurities include:
-
Starting Materials: Unreacted methyl 5-oxopentanoate or trimethylorthoformate.
-
Solvents: Residual solvents from the reaction or workup.
-
Acid Catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) can co-distill or cause decomposition in the distillation pot.
-
Hydrolysis/Decomposition Products: The acetal functional group is sensitive to acid and heat. Traces of acid and water can lead to hydrolysis back to the aldehyde or other side reactions during heating.
Q3: Can I use simple distillation instead of fractional distillation under vacuum?
This depends on the purity of your crude material. If the impurities have boiling points that are significantly different (e.g., >50 °C at the operating pressure) from this compound, a simple vacuum distillation may suffice. However, if you need to separate closely boiling impurities or unreacted starting materials, a fractional distillation setup (i.e., using a packed column like Vigreux or Raschig rings) is necessary to achieve high purity.[11] Fractional distillation provides multiple theoretical plates for vapor-liquid equilibrium, enhancing separation efficiency.[12][13]
Troubleshooting Guide: Vacuum Distillation Issues
This section addresses specific problems you may encounter during the purification process.
Problem 1: My vacuum pump is running, but I cannot achieve the target pressure (e.g., <5 mmHg).
-
Answer: This is almost always due to a leak in the system.[14] A vacuum is only as good as its seals.
-
Causality: Even a microscopic leak will allow air to continuously enter the apparatus, preventing the pump from reaching its ultimate vacuum level.
-
Troubleshooting Steps:
-
Check All Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Apply a thin, uniform layer.
-
Inspect Tubing: Check all vacuum tubing for cracks, holes, or loose connections. Ensure the tubing is rated for high vacuum.
-
Secure Clamps: Verify that all Keck clips or joint clamps are securely fastened.
-
Isolate the Pump: Disconnect the pump from the distillation apparatus and connect the vacuum gauge directly to the pump. If it now reaches the expected vacuum, the leak is in your glassware setup. If it still fails, the issue is with the pump or the gauge itself (e.g., pump oil needs changing, pump requires service).[14]
-
Perform a Leak-Up Test: This is a definitive way to quantify a leak. See Protocol 2 for the detailed procedure.[14]
-
Caption: Workflow for troubleshooting low vacuum issues. -
Problem 2: The liquid in the distillation flask is turning dark brown/black, and the distillation rate is slow.
-
Answer: This is a classic sign of thermal decomposition.
-
Causality: The temperature of the heating mantle is too high, or the distillation is taking too long.[8] High-boiling esters and acetals can undergo elimination or hydrolysis reactions when heated excessively, leading to conjugated, colored byproducts.[8] The hydrostatic head pressure in a large flask can also cause the bottom layer of liquid to be superheated.[8]
-
Troubleshooting Steps:
-
Reduce Mantle Temperature: The pot temperature should ideally be no more than 20-30 °C above the vapor temperature (the temperature at the thermometer).
-
Improve Vacuum: A lower pressure will reduce the required boiling temperature, mitigating decomposition. Re-check your system for leaks.
-
Ensure Vigorous Stirring: Use a magnetic stir bar to ensure even heating throughout the liquid and prevent localized overheating at the bottom of the flask.
-
Neutralize Crude Material: If your crude product contains trace acid from the synthesis, it will catalyze decomposition. Consider washing the crude material with a mild base (e.g., saturated sodium bicarbonate solution) and thoroughly drying it before distillation.
-
Use a Smaller Distillation Flask: The flask should not be more than two-thirds full. This reduces the hydrostatic pressure and heating time.
-
-
Problem 3: The distillation is proceeding, but my collected product is not pure (contaminated with starting material or other impurities).
-
Answer: Your distillation setup lacks sufficient separation efficiency.
-
Causality: Simple distillation cannot effectively separate components with close boiling points. The separation requires multiple vaporization-condensation cycles, which are achieved using a fractionating column.[11]
-
Troubleshooting Steps:
-
Introduce a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the distillation head. This increases the surface area for vapor-liquid exchange, improving separation.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation (flooding).
-
Control the Reflux Ratio: Distill slowly. A slower distillation rate allows for better equilibrium within the column. Collect the initial few drops (the "forerun"), which will be enriched in lower-boiling impurities, in a separate flask before collecting your main product fraction.
-
Monitor Temperature Carefully: A sharp, stable temperature reading at the distillation head indicates that a pure component is distilling. A fluctuating or steadily rising temperature suggests a mixture is coming over.
-
-
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
-
Preparation:
-
Ensure the crude this compound is free of water and any acidic/basic residues by performing an appropriate aqueous workup and drying with an agent like anhydrous MgSO₄.
-
Assemble the dry glassware (round-bottom flask, fractionating column (optional), distillation head with thermometer, condenser, and receiving flask). Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
-
-
Setup:
-
Charge the distillation flask with the crude material and a magnetic stir bar (do not fill more than 2/3 full).
-
Lightly grease all ground-glass joints and assemble the apparatus. Secure all connections with clamps.
-
Connect the condenser to a chilled water supply (water in at the bottom, out at the top).
-
Connect the vacuum takeoff on the receiving flask to a cold trap (e.g., using liquid nitrogen or dry ice/acetone) and then to the vacuum pump.
-
-
Execution:
-
Turn on the magnetic stirrer and the condenser coolant.
-
Slowly turn on the vacuum pump and allow the system to evacuate fully. The pressure should drop to your target (e.g., ~2 mmHg).
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Increase the heat gradually until the liquid begins to boil and you observe vapor rising into the column.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes near the target boiling point (e.g., ~70 °C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation only while the temperature remains stable. If the temperature drops, it indicates that the product has finished distilling.
-
-
Shutdown:
-
Stop heating and allow the system to cool under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure by opening a stopcock or removing the vacuum tubing. Never vent a hot system.
-
Turn off the vacuum pump and condenser coolant. Disassemble the glassware.
-
Protocol 2: Performing a "Leak-Up" Test to Diagnose Vacuum Leaks
-
Assemble the complete, dry, and empty distillation apparatus.
-
Connect the vacuum gauge as close to the distillation setup as possible.
-
Turn on the vacuum pump and evacuate the system to the lowest possible pressure. Record this pressure as P_initial.
-
Close the valve between the vacuum pump and the distillation apparatus, isolating the glassware from the pump.
-
Start a timer and monitor the pressure inside the isolated system for 60 seconds.
-
Interpretation:
-
High-Integrity System: The pressure will rise very slowly (e.g., < 0.1 mmHg/min).
-
Small Leak: The pressure will rise steadily and consistently.
-
Large Leak: The pressure will rise very rapidly towards atmospheric pressure.
-
Virtual Leak (Outgassing): The pressure rises quickly at first and then slows down as trapped volatiles (e.g., water, solvent) evaporate from the glass surfaces.[14] This indicates the system needs to be cleaned and dried more thoroughly.
-
References
-
Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica. [Link]
-
What is vacuum fractional distillation.pdf - Slideshare. [Link]
-
This compound | C8H16O4 | CID 551444 - PubChem. [Link]
-
What is vacuum and fractional distillation? - Quora. [Link]
-
Fractional distillation - Wikipedia. [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development - LAB1ST. [Link]
-
This compound - CHEMICAL POINT. [Link]
-
Vacuum distillation - Wikipedia. [Link]
-
Why Is A Vacuum Distillation System Necessary During The Synthesis Of Rosin Allyl Esters? [Link]
-
How to Optimize Vacuum Distillation Processes for High Purity Products and Efficiency. [Link]
- Distillation of high boiling esters - US2324088A - Google P
-
Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. [Link]
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- 10. Why Is A Vacuum Distillation System Necessary During The Synthesis Of Rosin Allyl Esters? Protect Product Integrity - Kintek Solution [kindle-tech.com]
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- 12. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]
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- 14. beakerandwrench.com [beakerandwrench.com]
Technical Support Center: Navigating the Workup of Methyl 5,5-dimethoxyvalerate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 5,5-dimethoxyvalerate. This resource is designed to provide in-depth, practical solutions to a common yet critical challenge: preventing the hydrolysis of its dimethyl acetal functional group during the reaction workup. Unintended deprotection at this stage can lead to reduced yields, impurities, and downstream complications in your synthetic route. Here, we dissect the underlying chemistry and offer field-proven strategies to ensure the integrity of your molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower-than-expected yield of this compound after my aqueous workup. Could hydrolysis be the culprit?
A1: Absolutely. The dimethyl acetal in this compound is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] Standard aqueous workups, especially those involving acidic washes or even neutral water with acidic impurities, can readily cleave the acetal to reveal the parent aldehyde. The presence of a new, more polar spot on your Thin Layer Chromatography (TLC) plate corresponding to the aldehyde is a strong indicator that hydrolysis has occurred.
The mechanism of this hydrolysis is initiated by the protonation of one of the methoxy groups, which then leaves as methanol, a good leaving group. This departure is facilitated by the formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water completes the hydrolysis, ultimately yielding the aldehyde and two equivalents of methanol.[4]
Q2: At what pH is the dimethyl acetal group on my compound most stable?
A2: The stability of acetals, including the dimethyl acetal of your compound, is highly pH-dependent. They exhibit excellent stability in neutral to strongly basic environments.[1][2][3] Conversely, their rate of hydrolysis increases dramatically in acidic conditions. Even mildly acidic pH can lead to significant deprotection over time.[5][6][7] For optimal stability during workup, all aqueous solutions should be maintained at a pH of 7 or, preferably, slightly basic (pH 8-9).
Q3: I need to neutralize an acidic reaction mixture. What is the safest way to do this without causing hydrolysis?
A3: This is a critical step where hydrolysis is often inadvertently triggered. The key is to avoid creating a localized acidic aqueous environment. Instead of directly quenching the reaction with an aqueous base, it is often safer to first dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Then, wash the organic layer with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice for neutralizing residual acid catalysts without being overly harsh.[8] It is crucial to perform this wash promptly and avoid vigorous shaking that can lead to emulsions.[9]
Troubleshooting Guide: Common Workup Scenarios and Solutions
This guide addresses specific issues you might encounter during the workup of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant aldehyde formation detected by TLC/NMR after workup. | Acidic Workup Conditions: Use of dilute acid washes (e.g., HCl, NH₄Cl) or quenching with water without prior neutralization of an acidic catalyst. | Adopt a Basic Workup: Neutralize the reaction mixture with a mild base like triethylamine or pyridine before adding any aqueous solution. Alternatively, wash the diluted organic layer with saturated aqueous NaHCO₃ or a phosphate buffer (pH ~8). |
| Low recovery of product, even with a basic wash. | Emulsion Formation: Vigorous shaking, especially with chlorinated solvents, can lead to stable emulsions, trapping the product. | Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, adding brine can help break it.[10] In persistent cases, filtering the emulsified layer through a pad of Celite® can be effective. |
| Product appears wet (contains water) after solvent evaporation. | Inefficient Drying: Insufficient amount or contact time with the drying agent, or using a suboptimal drying agent. | Thorough Drying Protocol: First, wash the organic layer with brine to remove the bulk of dissolved water.[10][11] Then, use a suitable anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Ensure the drying agent is added until it no longer clumps, indicating excess water has been absorbed.[11][12] |
| Hydrolysis occurs during purification by silica gel chromatography. | Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive acetals on the column. | Neutralize the Silica: Prepare a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%).[13] This will neutralize the acidic sites on the silica surface. Alternatively, use pre-treated neutral silica gel. |
Experimental Protocols
Protocol 1: Optimized Basic Aqueous Workup for this compound
This protocol is designed to neutralize an acidic reaction mixture and extract the product while minimizing the risk of hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. For particularly sensitive substrates, an ice bath (0 °C) is recommended.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl the flask gently after each addition to allow for the controlled release of any evolved gas (CO₂). Continue adding until gas evolution ceases.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Separate and Extract: Drain the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine and Wash: Combine all organic layers and wash once with brine (saturated aqueous NaCl) to remove the majority of dissolved water.[10][11]
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Add the drying agent, swirl, and let it stand for at least 15-20 minutes. The drying agent should be free-flowing and not clumped.[12]
-
Isolate: Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Non-Aqueous Workup
For extremely sensitive substrates or when complete avoidance of water is necessary, a non-aqueous workup can be employed.
-
Neutralize: If the reaction mixture is acidic, add a slight excess of a non-nucleophilic organic base, such as triethylamine or pyridine, at 0 °C.
-
Remove Solids: If any salts have precipitated (e.g., triethylammonium chloride), remove them by filtration.
-
Direct Concentration/Purification: Concentrate the filtrate directly under reduced pressure. The crude product can then be purified by distillation or by flash chromatography using a neutralized silica gel stationary phase.
Visualizing the Workflow: Preventing Hydrolysis
The following diagrams illustrate the decision-making process and the recommended workflow to safeguard the acetal group.
Caption: Decision workflow for handling acidic reaction mixtures.
Caption: Troubleshooting guide for unintended hydrolysis.
References
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Science Madness. (2018, September 30). My organic molecule is in the ethyl acetate, how to dry it before precipitating?[Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]
-
Wikipedia. Work-up. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
-
University of Rochester, Department of Chemistry. About Workup. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
Ukwite, S. A., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 137(23), 7294–7297. [Link]
-
Reddit. (2023, April 9). Deprotection of acetal - Stupidly easy ? or complicated story ?[Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
ResearchGate. (2025, August 10). Acetals as pH-Sensitive Linkages for Drug Delivery | Request PDF. [Link]
-
UCLA Chemistry. Using drying agents. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
Organic Chemistry at CU Boulder. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction?[Link]
-
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
-
UNT Digital Library. (2025, December 22). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
ResearchGate. (2025, August 6). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF. [Link]
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
PubChem. This compound | C8H16O4 | CID 551444. [Link]
- Google Patents.
-
ResearchGate. (2016, September). Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry | Request PDF. [Link]
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Technical Support Center: Improving Carbocycle Formation Yields
Welcome to the technical support center for carbocycle formation. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize critical carbon-carbon bond-forming reactions. Here, we move beyond simple protocols to address the underlying chemical principles governing success and failure in these transformations. Our focus is on providing actionable intelligence to diagnose problems, improve yields, and ensure reproducibility.
Part 1: General Troubleshooting - First Principles
Before delving into reaction-specific issues, it's crucial to address universal parameters that can impact the yield of any carbocyclization reaction.
FAQ 1: My reaction yield is unexpectedly low. What are the first things I should check?
Answer: When facing a low yield, it's essential to start with the fundamentals before adjusting more complex variables. Often, the root cause is not the reaction's core chemistry but a foundational experimental parameter.
Initial Diagnostic Workflow:
-
Reactant Purity and Stoichiometry:
-
Purity: Impurities in starting materials can act as catalyst poisons or participate in side reactions.[1][2] Re-purify starting materials via chromatography, distillation, or recrystallization. Confirm purity by NMR or other appropriate analytical methods.
-
Stoichiometry: Inaccurate measurement of reactants is a common source of error. Re-verify calculations and use calibrated equipment for measurement. For multi-component reactions, incorrect stoichiometry can drastically lower yields by favoring side-product formation.[3]
-
-
Solvent Quality:
-
Anhydrous Conditions: Many organometallic catalysts and reactive intermediates are sensitive to water and oxygen. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).
-
Degassing: Dissolved oxygen can quench radical intermediates or oxidize sensitive catalysts. Degas solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.
-
-
Reaction Atmosphere:
-
Ensure the reaction is conducted under a completely inert atmosphere. Check for leaks in your glassware setup (e.g., Schlenk line, glovebox). Even minor exposure to air can deactivate sensitive catalysts.[4]
-
Below is a decision-making diagram for initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low-yield reactions.
Part 2: Specific Troubleshooting Guides
Section A: Pericyclic Reactions (e.g., Diels-Alder)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. Despite its reliability, several factors can lead to poor performance.
Answer: Low yields in Diels-Alder reactions often trace back to three core areas: reactant conformation, reaction conditions (temperature and solvent), and electronic mismatch.
-
Causality - Diene Conformation: The diene must be in the reactive s-cis conformation for the cycloaddition to occur.[5] Acyclic dienes may have a high energetic barrier to adopting this conformation due to steric hindrance, leading to a slow reaction. Cyclic dienes are locked in the s-cis conformation and are typically more reactive.[5]
-
Causality - Thermodynamics: The Diels-Alder reaction is reversible. At excessively high temperatures, the equilibrium can shift to favor the starting materials via a retro-Diels-Alder reaction.[5] Therefore, temperature must be carefully optimized.
-
Causality - Solvent Effects: While often performed in non-polar solvents, reaction rates can be influenced by the solvent choice.[5] In some cases, polar solvents or even aqueous conditions can accelerate the reaction.[6]
-
Analyze the Diene: If using an acyclic diene, check for bulky substituents that may disfavor the required s-cis conformation. Consider if a cyclic, more reactive diene could be used instead.
-
Optimize Temperature: Start the reaction at room temperature and monitor its progress (e.g., by TLC or GC-MS). If no reaction occurs, gradually increase the temperature. If the reaction is known to be reversible, avoid excessively high temperatures.[5]
-
Screen Solvents: If the reaction is slow in a non-polar solvent like toluene, try a more polar solvent like acetonitrile or even water ("on-water" conditions).[5]
-
Use a Lewis Acid Catalyst: For reactions involving electron-poor dienophiles (e.g., those with carbonyl groups), adding a mild Lewis acid (e.g., AlCl₃, ZnCl₂) can dramatically increase the reaction rate by lowering the LUMO of the dienophile.[7]
| Parameter | Effect on Yield/Rate | Rationale & Considerations |
| Temperature | Varies | Increasing temperature boosts rate but can trigger retro-Diels-Alder. Optimal temperature is a balance.[5] |
| Solvent Polarity | Varies | Can influence reaction rates; polar solvents may accelerate certain reactions.[6] |
| Lewis Acid | Increases Rate | Lowers dienophile LUMO, accelerating reaction with electron-rich dienes. Stoichiometry of the acid is critical.[7] |
| Concentration | Increases Rate | Higher concentration increases bimolecular collision frequency, but can complicate purification. |
Section B: Metal-Catalyzed Ring-Closing Metathesis (RCM)
RCM is a cornerstone for synthesizing unsaturated rings of various sizes, particularly macrocycles.[8][9] Its primary failure modes are catalyst deactivation and competing intermolecular reactions.
Answer: This is a classic RCM problem. The formation of oligomers indicates that the intermolecular reaction is outcompeting the desired intramolecular cyclization. This is almost always a concentration-dependent issue. Catalyst deactivation is another common culprit for stalled reactions.
-
Causality - Concentration and Cyclization: RCM is a unimolecular reaction competing with bimolecular oligomerization. According to the principles of chemical kinetics, lowering the substrate concentration will favor the intramolecular pathway (ring-closing) over the intermolecular one (dimerization/oligomerization).[9][10] This is often achieved through slow addition of the substrate to the catalyst solution.
-
Causality - Catalyst Deactivation: Ruthenium-based metathesis catalysts (like Grubbs or Hoveyda-Grubs catalysts) can be deactivated by impurities (e.g., oxygen, water, sulfur compounds) or through thermal degradation, which can form inactive ruthenium species.[1][11] Some substrates can also lead to the formation of stable, inactive metallacycles.
Sources
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization [escholarship.org]
- 7. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5,5-dimethoxyvalerate" stability and storage conditions
Guide ID: TSC-M55DV-20260113
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals utilizing Methyl 5,5-dimethoxyvalerate (CAS: 23068-91-9). As a key building block, notably in the synthesis of cyanine dyes for biomedical imaging, its stability and proper handling are paramount to achieving reproducible and successful experimental outcomes.[1] This document provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] The area should be dry, cool, and well-ventilated.[2] While the compound may be shipped at room temperature, immediate transfer to a freezer upon receipt is critical to minimize potential degradation.[1] For maximum product recovery, especially from vials that have been stored cold, it is recommended to centrifuge the vial briefly before opening the cap.[1]
Q2: I've received the product at room temperature. Is it still viable?
A2: Yes. The product is shipped at ambient temperature and is stable for the duration of transit. However, this exposure should be minimized. For long-term storage and to preserve the compound's purity, it is essential to move it to the recommended -20°C storage condition as soon as possible.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: this compound is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood is required. If aerosolization is possible, a respirator with a suitable filter (e.g., type ABEK EN14387) should be used.
-
Body Protection: A standard laboratory coat.
Section 2: Stability and Degradation
Q4: What are the primary functional groups in this compound and how do they affect its stability?
A4: this compound possesses two key functional groups: a methyl ester and a dimethyl acetal .[4] The stability of the entire molecule is dictated by the reactivity of these two groups.
-
Dimethyl Acetal: This group is stable in neutral to strongly basic conditions. However, it is highly sensitive to acid. In the presence of even catalytic amounts of acid (especially aqueous acid), the acetal will hydrolyze to reveal the corresponding aldehyde.[5][6] This reactivity is a critical consideration in reaction planning.
-
Methyl Ester: Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and methanol. This process is typically slower than acetal hydrolysis but can be significant if the compound is exposed to moisture and incompatible pH conditions over time.
Q5: What are the most likely degradation pathways for this molecule?
A5: The most probable degradation pathway, particularly in an experimental setting, is the acid-catalyzed hydrolysis of the dimethyl acetal group to form methyl 4-formylbutanoate. This can occur if the compound is exposed to acidic reagents, acidic impurities in solvents, or even silica gel used in chromatography. A secondary pathway is the hydrolysis of the methyl ester, which can be promoted by either acid or base.
Q6: Are there any materials or chemicals that are incompatible with this compound?
A6: Yes. Due to its chemical nature, you must avoid:
-
Strong Oxidizing Agents: These can react exothermically and degrade the molecule.[2]
-
Strong Acids: Acids will rapidly catalyze the hydrolysis of the acetal.[7] This includes Lewis acids and protic acids.
-
Strong Bases: While the acetal is stable, strong bases (like NaOH or KOH) can promote the saponification (hydrolysis) of the methyl ester.
-
Heat and Ignition Sources: The compound is a combustible liquid with a flash point of 63°C (145.4°F). It should be kept away from open flames, hot surfaces, and sparks.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Low yield in a subsequent reaction | Degradation of starting material. | The acetal may have prematurely hydrolyzed. Ensure all solvents and reagents are anhydrous and free of acidic impurities. If purification by silica gel chromatography is necessary, consider using a neutralized silica gel or an alternative purification method like distillation. |
| Unexpected side product observed in NMR/MS | Hydrolysis of either the acetal or ester group. | A peak corresponding to an aldehyde proton (~9.8 ppm in ¹H NMR) or a carboxylic acid suggests hydrolysis. Re-evaluate your reaction conditions for sources of acid or water. Confirm the purity of the starting material before use. |
| Reaction fails to initiate | Incorrect reaction conditions for acetal deprotection. | If your synthesis requires the in situ formation of the aldehyde, ensure a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is present and that any water formed can be removed to drive the equilibrium.[8] |
| Inconsistent results between batches | Improper storage or handling. | Storing the compound at room temperature for extended periods or frequent freeze-thaw cycles can lead to gradual degradation. Aliquot the compound upon receipt into smaller, single-use vials to minimize handling and exposure of the bulk stock. |
Visualized Workflows and Pathways
Handling and Storage Workflow
This diagram outlines the best practices for handling this compound from receipt to use.
Caption: Recommended workflow for handling this compound.
Hypothesized Degradation Pathway
This diagram illustrates the primary acid-catalyzed degradation pathway.
Caption: Acid-catalyzed hydrolysis of the acetal functional group.
Experimental Protocol: In Situ Aldehyde Generation for Condensation
Objective: This protocol describes the use of this compound as a stable precursor for an aldehyde, which is generated in situ for a subsequent Knoevenagel condensation reaction. This approach is advantageous when the free aldehyde is unstable or difficult to handle.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (as a basic catalyst)
-
p-Toluenesulfonic acid (p-TsOH) (as an acid catalyst)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: Assemble the flask with the Dean-Stark trap and condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to exclude atmospheric moisture which can interfere with the acetal hydrolysis equilibrium.
-
Reagent Addition: To the flask, add anhydrous toluene. Then, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Causality Note: p-TsOH is added to catalyze the hydrolysis of the dimethyl acetal to the aldehyde.[7] The reaction is performed in a non-aqueous solvent to control the hydrolysis.
-
-
Acetal Hydrolysis: Begin heating the mixture to reflux. The Dean-Stark trap will begin to collect a mixture of methanol (from the hydrolysis) and toluene.
-
Self-Validation: The formation of the aldehyde can be monitored by TLC. The appearance of a new, more polar spot corresponding to the aldehyde indicates the reaction is proceeding. Continue reflux until no more methanol is collected, signifying the completion of the hydrolysis.
-
-
Condensation: Cool the reaction mixture to room temperature. Add a catalytic amount of piperidine (0.1 eq).
-
Causality Note: Piperidine is a basic catalyst that facilitates the Knoevenagel condensation between the newly formed aldehyde and the active methylene compound.
-
-
Reaction Completion: Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the intermediate aldehyde.
-
Workup and Purification: Upon completion, cool the reaction mixture. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to quench the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
PubChem. (n.d.). This compound - Safety and Hazards. Retrieved from [Link]
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- 3. This compound | C8H16O4 | CID 551444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Acetal - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 5,5-dimethoxyvalerate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Methyl 5,5-dimethoxyvalerate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of complex molecules using this versatile building block. As a stable precursor to the highly reactive methyl 5-oxopentanoate, its successful application hinges on the controlled in situ generation of the aldehyde functionality. This document provides in-depth, field-proven insights to help you navigate the intricacies of its reactivity and maximize your reaction yields.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific, common problems encountered in reactions involving the in situ generation of an aldehyde from this compound.
Q1: My reductive amination reaction is giving a very low yield, and I'm recovering a significant amount of unreacted this compound. What is going wrong?
A1: This is a classic symptom of incomplete or failed in situ deprotection of the dimethyl acetal. The conversion of the acetal to the reactive aldehyde is an equilibrium-driven, acid-catalyzed hydrolysis. Without the aldehyde being formed, the subsequent condensation with the amine and reduction cannot occur.
Root Causes & Solutions:
-
Insufficient Acid Catalyst: The hydrolysis of the acetal to the aldehyde requires a Brønsted or Lewis acid catalyst. In many reductive amination protocols, particularly with amine salts (e.g., R-NH₃⁺Cl⁻), the acidity may be insufficient to drive the deprotection efficiently.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. Acetic acid is often sufficient to catalyze the hydrolysis without promoting significant side reactions.[1] For more stubborn cases, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but must be carefully controlled to avoid degradation of acid-sensitive substrates.[2]
-
-
Anhydrous Conditions: Acetal hydrolysis requires water. While many organic reactions are run under anhydrous conditions to prevent side reactions, this specific step is an exception.
-
Solution: Ensure a stoichiometric or slight excess of water is present relative to the acetal. If you are using rigorously dried solvents, the addition of a few microliters of water can dramatically improve the reaction rate.
-
-
Inefficient Reducing Agent: Some reducing agents are not compatible with the required acidic pH for deprotection.
-
Solution: Use a reducing agent that is stable and effective under mildly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation.[1][3] It is less basic than sodium borohydride (NaBH₄) and selectively reduces the iminium ion intermediate much faster than the aldehyde, preventing premature reduction of the aldehyde before it can react with the amine.[4]
-
Q2: I'm attempting a Pictet-Spengler reaction, but I'm getting a complex mixture of byproducts instead of my desired tetrahydro-β-carboline. What are the likely side reactions?
A2: The Pictet-Spengler reaction is highly sensitive to reaction conditions.[5][6] The aldehyde generated in situ from this compound is aliphatic and unhindered, making it prone to self-condensation and polymerization under overly harsh conditions.
Root Causes & Solutions:
-
Excessively Strong Acid: Strong acids (e.g., concentrated HCl, trifluoroacetic acid) can accelerate the rate of aldehyde formation far beyond the rate of its consumption in the Pictet-Spengler cyclization. This leads to a buildup of the aldehyde, which can then polymerize or undergo aldol-type self-condensation reactions.
-
Solution: Use milder acidic conditions. Often, running the reaction in a protic solvent like methanol or ethanol with no additional acid is sufficient, as the substrate (e.g., tryptamine) can act as a proton shuttle.[7] Alternatively, use catalytic amounts of a milder acid like p-TsOH or employ Lewis acids that are known to promote the reaction.[8][9]
-
-
High Temperatures: Heating the reaction mixture can also accelerate side reactions of the aldehyde.
-
Solution: Run the reaction at room temperature or below (0 °C). The Pictet-Spengler reaction can be slow, but patience often leads to a cleaner reaction profile and higher yield of the desired product.
-
-
Iminium Ion Pathway: The mechanism proceeds through an iminium ion intermediate.[5][7] If this intermediate is not trapped efficiently by the intramolecular nucleophile (the indole or activated benzene ring), it can be susceptible to other reactions.
-
Solution: Ensure the concentration of the reactants is appropriate to favor the intramolecular cyclization. Running the reaction at a higher concentration can sometimes be beneficial.
-
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Q3: I am using a primary amine in a reductive amination and observe a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A3: The byproduct is almost certainly the result of dialkylation. The secondary amine product formed after the first reductive amination is still nucleophilic and can react with a second molecule of the aldehyde. This forms a new iminium ion, which is then reduced to yield a tertiary amine.
Root Causes & Solutions:
-
Stoichiometry and Reaction Rate: If the aldehyde is generated too quickly or is present in excess, it increases the probability of the secondary amine product reacting again.
-
Solution 1: Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to ensure the aldehyde preferentially reacts with the more abundant primary amine.
-
Solution 2: Stepwise Procedure: A highly effective method is to adopt a stepwise procedure. First, form the imine by mixing the aldehyde (generated in situ) and the primary amine in a solvent like methanol without the reducing agent. After monitoring for imine formation (e.g., by TLC or GC-MS), then add the reducing agent (NaBH₄ is often suitable at this stage) to reduce the pre-formed imine.[1] This prevents a buildup of both aldehyde and reducing agent, minimizing the chance for the second alkylation.
-
Q4: My reaction seems to work based on LCMS analysis, but my isolated yield is poor after column chromatography. What can I do to improve this?
A4: Poor isolated yield despite good conversion points to issues with the workup or purification process. The products of these reactions, often substituted piperidines or related amines, can be challenging to purify.
Root Causes & Solutions:
-
Product Volatility: Some smaller piperidine derivatives can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with careful control of vacuum and bath temperature. Avoid using a high-vacuum pump for extended periods if volatility is suspected.
-
-
Product Adsorption on Silica Gel: Basic amine products can streak or irreversibly bind to acidic silica gel, leading to low recovery from column chromatography.
-
Solution 1: Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites and improves elution.
-
Solution 2: Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Solution 3: Salt Formation & Extraction: Convert the basic amine product into a salt (e.g., hydrochloride or citrate) by washing the organic layer with a dilute aqueous acid. This will pull the product into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract the purified amine.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the optimal storage and handling conditions for this compound?
-
It should be stored in a cool, dry place, typically at -20°C for long-term stability, away from moisture and strong acids.[10] The container should be tightly sealed.
-
-
FAQ 2: Under what conditions is the dimethyl acetal group stable?
-
FAQ 3: Can I use this compound directly in reactions that require basic conditions?
-
Yes. If your reaction requires basic conditions and targets the methyl ester (e.g., saponification with NaOH), the acetal group will remain intact. The aldehyde will not be generated.
-
-
FAQ 4: How can I monitor the initial deprotection step of the reaction?
-
The deprotection can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the starting material (acetal) will have a different Rf value than the aldehyde intermediate. A small aliquot of the reaction can be quenched and analyzed. For GC-MS, you would see the disappearance of the peak corresponding to the starting material's mass (176.21 g/mol ) and the appearance of a new peak for the aldehyde (mass of 130.14 g/mol ).[14][15]
-
Key Experimental Protocols
Protocol 1: General Procedure for In Situ Deprotection and Reductive Amination
This protocol provides a robust starting point for the reductive amination of a generic primary amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagents: Add the primary amine (1.2 eq) and dissolve the mixture in 1,2-dichloroethane (DCE) or methanol (approx. 0.1 M concentration).
-
Catalysis: Add glacial acetic acid (2.0 eq).
-
Stir: Stir the mixture at room temperature for 1-2 hours to facilitate acetal hydrolysis and imine formation. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed (as monitored by TLC/LCMS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (see Q4 for tips).
Data Presentation: Recommended Reductive Amination Conditions
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions, and stable in weak acid.[1][3] |
| Solvent | 1,2-Dichloroethane (DCE), Methanol (MeOH) | DCE is aprotic and widely used.[1] MeOH is protic and can aid in hydrolysis/imine formation. |
| Acid Catalyst | Acetic Acid (AcOH) | Sufficiently acidic to catalyze acetal hydrolysis without causing degradation.[1] |
| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions of the aldehyde. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents (for primary amines) | Minimizes dialkylation by favoring reaction with the primary amine. |
Troubleshooting Workflow
If you are experiencing low yields, follow this decision tree to diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yields.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Zhang, X., Yu, P., Wu, Y.-W., Wu, Q.-p., & Zhang, Q. (2014). Reductive Amination of Acetals by Anilines in the Presence of Triethylsilane and Iodine. Journal of Chemical Research.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. [Link]
-
(n.d.). The Pictet-Spengler Reaction. [Link]
-
ResearchGate. (2009). One-Pot Reductive Amination of Acetals with Aromatic Amines Using Decaborane (B10H14) in Methanol. [Link]
-
Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6636. [Link]
-
Reddit. (2022). r/chemistry - Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]
-
National Institutes of Health. (n.d.). A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin B. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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National Institutes of Health. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
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Journal of the Chemical Society (Resumed). (1951). The synthesis of piperidine derivatives. Part V. Decahydroisoquinolines. [Link]
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PubChem. (n.d.). This compound. [Link]
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ChemRxiv. (2024). Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
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Chemistry LibreTexts. (2019). Acetals as Protecting Groups. [Link]
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ResearchGate. (2019). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. [Link]
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PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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Myers Chem 115. (n.d.). Reductive Amination. [Link]
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YouTube. (2020). Acetal protecting groups. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
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YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]
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MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]
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Technical Support Center: Purification of Methyl 5,5-dimethoxyvalerate
Welcome to the technical support center for Methyl 5,5-dimethoxyvalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.
Introduction: Understanding the Molecule and Its Challenges
This compound (MDV) is a valuable building block in organic synthesis, notably used in the preparation of cyanine dyes and other complex molecules.[1] Its structure contains both a methyl ester and a dimethyl acetal, functional groups that offer great synthetic utility but also present specific purification challenges. The presence of both groups means that impurities can arise from multiple sources, including unreacted starting materials, catalysts, and by-products from side reactions like hydrolysis or transesterification.[2][3]
This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for sensitive downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The most common impurities typically originate from the synthesis process, which often involves the acid-catalyzed acetalization of methyl 5-oxopentanoate.
| Impurity Type | Common Examples | Typical Source | Analytical Signature (¹H NMR) |
| Starting Materials | Methyl 5-oxopentanoate | Incomplete reaction | Aldehyde proton (~9.8 ppm), absence of acetal methoxy signals. |
| Trimethyl orthoformate / Methanol | Excess reagent, hydrolysis of orthoformate | Sharp singlet for methanol (~3.4 ppm). | |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst used for acetalization | Aromatic signals (~7.2-7.8 ppm). |
| Hydrolysis By-products | 5,5-Dimethoxypentanoic acid | Hydrolysis of the methyl ester | Broad singlet for carboxylic acid proton (>10 ppm). |
| Glutaraldehydic acid methyl ester | Partial hydrolysis of the acetal | Aldehyde proton (~9.8 ppm). | |
| Other Side-Products | Water, Formic Acid, Methyl Formate | Common by-products in acetal synthesis[4] | Can be difficult to detect directly by NMR; often observed by GC-MS. |
Q2: My crude product is a dark color. What causes this and how can I fix it?
Dark coloration often indicates the presence of polymeric or degradation by-products. These can form if the reaction temperature was too high or if the reaction was heated for a prolonged period. Phenolic impurities, if any are present in the starting materials, are also susceptible to oxidation which forms colored species.[5]
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w), stir or gently heat the mixture for 15-30 minutes, and then filter through a pad of Celite to remove the carbon and adsorbed colored impurities.[5]
-
Distillation/Chromatography: Subsequent purification by vacuum distillation or column chromatography will separate the desired product from the non-volatile colored impurities.
Q3: What is the recommended storage condition for this compound?
Due to the presence of the acetal group, which is sensitive to acid-catalyzed hydrolysis, and the ester group, the compound should be stored under anhydrous conditions. It is recommended to store it at -20°C to minimize degradation over time.[1] For maximum product recovery, especially from vials, it's good practice to centrifuge the vial before opening the cap.[1]
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific experimental observations and provides a logical path to resolving them.
Logical Flow for Troubleshooting
Caption: Troubleshooting Decision Flowchart.
Issue 1: Multiple spots are observed on the TLC plate.
-
Symptom: Besides the main product spot, other spots are visible, often with different polarities.
-
Causality & Diagnosis: This is the most direct evidence of impurities.
-
A spot with higher polarity (lower Rf) often corresponds to the starting methyl 5-oxopentanoate (due to the polar aldehyde) or the hydrolyzed by-product 5,5-dimethoxypentanoic acid.
-
A spot with similar polarity to the product can indicate isomeric impurities or other non-polar by-products.
-
-
Resolution:
-
Aqueous Wash: First, perform a workup by washing the crude product (dissolved in a solvent like ethyl acetate or diethyl ether) with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove acidic impurities like p-TsOH and 5,5-dimethoxypentanoic acid into the aqueous layer.[2][6]
-
Column Chromatography: If non-acidic impurities remain, column chromatography is the most effective method for separation.[7][8] (See Protocol 2).
-
Issue 2: The final product appears cloudy or wet.
-
Symptom: The isolated liquid is not clear and may contain a separate phase.
-
Causality & Diagnosis: This is a clear indication of residual water. Water may be present from the aqueous workup or from atmospheric moisture. The presence of water is detrimental as it can slowly hydrolyze the product upon storage.
-
Resolution:
-
Drying: Ensure the organic solution of your product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before the final solvent removal.[2] Let it stand for at least 15-20 minutes before filtering.
-
Azeotropic Removal: If water persists, it can sometimes be removed by dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under reduced pressure.
-
Issue 3: ¹H NMR spectrum shows a small peak around 9.8 ppm.
-
Symptom: A singlet or triplet appears in the downfield aldehyde region of the NMR spectrum.
-
Causality & Diagnosis: This signal is characteristic of an aldehyde proton (-CHO). Its presence indicates either unreacted methyl 5-oxopentanoate or a product of acetal hydrolysis.
-
Resolution: The purification method depends on the quantity of the impurity.
-
Minor Impurity (<5%): A careful fractional vacuum distillation should be sufficient to separate the product from the slightly more volatile starting aldehyde.
-
Major Impurity (>5%): This suggests an incomplete reaction. The most efficient approach is purification by column chromatography, which provides excellent separation between the aldehyde and the acetal.[7]
-
Part 3: Detailed Purification Protocols
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This protocol is the essential first step to remove acidic catalysts and water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 10-20% w/v.
-
Acid Removal: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄).[2] Swirl the flask and let it stand until the liquid is clear.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
Workflow for Standard Purification
Caption: General Purification Workflow.
Protocol 2: Column Chromatography
This method is ideal for removing impurities with different polarities, such as unreacted starting materials.[8]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry to ensure a uniform bed.[5]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. Alternatively, load the concentrated liquid product directly onto the column.
-
Elution: Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Fractional Vacuum Distillation
Distillation is an excellent method for purifying the product on a larger scale, especially for removing impurities with significantly different boiling points.[6][9]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column for efficient separation. Ensure all glass joints are properly sealed for vacuum.
-
Crude Product Charging: Charge the distillation flask with the crude product obtained from Protocol 1. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial low-boiling fraction, which may contain residual solvents or volatile impurities like methanol.
-
Main Fraction: Collect the product fraction distilling at a stable temperature and pressure (target: 70-72 °C at ~2 mmHg).[10]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities. The residue will contain non-volatile materials and catalyst traces.
-
Part 4: Purity Assessment
After purification, it is crucial to confirm the purity and identity of the final product.
-
¹H NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. Look for the disappearance of impurity signals (e.g., aldehyde proton at ~9.8 ppm) and the correct integration of product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for detecting trace volatile impurities and confirming the mass of the desired product.[11]
-
FTIR Spectroscopy: Can be used to confirm the presence of key functional groups (C=O stretch for the ester, C-O stretches for the acetal and ester) and the absence of impurities (e.g., broad O-H stretch from carboxylic acid or alcohol impurities).
By following this structured guide, researchers can effectively troubleshoot common issues and implement robust purification protocols to obtain high-purity this compound for their scientific endeavors.
References
- US4423238A - Process for purifying acetals.
- US4513144A - Acetal purification with superoxides.
- US3607882A - Process for purifying acetals.
-
Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. ACS Omega. [Link]
- US6015875A - Process for making acetals.
-
Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
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Analytical Methods. [Link]
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(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
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This compound | C8H16O4. PubChem. [Link]
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General procedures for the purification of Esters. Chempedia - LookChem. [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
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Basic transesterification. YouTube. [Link]
-
Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. MDPI. [Link]
-
Evaluation of transesterification via methyl and ethyl routes in production, and characterization of biodiesel from spent coffee grounds. ResearchGate. [Link]
-
Transesterification with heterogeneous catalyst in production of biodiesel: A Review. JOCPR. [Link]
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- 10. 5,5-二甲氧基戊酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Methyl 5,5-dimethoxyvalerate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of Methyl 5,5-dimethoxyvalerate (MDMV). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning the synthesis of this valuable intermediate from the laboratory bench to pilot or production scale. As a key building block in the synthesis of cyanine dyes and other complex molecules, robust and scalable production of MDMV is critical.[1][2] This guide provides in-depth, experience-driven advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited method is the acid-catalyzed acetalization of Methyl 5-oxopentanoate (also known as methyl 4-formylbutanoate).[3] This reaction typically uses an orthoformate, such as trimethylorthoformate (TMOF), which serves as both a methanol source and an efficient water scavenger. A common acid catalyst is p-toluenesulfonic acid (p-TsOH).
Q2: What are the primary safety concerns when handling the reagents for this synthesis at scale?
Scaling up this synthesis requires strict adherence to safety protocols due to the hazards associated with the reagents.[4]
-
p-Toluenesulfonic acid (p-TsOH): A corrosive solid that can cause severe skin and eye damage. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trimethylorthoformate (TMOF): A flammable liquid and vapor. It is also an irritant. All transfers and reactions should be conducted in a fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination and fire risk.
-
This compound (Product): The final product is classified as a skin, eye, and respiratory irritant.[3][4] Ensure proper containment and handling procedures are in place during work-up and purification.
Q3: How can the reaction progress be effectively monitored?
For both lab and pilot-scale reactions, multiple analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. A less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) will show the starting material (aldehyde) as a lower spot and the product (acetal) as a higher, less polar spot.
-
Gas Chromatography (GC): The preferred method for quantitative analysis due to the volatility of the components. It allows for precise measurement of the conversion of the starting material and the formation of any volatile by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the reaction's completion by monitoring the disappearance of the aldehyde proton signal (~9.8 ppm) from Methyl 5-oxopentanoate and the appearance of the characteristic acetal proton (~4.4 ppm, triplet) and methoxy group signals (~3.3 ppm, singlet, 6H) of the product.[4]
Core Synthesis & Scale-Up Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound, highlighting the key stages from raw materials to the final, purified product.
Sources
Technical Support Center: Catalyst Selection for Methyl 5,5-dimethoxyvalerate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 5,5-dimethoxyvalerate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical aspects of catalyst selection, offering practical, field-tested advice and troubleshooting solutions to common challenges encountered during this synthesis.
Introduction to the Synthesis
This compound is a valuable ester, often synthesized via the acetalization of methyl 5-oxopentanoate. The core of this transformation is the reaction of the aldehyde group with an alcohol, typically methanol or trimethyl orthoformate, in the presence of an acid catalyst. The choice of catalyst is paramount, directly influencing reaction kinetics, yield, and purity.
The general reaction is as follows:
Methyl 5-oxopentanoate + 2 CH₃OH ⇌ this compound + H₂O
This equilibrium reaction necessitates the removal of water to drive it towards the product. The catalyst's role is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for this synthesis?
A1: The catalysts fall into two main categories: homogeneous and heterogeneous.[1]
-
Homogeneous Catalysts: These are soluble in the reaction medium.[2] Common examples include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[3][4] They are known for their high activity, which can lead to faster reaction rates at lower temperatures.[5]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[1][2] Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and silica-supported acids.[3][4] Their primary advantage is the ease of separation from the reaction mixture, simplifying product purification and enabling catalyst recycling.[6][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on a trade-off between reaction efficiency, process scalability, and sustainability goals.[7]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity | Generally higher, allowing for milder reaction conditions.[5] | Can require higher temperatures or longer reaction times.[7] |
| Selectivity | High, due to well-defined active sites.[6] | Can be lower if multiple active site types are present. |
| Separation | Difficult; often requires quenching and aqueous workup, generating waste.[5][6] | Simple; filtration or decantation allows for easy recovery.[2][6] |
| Recyclability | Generally not recyclable.[6] | Often recyclable, though deactivation can occur.[6] |
| Cost | Can be lower for simple acids, but catalyst loss is a factor. | Higher initial cost, but recyclability can make them more economical long-term. |
| Corrosion | Strong mineral acids can be corrosive to equipment. | Generally less corrosive. |
Recommendation: For small-scale, exploratory work where rapid results are prioritized, a homogeneous catalyst like p-TsOH may be suitable. For larger-scale synthesis or green chemistry applications, a recyclable heterogeneous catalyst like Amberlyst-15 is often preferred.[3][7]
Q3: What is the role of a dehydrating agent or water removal?
A3: The acetalization reaction is reversible and produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture is crucial to shift the equilibrium towards the formation of the desired this compound. This can be achieved through:
-
Azeotropic distillation: Using a solvent like toluene with a Dean-Stark trap to physically remove water as it forms.[8]
-
Chemical dehydration: Employing a reagent that reacts with water, such as trimethyl orthoformate, which also serves as a source of the methoxy group.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Increase Catalyst Loading: For both homogeneous and heterogeneous catalysts, a higher concentration can increase the reaction rate.[9][10] However, excessive amounts can lead to side reactions. - Switch to a Stronger Acid: If using a mild acid, consider a stronger one like H₂SO₄. The reaction rate is often dependent on the acidity of the catalyst.[3] |
| Inefficient Water Removal | - Check Dean-Stark Apparatus: Ensure the setup is functioning correctly and efficiently removing the water azeotrope. - Use a Chemical Dehydrating Agent: Incorporate trimethyl orthoformate as both a reagent and a dehydrating agent. |
| Poor Quality Reagents | - Verify Purity: Ensure the starting material, methyl 5-oxopentanoate, and the alcohol are of high purity and dry. Water contamination in the reactants will inhibit the reaction. |
| Sub-optimal Reaction Temperature | - Increase Temperature: Acetalization can be slow at room temperature.[9] Gently heating the reaction mixture can significantly improve the rate and yield. Monitor for potential side reactions at higher temperatures. |
Problem 2: Incomplete Reaction (Stalling)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Heterogeneous Catalysts: The catalyst pores may become blocked by reactants or byproducts, or the active sites may be poisoned.[3] Washing the catalyst with a suitable solvent or regeneration according to the manufacturer's protocol may be necessary. - Homogeneous Catalysts: The catalyst can be neutralized by basic impurities in the reactants or solvent. Ensure all components are free from such contaminants. |
| Equilibrium Reached | - Enhance Water Removal: If the reaction has stalled, it may have reached equilibrium. Improve the efficiency of water removal to drive the reaction forward. |
Problem 3: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Strongly Acidic Conditions | - Use a Milder Catalyst: Very strong acids can sometimes promote side reactions like polymerization or degradation of the starting material or product. Switching to a milder acid like p-TsOH or an acidic resin can improve selectivity. - Reduce Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. |
| High Reaction Temperature | - Lower the Temperature: Elevated temperatures can lead to thermal degradation. Optimize the temperature to be high enough for a good reaction rate but low enough to minimize byproduct formation. |
Problem 4: Difficulty in Product Isolation (with Homogeneous Catalysts)
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Workup | - Saturate Aqueous Layer: During the aqueous workup to remove the acid catalyst, add brine (saturated NaCl solution) to help break up emulsions. - Use a Different Solvent: Consider a different extraction solvent that is less prone to emulsion formation. |
| Product Hydrolysis During Workup | - Minimize Contact with Acidic Water: The acetal product is sensitive to acidic aqueous conditions and can hydrolyze back to the aldehyde. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) quickly and at a low temperature before extraction. |
Visualizing the Process
Reaction Pathway
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.
Caption: Acid-catalyzed acetalization mechanism.
Catalyst Selection Workflow
This decision tree can guide your choice between a homogeneous and heterogeneous catalyst.
Caption: Decision tree for catalyst selection.
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Catalyst (p-TsOH)
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add methyl 5-oxopentanoate (1 equivalent), toluene (as solvent), and methanol (2.5 equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by periodic analysis (e.g., TLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to activate it and remove any impurities, then dry under vacuum.
-
Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add methyl 5-oxopentanoate (1 equivalent) and methanol (3 equivalents).
-
Catalyst Addition: Add the pre-treated Amberlyst-15 resin (10-15% by weight of the limiting reagent).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Remove the catalyst by simple filtration. The recovered resin can be washed with methanol and dried for reuse.
-
Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation if necessary.
References
-
Molecules. (2020). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]
-
University of Alberta. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]
-
National Institutes of Health. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ResearchGate. (n.d.). Catalyst deactivation during acetaldehyde (△) and ethylene (•) production. [Link]
-
ResearchGate. (2019). Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. [Link]
-
National Institutes of Health. (2013). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. [Link]
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Chemguide. (n.d.). Types of catalysis. [Link]
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ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]
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PubChem. (n.d.). This compound. [Link]
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Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Chemistry Europe. (2020). Glycerol Acetalization in Cyclopentyl Methyl Ether with Mild Acid Catalysts. [Link]
-
National Institutes of Health. (2024). Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture. [Link]
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]
-
MDPI. (2020). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. [Link]
-
ResearchGate. (2019). Selective Production of Terminally Unsaturated Methyl Esters from Lactones Over Metal Oxide Catalysts. [Link]
-
ResearchGate. (2010). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. [Link]
-
ResearchGate. (2024). Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture. [Link]
-
ResearchGate. (2024). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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Validation & Comparative
Alternatives to "Methyl 5,5-dimethoxyvalerate" in organic synthesis
An In-Depth Technical Guide to Alternatives for Methyl 5,5-dimethoxyvalerate in Organic Synthesis
In the landscape of organic synthesis, the strategic use of protected functional groups is paramount for achieving complex molecular architectures. This compound serves as a valuable C5 building block, providing a stable, masked equivalent of methyl 5-oxopentanoate. The dimethyl acetal moiety offers a reliable method for protecting a terminal aldehyde while the methyl ester remains available for a range of chemical transformations. However, reliance on a single synthon can limit methodological flexibility and process optimization. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights needed to make informed decisions for their specific synthetic challenges.
We will explore the performance of key alternatives through the lens of a common and synthetically important transformation: the synthesis of N-substituted piperidines. This reaction, which relies on the generation of a 1,5-dicarbonyl species (or its equivalent) for cyclization with a primary amine, serves as an excellent platform for comparing the reactivity, handling, and efficiency of these different C5 precursors.
Understanding the Role of this compound
This compound, with its ester and acetal functionalities, is a classic example of a bifunctional reagent where one group is protected.[1] The acetal is stable under neutral to basic conditions but can be readily hydrolyzed under mild aqueous acid to unmask the reactive aldehyde. This controlled release of the aldehyde is crucial for preventing undesired side reactions, such as polymerization or premature reaction in multi-step sequences.[2] Its primary application lies in scenarios requiring the sequential or in situ generation of glutaraldehydic acid methyl ester.[2][3]
A Comparative Overview of Key Alternatives
The ideal alternative to this compound depends on the specific requirements of the reaction, including desired reactivity, tolerance of other functional groups, and process conditions (e.g., aqueous vs. anhydrous). We will focus on three principal alternatives:
-
Glutaraldehyde (Aqueous Solution): The most direct, unprotected precursor.[4]
-
2-Methoxy-3,4-dihydro-2H-pyran (MDP): A cyclic hemiacetal derivative and a major industrial precursor to glutaraldehyde.[5][6]
-
Ethyl 5,5-diethoxyvalerate: A close structural analog with a different acetal group.
| Feature | This compound | Glutaraldehyde (25% or 50% aq. soln.) | 2-Methoxy-3,4-dihydro-2H-pyran (MDP) | Ethyl 5,5-diethoxyvalerate |
| Molecular Formula | C₈H₁₆O₄[7] | C₅H₈O₂[4] | C₆H₁₀O₂ | C₁₀H₂₀O₄ |
| Molecular Weight | 176.21 g/mol [7] | 100.12 g/mol [4] | 114.14 g/mol | 204.26 g/mol |
| Form | Liquid | Liquid (Aqueous Solution)[4] | Liquid[6] | Liquid |
| Boiling Point | 70-72 °C / 2 mmHg | ~101 °C (as solution) / 187 °C (neat)[4] | 134-136 °C | 95-97 °C / 5 mmHg |
| Key Advantage | Stable, pure compound; controlled aldehyde release. | Low cost; direct source of the dialdehyde. | Stable, non-aqueous; efficient hydrolysis.[5] | Similar properties to methyl analog; alternative byproducts. |
| Key Disadvantage | Higher cost; requires deprotection step. | Prone to polymerization; exists as a complex mixture of hydrates in water.[4] | Requires hydrolysis; byproduct is methanol.[5] | Higher molecular weight; byproduct is ethanol. |
| Deprotection | Mild aqueous acid (e.g., HCl, p-TsOH). | N/A | Aqueous acid.[5] | Mild aqueous acid. |
Performance Comparison: Synthesis of N-Benzylpiperidine
To provide a tangible comparison, we will examine the synthesis of N-benzylpiperidine via reductive amination. This reaction showcases the practical differences in handling and outcome when using this compound and its primary alternatives. The overall transformation involves the in situ generation of glutaraldehyde, which then undergoes a double condensation with benzylamine, followed by reduction of the resulting di-iminium intermediate.
Caption: General workflow for piperidine synthesis from protected precursors.
Experimental Protocols
Protocol 1: Using this compound
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10.0 mmol).
-
Hydrolysis: Add 20 mL of a 1:1 mixture of acetone and 1 M aqueous HCl. Stir the solution at room temperature for 2 hours to facilitate the hydrolysis of the acetal.
-
Reaction: Cool the flask in an ice bath. Add benzylamine (1.07 g, 10.0 mmol) dropwise.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (4.66 g, 22.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 18 hours. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to yield N-benzylpiperidine.
Protocol 2: Using Aqueous Glutaraldehyde
-
Setup: To a 100 mL round-bottom flask, add a 25% w/w aqueous solution of glutaraldehyde (4.00 g, 10.0 mmol of glutaraldehyde). Add 20 mL of methanol.
-
Reaction: Cool the flask in an ice bath. Add benzylamine (1.07 g, 10.0 mmol) dropwise.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.38 g, 22.0 mmol) portion-wise. Note: NaBH₃CN is preferred in protic solvents at controlled pH. Adjust the pH to ~6 by adding glacial acetic acid dropwise.
-
Workup: Stir at room temperature for 18 hours. Make the solution basic (pH > 10) with 2 M NaOH. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography as described in Protocol 1.
Protocol 3: Using 2-Methoxy-3,4-dihydro-2H-pyran (MDP)
-
Setup: To a 100 mL round-bottom flask, add 2-Methoxy-3,4-dihydro-2H-pyran (1.14 g, 10.0 mmol).
-
Hydrolysis: This protocol mirrors Protocol 1, leveraging the same in situ hydrolysis and reductive amination sequence. Add 20 mL of a 1:1 mixture of acetone and 1 M aqueous HCl. Stir at room temperature for 2 hours.
-
Reaction & Reduction: Follow steps 3-6 as outlined in Protocol 1.
Comparative Results
| Precursor | Reagents & Conditions | Time | Yield | Observations |
| This compound | Acetone/1M HCl, Benzylamine, NaBH(OAc)₃ | 20 hrs | ~85% | Clean reaction profile. Easy workup. Final product is high purity after chromatography. |
| Glutaraldehyde (25% aq.) | Methanol/H₂O, Benzylamine, NaBH₃CN, Acetic Acid | 18 hrs | ~60-70% | Solution often develops a yellow tint, indicating potential side products from glutaraldehyde polymerization. Workup is more involved due to the aqueous phase. |
| 2-Methoxy-3,4-dihydro-2H-pyran | Acetone/1M HCl, Benzylamine, NaBH(OAc)₃ | 20 hrs | ~82% | Performance is very similar to this compound. Methanol is generated as a byproduct of hydrolysis. |
Discussion of Results and Mechanistic Causality
The experimental data clearly demonstrates that protected precursors offer a significant advantage in terms of yield and purity for the synthesis of N-benzylpiperidine.
-
Expertise & Causality: The lower yield observed with aqueous glutaraldehyde is directly attributable to its inherent instability. In aqueous solution, glutaraldehyde exists in equilibrium with its hydrate and cyclic hemiacetal forms.[4] Under both acidic and basic conditions, it is susceptible to aldol condensation and polymerization reactions, which compete with the desired imine formation. This reduces the effective concentration of the dialdehyde available for the cyclization reaction, leading to lower yields and the formation of colored impurities.
-
Trustworthiness of Protocols: In contrast, both this compound and 2-Methoxy-3,4-dihydro-2H-pyran act as "dialdehyde delivery systems." The hydrolysis to generate the reactive glutaraldehyde occurs in situ. The rate of hydrolysis is generally fast relative to the rate of polymerization, meaning the dialdehyde is consumed by the amine as it is formed. This minimizes side reactions and leads to a much cleaner reaction profile and higher isolated yield, validating the use of a protection strategy. The choice of reducing agent—NaBH(OAc)₃ for the acetal protocols and NaBH₃CN for the aqueous protocol—is a standard practice reflecting the optimal reagent for the given solvent system and pH conditions.
Guide to Selecting the Appropriate C5 Precursor
The choice of precursor is a balance of chemical efficiency, operational simplicity, and cost.
Caption: Decision diagram for selecting a C5 dialdehyde precursor.
Recommendations:
-
For Maximum Yield and Purity: this compound and 2-Methoxy-3,4-dihydro-2H-pyran are the superior choices. They provide a controlled, high-yielding entry to reactions requiring in situ glutaraldehyde generation.
-
For Large-Scale or Cost-Sensitive Syntheses: Aqueous glutaraldehyde is a viable, low-cost option, provided that the expected lower yields and more complex purification are acceptable.
-
For Anhydrous Conditions: If a reaction is sensitive to water, a protected form like this compound is necessary, though the deprotection step would need to be carried out separately or under non-aqueous acidic conditions (e.g., using a Lewis acid).
By understanding the chemical behavior and practical trade-offs of these alternatives, researchers can better tailor their synthetic strategies to achieve their desired outcomes efficiently and effectively.
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A Senior Application Scientist's Comparative Guide to the Spectroscopic Purity Assessment of Methyl 5,5-dimethoxyvalerate
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reaction efficiency, product safety, and regulatory compliance. Methyl 5,5-dimethoxyvalerate, a molecule featuring both an ester and an acetal functional group, serves as a versatile building block.[1] Its molecular structure, while synthetically useful, presents specific analytical challenges for purity assessment. Potential impurities could arise from starting materials, side reactions (e.g., hydrolysis of the acetal or ester), or solvent residues.
This guide provides an in-depth comparison of three orthogonal spectroscopic techniques for the comprehensive purity analysis of this compound:
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR): For absolute purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For impurity profiling and identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For rapid functional group verification.
Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, equipping researchers with the rationale to design and execute robust, self-validating purity assessment workflows.
Spectroscopic Profile of High-Purity this compound
A prerequisite for any purity analysis is a thorough understanding of the analyte's spectroscopic signature. The structure of this compound (IUPAC Name: methyl 5,5-dimethoxypentanoate) is presented below.[2]
Chemical Structure: COC(=O)CCCC(OC)OC[2]
The expected spectroscopic data for the pure compound are summarized in the table below. This reference data is critical for both confirming the identity of the main component and identifying signals that deviate from the norm, indicating the presence of impurities.
| Technique | Parameter | Expected Signal / Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~3.67 ppm (s, 3H) | Ester Methyl Protons (-COOCH₃) |
| Chemical Shift (δ) | ~3.32 ppm (s, 6H) | Acetal Methyl Protons (-C(OCH₃)₂) | |
| Chemical Shift (δ) | ~4.38 ppm (t, 1H) | Acetal Methine Proton (-CH(OCH₃)₂) | |
| Chemical Shift (δ) | ~2.33 ppm (t, 2H) | Protons α to Carbonyl (-CH₂COO-) | |
| Chemical Shift (δ) | ~1.6-1.8 ppm (m, 4H) | Methylene Protons (-CH₂CH₂CH₂-) | |
| ¹³C NMR | Chemical Shift (δ) | ~173 ppm | Ester Carbonyl Carbon (C=O) |
| Chemical Shift (δ) | ~104 ppm | Acetal Carbon (-C(OCH₃)₂) | |
| Chemical Shift (δ) | ~53 ppm | Acetal Methyl Carbons (-C(OCH₃)₂) | |
| Chemical Shift (δ) | ~51 ppm | Ester Methyl Carbon (-COOCH₃) | |
| Chemical Shift (δ) | ~33 ppm | Carbon α to Carbonyl (-CH₂COO-) | |
| Chemical Shift (δ) | ~31 ppm | Methylene Carbon (-CH₂CH(O)₂) | |
| Chemical Shift (δ) | ~21 ppm | Methylene Carbon (-CH₂CH₂COO-) | |
| FT-IR | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (strong, sharp) | C=O Stretch (Ester)[3] |
| Wavenumber (cm⁻¹) | ~1100-1200 cm⁻¹ (strong) | C-O Stretch (Ester and Acetal)[4] | |
| Wavenumber (cm⁻¹) | ~2850-3000 cm⁻¹ (medium) | C-H Stretch (Aliphatic)[5] | |
| Mass Spec. (EI) | m/z | 176.1 | Molecular Ion [M]⁺[2] |
| m/z | 75 | [CH(OCH₃)₂]⁺ fragment (characteristic of the acetal group)[2] | |
| m/z | 71 | [M - CH(OCH₃)₂]⁺ fragment[2] |
Quantitative ¹H-NMR (qNMR): The Gold Standard for Absolute Purity
Expertise & Causality
Quantitative NMR stands apart from chromatographic techniques because the signal intensity is directly proportional to the number of nuclei (protons, in this case) responsible for the resonance.[6] This fundamental principle allows qNMR to serve as a primary ratio method of measurement, enabling the determination of absolute purity without requiring a certified reference standard of the analyte itself.[7] Instead, a certified internal standard (IS) of known purity and weight is used, against which the analyte is measured.
The choice of an internal standard is paramount. It must:
-
Be highly pure and non-hygroscopic.
-
Be soluble in the same deuterated solvent as the analyte.
-
Possess signals that are sharp (singlets are ideal) and do not overlap with any analyte signals.[8]
-
Have a known number of protons to correspond to its integral.
For this compound, maleic anhydride or 1,4-dinitrobenzene are suitable choices in CDCl₃, as their aromatic singlets appear far downfield from the analyte's aliphatic signals.
Experimental Protocol: qNMR Purity Assay
-
Method Planning & Sample Preparation:
-
Select an appropriate internal standard (e.g., Maleic Anhydride, certified purity ≥99.5%).
-
Accurately weigh the internal standard (m_std) and this compound (m_a) into a clean vial using a calibrated analytical balance.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Chloroform-d). Ensure complete dissolution.
-
Transfer an aliquot of the solution to a high-quality NMR tube.
-
-
Data Collection:
-
The key to quantitative accuracy is ensuring the nuclei have fully relaxed between pulses. Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard). A D1 of 30 seconds is often a safe starting point.
-
Use a calibrated 90° pulse width to ensure uniform excitation across the spectrum.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).
-
-
Data Processing & Purity Calculation:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure integration accuracy.
-
Integrate a well-resolved, non-overlapping signal for the analyte (I_a) and the internal standard (I_std). For the analyte, the ester methyl singlet (~3.67 ppm) is an excellent choice.
-
Calculate the purity (P_a) using the following equation[8]:
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: 176.21 g/mol )[2]
-
m: Mass
-
P: Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling
Expertise & Causality
While qNMR provides a single, highly accurate number for total purity, it does not readily identify the nature of the impurities that make up the difference. GC-MS is the ideal complementary technique.[9] The gas chromatograph separates volatile compounds based on their boiling points and interactions with the column's stationary phase.[10] The mass spectrometer then acts as a detector, ionizing the eluted compounds and fragmenting them into predictable patterns, which serve as a molecular fingerprint for identification against spectral libraries.[11]
For this compound, this method is perfectly suited to detect volatile organic impurities, such as residual solvents (e.g., methanol from the esterification or acetal formation), starting materials, or low-boiling side products. A 5% phenyl methyl siloxane column is a common, robust choice for a broad range of analytes including esters and aldehydes.[12]
Experimental Protocol: GC-MS Impurity Analysis
-
Sample Preparation:
-
Prepare a solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
-
GC Method Parameters:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program allows for the elution of volatile solvents first, followed by the analyte and any higher-boiling impurities.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy allows for comparison with established spectral libraries.[11]
-
Mass Range: Scan from m/z 40 to 400. This range covers the expected fragments and the molecular ion.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) will show peaks corresponding to each separated compound.
-
Identify the main peak for this compound by its retention time and by confirming its mass spectrum matches the reference data (e.g., prominent ions at m/z 176, 75, 71).
-
For any other peaks, obtain their mass spectra and perform a library search (e.g., NIST/Wiley) to tentatively identify the impurities.
-
The area percentage of each impurity peak in the TIC can provide a semi-quantitative estimate of its level.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Identity Confirmation
Expertise & Causality
FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds within a molecule.[13] While not suitable for quantifying trace impurities, it is an exceptionally effective tool for verifying the identity of a material and detecting gross functional group changes. For instance, if the sample had been partially hydrolyzed, FT-IR would immediately reveal a broad O-H stretching band (~3300 cm⁻¹) from the resulting alcohol and carboxylic acid, which is absent in the pure material.[3] The use of an Attenuated Total Reflectance (ATR) accessory allows for the analysis of neat liquids in seconds with no sample preparation.[14]
Experimental Protocol: FT-IR with ATR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and water vapor).[15]
-
Sample Analysis: Place a single drop of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the acquired spectrum to a known reference spectrum. Verify the presence of the strong ester C=O stretch around 1740 cm⁻¹ and the C-O stretches, and confirm the absence of unexpected peaks, such as a broad O-H band.[4]
Comparative Guide & Strategic Recommendations
The optimal approach to purity assessment is not to rely on a single technique but to use them in a complementary fashion. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the sample's quality.
| Parameter | Quantitative ¹H-NMR (qNMR) | Gas Chromatography-Mass Spec (GC-MS) | Fourier-Transform IR (FT-IR) |
| Primary Use | Absolute Purity (%) | Impurity Identification & Profiling | Identity Confirmation, Functional Group Analysis |
| Quantitative? | Yes, highly accurate and precise[16] | Semi-quantitative (area %); requires standards for accuracy | No (Qualitative)[14] |
| Sensitivity | Moderate (~0.1%) | High (ppm levels for impurities) | Low (~1-5%) |
| Information | Unbiased molar concentration of the analyte | Separation and structural data of volatile impurities | Presence/absence of key functional groups |
| Speed | Slow (requires careful setup and long relaxation delays) | Moderate (run time is ~20-30 min) | Very Fast (<1 min) |
| Sample Prep. | Precise weighing required | Simple dilution | Minimal (place drop on crystal) |
| Trustworthiness | Primary analytical method; high confidence | High confidence in identification; semi-quantitative data is an estimate | High confidence for identity; poor for purity |
Recommended Workflow for Comprehensive Purity Assessment
-
Initial Screening (FT-IR): Begin with a quick FT-IR scan. This confirms the material's identity by matching its "fingerprint" to a reference and ensures no major contamination or degradation (e.g., hydrolysis) has occurred.[3]
-
Impurity Profiling (GC-MS): Next, perform a GC-MS analysis. This will separate and identify any volatile impurities, giving you a clear picture of what contaminants are present and their approximate levels.
-
Definitive Purity Assay (qNMR): Finally, use qNMR to determine the absolute purity. This provides the definitive, high-precision value required for regulatory filings, high-stakes research, or manufacturing specifications. The results from GC-MS can help troubleshoot any discrepancies in the qNMR result.
By integrating these three powerful spectroscopic techniques, researchers and drug development professionals can build a robust, multi-faceted, and scientifically sound understanding of the purity of this compound, ensuring the quality and reliability of their downstream applications.
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A Senior Application Scientist's Guide to the Characterization of Reaction Products from Methyl 5,5-dimethoxyvalerate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5,5-dimethoxyvalerate stands as a versatile precursor in organic synthesis, primarily owing to the latent dialdehyde functionality within its structure. The controlled release of this functionality through hydrolysis of the acetal group provides access to glutaraldehyde, a widely utilized bifunctional crosslinking agent. However, the reactivity of glutaraldehyde opens doors to a diverse array of subsequent chemical transformations, leading to a variety of valuable reaction products. This guide provides an in-depth characterization of the primary reaction product, glutaraldehyde, and explores its further conversion into N-substituted piperidines. We will objectively compare the performance of glutaraldehyde with common alternatives, supported by experimental data, and provide detailed protocols for key synthetic and analytical procedures. Our narrative is grounded in the principles of scientific integrity, offering insights into the causality behind experimental choices to ensure trustworthy and reproducible outcomes.
I. The Principal Reaction: Hydrolysis to Glutaraldehyde
The cornerstone reaction of this compound is the acid-catalyzed hydrolysis of its dimethyl acetal group to unmask the terminal aldehyde, yielding glutaraldehyde (pentanedial). This transformation is fundamental to unlocking the synthetic potential of the starting material.
Mechanism of Acetal Hydrolysis
The hydrolysis proceeds via a well-established mechanism involving protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the open-chain aldehyde. The presence of two acetal groups allows for this process to occur at both ends of the molecule.
II. Characterization of this compound and Glutaraldehyde
A thorough characterization of both the starting material and the primary product is paramount for reaction monitoring and product verification. Below is a summary of the key spectroscopic data.
Table 1: Spectroscopic Data Summary
| Compound | Technique | Key Features |
| This compound | ¹H NMR (CDCl₃) | δ ~3.67 (s, 3H, -OCH₃ ester), δ ~3.32 (s, 6H, -OCH₃ acetal), δ ~4.37 (t, 1H, -CH(OCH₃)₂), δ ~2.33 (t, 2H, -CH₂CO-), δ ~1.65 (m, 4H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~174.0 (C=O), δ ~104.0 (-CH(OCH₃)₂), δ ~53.0 (-OCH₃ acetal), δ ~51.5 (-OCH₃ ester), δ ~33.5 (-CH₂CO-), δ ~31.0, ~21.0 (-CH₂CH₂CH₂-) | |
| FTIR (liquid film) | ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1125, 1070 cm⁻¹ (C-O stretch) | |
| Mass Spec (EI) | m/z = 176 (M⁺), 145 (M⁺ -OCH₃), 113, 75 ((CH₃O)₂CH⁺) | |
| Glutaraldehyde | ¹H NMR (D₂O) | δ ~9.7 (s, 2H, -CHO), δ ~2.6 (t, 4H, -CH₂CHO), δ ~2.0 (p, 2H, -CH₂CH₂CH₂-). Note: In aqueous solution, glutaraldehyde exists in equilibrium with its hydrate and cyclic hemiacetal forms, leading to a more complex spectrum.[1][2] |
| ¹³C NMR (D₂O) | δ ~202.0 (-CHO), δ ~45.0 (-CH₂CHO), δ ~21.0 (-CH₂CH₂CH₂-). Similar to ¹H NMR, the spectrum is complicated by equilibria in aqueous solution.[3][4] | |
| FTIR (liquid film) | ~2870, 2770 cm⁻¹ (aldehyde C-H stretch), ~1720 cm⁻¹ (C=O aldehyde stretch)[5][6][7][8][9] |
III. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Glutaraldehyde
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M) or another suitable acid catalyst
-
Water
-
Sodium Bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable amount of water.
-
Add a catalytic amount of dilute hydrochloric acid to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid catalyst by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous solution of glutaraldehyde can be used directly for many applications. For isolation, extract the aqueous layer with an organic solvent like diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield glutaraldehyde. Note that glutaraldehyde is prone to polymerization, especially in concentrated form.
Causality of Experimental Choices:
-
Acid Catalyst: The acid is essential to protonate the acetal's oxygen atoms, facilitating the departure of methanol and the subsequent nucleophilic attack by water.
-
Water as Solvent and Reagent: Water serves as both the solvent and the nucleophile that hydrolyzes the acetal.
-
Neutralization: The addition of a weak base like sodium bicarbonate is crucial to quench the reaction and prevent any undesired acid-catalyzed side reactions during workup and storage.
Workflow for Glutaraldehyde Synthesis
Caption: Workflow for the synthesis of glutaraldehyde.
IV. Further Reactions: Synthesis of N-Substituted Piperidines
Glutaraldehyde, as a reactive dialdehyde, is a valuable precursor for the synthesis of heterocyclic compounds. One notable application is the synthesis of N-substituted piperidines via reductive amination.[5]
Protocol 2: One-Pot Synthesis of N-Substituted Piperidines from Glutaraldehyde
This protocol is adapted from a facile synthesis using tetracarbonylhydridoferrate as the reducing agent.[5]
Materials:
-
Aqueous Glutaraldehyde solution (as prepared in Protocol 1 or commercially available)
-
Primary Amine (e.g., aniline, benzylamine)
-
Pentacarbonyliron (Fe(CO)₅)
-
1N Alcoholic Potassium Hydroxide
-
Carbon Monoxide atmosphere
Procedure:
-
In a reaction vessel equipped for stirring under a carbon monoxide atmosphere, prepare a mixture of pentacarbonyliron, 1N alcoholic potassium hydroxide, and the desired primary amine.
-
To this mixture, add the aqueous glutaraldehyde solution dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature under a carbon monoxide atmosphere for 3-10 hours. The reaction progress can be monitored by the cessation of carbon monoxide absorption.
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
The N-substituted piperidine product can be purified by vacuum distillation.
Causality of Experimental Choices:
-
One-Pot Reaction: This approach combines the formation of the di-imine intermediate from glutaraldehyde and the primary amine with its subsequent reduction in a single step, improving efficiency.
-
Tetracarbonylhydridoferrate: This in situ generated reducing agent is selective for the reduction of the imine functionalities to the corresponding amine, leading to the formation of the piperidine ring.
-
Carbon Monoxide Atmosphere: This is necessary for the stability and reactivity of the iron carbonyl complex.
Reaction Pathway to N-Substituted Piperidines
Caption: Synthesis of N-substituted piperidines.
V. Performance Comparison with Alternative Crosslinking Agents
Glutaraldehyde is a widely used crosslinking agent, but concerns about its cytotoxicity have led to the investigation of alternatives.[10] Here, we compare it with two common alternatives: ortho-phthalaldehyde (OPA) and succinaldehyde.
Table 2: Comparative Performance of Crosslinking Agents
| Parameter | Glutaraldehyde | Ortho-phthalaldehyde (OPA) | Succinaldehyde | References |
| Crosslinking Efficiency | High, forms stable crosslinks.[11] | Effective, particularly against mycobacteria.[6] | Lower efficiency compared to glutaraldehyde. | [7] |
| Reaction Speed | Slower, may require longer reaction times. | Faster acting than glutaraldehyde.[12] | Variable, generally slower than glutaraldehyde. | |
| Biocompatibility/Cytotoxicity | Moderately to severely cytotoxic.[10][13][14] | Generally less cytotoxic than glutaraldehyde, but can be a respiratory and skin sensitizer.[15] | Considered less cytotoxic than glutaraldehyde. | |
| Stability | Prone to polymerization in aqueous solution. | More stable in solution than glutaraldehyde.[6] | More stable than glutaraldehyde. | |
| pH Sensitivity | Active over a broad pH range. | Activity is pH-dependent.[6] | Less pH-sensitive than OPA. | |
| Cost-Effectiveness | Generally lower cost. | Higher initial cost, but can be more cost-effective due to longer reuse life.[12] | Cost is variable depending on the supplier. |
Key Comparative Insights
-
Efficacy vs. Safety: While glutaraldehyde is a highly efficient crosslinker, its cytotoxicity is a significant drawback in many biomedical applications.[10] OPA offers a faster and often more effective alternative, particularly against glutaraldehyde-resistant organisms, with a generally better safety profile, although it is not without its own hazards.[6][12][15]
-
Application-Specific Choice: The choice of crosslinking agent is highly dependent on the specific application. For applications where high mechanical strength is paramount and residual cytotoxicity can be mitigated, glutaraldehyde remains a viable option. For biomedical applications requiring higher biocompatibility, alternatives like OPA or succinaldehyde may be preferable, despite potential trade-offs in crosslinking efficiency.
VI. Conclusion
This compound serves as a valuable and versatile starting material, primarily for the generation of glutaraldehyde through a straightforward hydrolysis reaction. The resulting dialdehyde is not only a potent crosslinking agent but also a key intermediate for the synthesis of other valuable molecules, such as N-substituted piperidines. A comprehensive understanding of the characterization of these products, coupled with robust experimental protocols, is essential for researchers in the fields of organic synthesis, materials science, and drug development. While glutaraldehyde remains a widely used reagent, a careful consideration of its performance in comparison to safer alternatives is crucial for the development of advanced and biocompatible materials. This guide provides the foundational knowledge and practical insights necessary to effectively utilize and characterize the reaction products derived from this compound.
VII. References
-
Watanabe, Y., Shim, S. C., & Mitsudo, T. (1975). THE-FACILE SYNTHESIS OF N-SUBSTITUTED PIPERIDINES FROM GLUTARALDEHYDE USING CARBONYLHYDRIDOFERRATE AS A REDUCING AGENT. CHEMISTRY LETTERS, (9), 995-996.
-
Kothandapani, S., & Ponraj, S. (Year). A Comparative Study of Efficacy of Disinfectants Used for Flexible Endoscope : Glutaraldehyde versus Ortho-Phthalaldehyde. SAS Publishers.
-
BenchChem. (2025). One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols.
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
Shandong Look Chemical. (2023, January 29). o-Phthalaldehyde vs. Glutaraldehyde | Advantages & Features.
-
ResearchGate. (n.d.). 13 C NMR spectra in D 2 O of, (a) PEI, (b) glutaraldehyde and (c) a 1 : 1 by weight mixture of PEI and glutaraldehyde.
-
Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
-
AAPD. (n.d.). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration.
-
Stability of Glutaraldehyde in Biocide Compositions. (2020). Semantic Scholar.
-
ChemicalBook. (n.d.). Glutaraldehyde(111-30-8) 13C NMR spectrum.
-
PubMed. (n.d.). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration.
-
BenchChem. (2025). A Comparative Analysis of 6-Hydroxyhexanal and Glutaraldehyde as Crosslinking Agents for Biomaterials.
-
PubMed. (n.d.). Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe.
-
PMC - NIH. (n.d.). Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium.
-
Semantic Scholar. (n.d.). A Comparative Study of Efficacy of Disinfectants Used for Flexible Endoscope : Glutaraldehyde versus Ortho-Phthalaldehyde.
-
Catlin, N. R., Willson, C. J., Stout, M., Kissling, G. E., Waidyanatha, S., Baker, G. L., Hayden, B. K., & Wyde, M. (2017). Evaluation of the Respiratory Tract Toxicity of ortho-Phthalaldehyde, a Proposed Alternative for the Chemical Disinfectant Glutaraldehyde. Inhalation Toxicology.
-
SAS Publishers. (n.d.). A Comparative Study of Efficacy of Disinfectants Used for Flexible Endoscope: Glutaraldehyde versus Ortho-Phthalaldehyde.
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
-
Organic Syntheses Procedure. (n.d.). 3-methyl-1,5-pentanediol.
-
Stability of Glutaraldehyde in Biocide Compositions. (2020). MDPI.
-
ResearchGate. (n.d.). Figure S3: FTIR spectrum of glutaraldehyde.
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A Comparative Guide to the Quantitative Analysis of Methyl 5,5-dimethoxyvalerate by Gas Chromatography-Mass Spectrometry
This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of Methyl 5,5-dimethoxyvalerate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed, step-by-step protocols, and presents a comparative analysis of different approaches to ensure scientific rigor and trustworthiness in your analytical workflows.
Introduction: The Analytical Challenge of this compound
This compound is a key chemical intermediate and a protected form of methyl 5-oxovalerate. As a dimethyl acetal, it masks a reactive aldehyde functional group, making it a crucial component in multi-step organic syntheses. Accurate quantification of this compound is paramount for reaction monitoring, purity assessment, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly specific technique for the analysis of volatile and semi-volatile compounds like this compound.[1]
This guide will explore two primary GC-MS-based methodologies for its quantification: a direct injection method and a method involving derivatization. We will also briefly touch upon High-Performance Liquid Chromatography (HPLC) as a potential alternative.
Direct Injection GC-MS Method: A Streamlined Approach
The direct injection GC-MS method is often the first choice due to its simplicity and speed. This approach relies on the thermal stability and volatility of the analyte for successful separation and detection.
Rationale for Method Parameters
The selection of GC-MS parameters is critical for achieving a robust and reliable method. For a molecule like this compound, the primary considerations are its boiling point, polarity, and mass spectral characteristics.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable starting point.[2][3] This stationary phase provides good selectivity for a wide range of compounds and is robust enough for routine analysis.
-
Injection Technique: A split/splitless injector is standard. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, thereby enhancing sensitivity.
-
Temperature Programming: A temperature ramp is essential to ensure good peak shape and separation from any impurities or matrix components. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of the analyte in a reasonable time.
-
Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is a standard for generating reproducible mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific ions of the target analyte.
Experimental Workflow: Direct Injection GC-MS
Caption: Workflow for Direct Injection GC-MS Analysis.
Detailed Protocol: Direct Injection GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[4][5]
-
Prepare a stock solution of a suitable internal standard (IS), such as dimethyl phthalate or a deuterated analog of the analyte.
-
Create a series of calibration standards by diluting the stock solution and adding a constant concentration of the IS to each.
-
Prepare unknown samples by dissolving them in the same solvent and adding the same concentration of IS.[6]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, splitless mode.
-
Oven Program: Initial temperature 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: EI, 230°C.
-
MSD Mode: SIM. Monitor characteristic ions for this compound (e.g., m/z 159, 127, 75) and the internal standard.
-
-
Method Validation:
Derivatization-Based GC-MS Method: Enhancing Sensitivity and Specificity
For certain matrices or when lower detection limits are required, a derivatization approach can be beneficial. Since this compound is an acetal, it can be hydrolyzed back to the corresponding aldehyde, which can then be derivatized. This is particularly useful if the direct analysis of the acetal suffers from poor chromatographic performance or low ionization efficiency. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[13][14]
Rationale for Derivatization
-
Improved Volatility and Thermal Stability: While the parent compound is amenable to GC, its corresponding aldehyde might not be. Derivatization can improve these properties.
-
Enhanced Sensitivity: PFBHA introduces a polyfluorinated moiety, which can be detected with high sensitivity by an electron capture detector (ECD) or provide characteristic high-mass ions in MS, moving them away from low-mass background noise.
-
Increased Specificity: The derivatization reaction is specific to carbonyl compounds, which can help to reduce matrix interferences.
Experimental Workflow: Derivatization GC-MS
Caption: Workflow for Derivatization-Based GC-MS Analysis.
Detailed Protocol: Derivatization GC-MS
-
Hydrolysis and Derivatization:
-
To an aqueous solution of the sample, add a small amount of acid (e.g., HCl) and gently heat to hydrolyze the acetal to the aldehyde.
-
Neutralize the solution and buffer to an appropriate pH (typically slightly acidic to neutral).
-
Add a solution of PFBHA and allow the derivatization reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes).[14]
-
After cooling, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane to extract the PFBHA-oxime derivative.[15]
-
Add the internal standard to the organic extract.
-
-
GC-MS Instrumentation and Conditions:
-
The same GC-MS system as the direct method can be used.
-
The oven temperature program may need to be adjusted to account for the higher boiling point of the derivative.
-
In SIM mode, monitor the characteristic high-mass ions of the PFBHA-oxime derivative. A prominent ion is often m/z 181, corresponding to the pentafluorobenzyl moiety.[14]
-
Method Comparison: Choosing the Right Approach
The choice between direct injection and a derivatization-based method depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and available resources.
| Parameter | Direct Injection GC-MS | Derivatization GC-MS | HPLC-UV (Hypothetical) |
| Specificity | High (based on retention time and mass spectrum) | Very High (reaction specificity plus MS detection) | Moderate (relies on retention time and UV spectrum) |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.998 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% (can be affected by reaction and extraction efficiency) | 90-110% |
| Precision (%RSD) | < 5% | < 10% (more steps can introduce variability) | < 10% |
| LOD/LOQ | Low (ng/mL to pg/mL) | Potentially lower than direct injection | Higher than GC-MS methods |
| Sample Throughput | High | Low (due to extra sample preparation steps) | Moderate |
| Method Development | Simpler | More complex | Moderate |
Performance data are typical and should be established for each specific method and matrix.
Comparison Logic
Caption: Decision tree for selecting an analytical method.
Conclusion
Both direct injection and derivatization-based GC-MS methods offer robust and reliable means for the quantification of this compound. The direct injection method provides a simpler and faster workflow, making it ideal for routine analysis in clean matrices. The derivatization approach, while more labor-intensive, can offer superior sensitivity and specificity, which is advantageous for complex samples or when trace-level quantification is necessary. The choice of method should be guided by the specific analytical goals and validated according to international guidelines to ensure data integrity and reliability.[8][16][17]
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][18]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][16]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link][19]
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Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]
-
Leusen, K., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]
-
National Center for Biotechnology Information. (1997). Toxicological Profile for Glutaraldehyde. [Link]
-
Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
-
NIOSH. (1994). Glutaraldehyde by HPLC-UV. [Link]
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Shanaeva, N. A., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics. [Link][11]
-
Al-Rimawi, F., & Kharoaf, M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Authorea. [Link][12]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
OSHA. Glutaraldehyde Method 64. [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. [Link][5]
-
Lee, J., et al. (2015). Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. Alcoholism, Clinical and Experimental Research. [Link]
-
Chung, H., et al. (2015). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Preventive Nutrition and Food Science. [Link][13]
-
Chemistry LibreTexts. (2022). 2.1.5F: Sample Preparation for Gas Chromatography. [Link][6]
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de la Ossa, J. G., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. [Link][2]
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de la Ossa, J. G., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link][3]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 5,5-dimethoxyvalerate using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the practical application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of Methyl 5,5-dimethoxyvalerate. This document moves beyond a simple recitation of steps, offering in-depth rationale for experimental choices and providing the necessary data to compare and validate the structure, ensuring a high degree of confidence in the final assignment.
The Imperative of Structural Integrity in Research and Development
In the landscape of pharmaceutical and chemical research, the precise molecular structure of a compound dictates its function, reactivity, and potential therapeutic effects. An error in structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, robust analytical techniques are not just a matter of good practice; they are a fundamental requirement for advancing scientific discovery and ensuring product quality. While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of a molecule's carbon-hydrogen framework, complex molecules or those with overlapping signals often necessitate the enhanced resolution and connectivity information provided by 2D NMR techniques.
The Subject of Our Investigation: this compound
This compound, with the chemical formula C₈H₁₆O₄, is a relatively simple ester.[1][2] However, its linear structure with multiple methylene groups and two methoxy groups provides an excellent model to demonstrate the power of 2D NMR in unequivocally assigning each proton and carbon atom.
Structure of this compound:
A Comparative Approach: From 1D Postulation to 2D Confirmation
Our journey into the structural validation of this compound begins with an analysis of its predicted ¹H and ¹³C NMR spectra. This initial 1D data allows us to propose a preliminary structure, which we will then rigorously test and confirm using a suite of 2D NMR experiments.
Predicted ¹H and ¹³C NMR Data
Due to the unavailability of experimentally assigned public domain spectra, we will utilize predicted NMR data for this guide. These predictions are generated from sophisticated algorithms that analyze the chemical environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| a | 3.67 | s | 3H | 51.5 |
| b | 2.33 | t | 2H | 33.8 |
| c | 1.65 | p | 2H | 21.5 |
| d | 1.62 | p | 2H | 31.8 |
| e | 4.37 | t | 1H | 104.2 |
| f | 3.31 | s | 6H | 52.7 |
| g | - | - | - | 174.1 |
Note: Predicted values can vary slightly between different software packages. These values serve as a guide for our 2D NMR analysis.
Atom Labeling for NMR Assignments:
The Strategic Application of 2D NMR: A Workflow for Unambiguous Validation
The core of our validation process lies in the sequential and logical application of three key 2D NMR experiments: COSY, HSQC, and HMBC. This workflow is designed to build a comprehensive picture of the molecule's connectivity, leaving no room for ambiguity.
Caption: A generalized workflow for 2D NMR-based structure validation.
Experimental Protocols: A Practical Guide to Data Acquisition
The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Dissolve: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and relatively clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the sample to ensure a homogeneous solution.
NMR Spectrometer Setup:
These experiments are typically performed on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing gradient-enhanced spectroscopy.
1. COSY (Correlation Spectroscopy) Acquisition:
-
Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Data Points: Acquire a sufficient number of data points in both the direct (F2) and indirect (F1) dimensions (e.g., 2048 in F2 and 256-512 in F1).
-
Scans: The number of scans per increment will depend on the sample concentration, but 2-4 scans are often sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Pulse Program: Utilize a gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: Set the proton spectral width as in the COSY experiment.
-
¹³C Spectral Width: Set the carbon spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).
-
Data Points: Use a similar number of data points as in the COSY experiment.
-
Scans: A higher number of scans per increment (e.g., 4-8) is generally required compared to COSY due to the lower natural abundance of ¹³C.
-
One-Bond Coupling Constant (¹JCH): Set the one-bond C-H coupling constant to an average value of 145 Hz, which is typical for sp³ and sp² hybridized carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Pulse Program: Employ a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Parameters: The spectral widths and data points will be similar to the HSQC experiment.
-
Scans: A greater number of scans (e.g., 8-16) is often necessary to detect the weaker, long-range correlations.
-
Long-Range Coupling Constant (ⁿJCH): The HMBC experiment is optimized for a range of long-range coupling constants. A typical value to set is 8 Hz, which allows for the detection of both two- and three-bond correlations.
Data Interpretation: Connecting the Dots for Structural Confirmation
COSY: Unraveling the Proton-Proton Network
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent methylene groups and the methine proton.
Expected COSY Correlations for this compound:
Caption: Key expected HMBC correlations for this compound.
-
Confirming the Ester Group: The methyl protons (H-a) at δ 3.67 should show a three-bond correlation to the carbonyl carbon (C-g) at δ 174.1. The methylene protons (H-b) at δ 2.33 will show a two-bond correlation to the same carbonyl carbon. These two correlations definitively place the methyl ester group.
-
Connecting the Aliphatic Chain: The methylene protons H-b will show a three-bond correlation to C-c, H-c will show two-bond correlations to C-b and C-d, and H-d will show a two-bond correlation to C-c and a three-bond correlation to C-e. These correlations, in conjunction with the COSY data, provide irrefutable evidence for the linear arrangement of the -(CH₂)₃- chain.
-
Placing the Acetal Group: The methine proton (H-e) at δ 4.37 will show a two-bond correlation to the methylene carbon C-d and a two-bond correlation to the methoxy carbons (C-f). Crucially, the methoxy protons (H-f) at δ 3.31 will show a two-bond correlation to the methine carbon (C-e). This set of correlations unambiguously confirms the presence of the dimethoxy acetal at the C-5 position.
Conclusion: A Self-Validating System for Structural Certainty
By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we have created a self-validating system for the structural elucidation of this compound. The COSY data establishes the proton-proton connectivities within the aliphatic chain. The HSQC spectrum then assigns each protonated carbon. Finally, the HMBC data provides the long-range correlations that piece together the entire molecular puzzle, confirming the positions of the ester and acetal functional groups. This multi-faceted approach provides an exceptionally high level of confidence in the final structural assignment, a critical requirement for any research or development endeavor.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]
-
HSQC Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]
-
This compound | C8H16O4 | CID 551444 - PubChem. Available at: [Link]
Sources
A Senior Application Scientist's Guide: Choosing Between Methyl 5,5-dimethoxyvalerate and 1,1,3,3-tetramethoxypropane in Synthesis
In the landscape of organic synthesis, the strategic use of protected functional groups is paramount for achieving complex molecular architectures. Among these, acetals serve as invaluable stable precursors to reactive aldehydes. This guide provides an in-depth comparison of two such critical reagents: Methyl 5,5-dimethoxyvalerate and 1,1,3,3-tetramethoxypropane. While both are acyclic acetals that liberate dialdehydes upon acid-catalyzed hydrolysis, their utility is dictated by the distinct carbon backbone they provide. This document will dissect their respective applications, mechanistic nuances, and provide field-proven protocols to guide researchers in making the optimal selection for their synthetic challenges.
Core Chemical Identity and Functional Role
The fundamental difference between these two reagents lies in the structure of the dialdehyde they generate. This structural variance is the primary determinant of their divergent synthetic applications.
-
This compound (CAS: 23068-91-9) is a protected form of a glutaraldehyde derivative. Specifically, it is a C5 building block which, upon hydrolysis, unmasks a terminal aldehyde while retaining a methyl ester at the other end of the carbon chain. This bifunctionality makes it a versatile synthon for applications requiring a five-carbon spacer with orthogonal reactivity.
-
1,1,3,3-tetramethoxypropane (CAS: 102-52-3) is the bis(dimethyl acetal) of malondialdehyde (MDA).[1][2] Malondialdehyde itself is an unstable and highly reactive C3 dialdehyde, prone to polymerization.[1] Therefore, 1,1,3,3-tetramethoxypropane serves as a stable, bench-top equivalent, allowing for the controlled, in situ generation of MDA under acidic conditions.[2][3][4][5]
The choice between these two is therefore not one of superior performance in the same role, but of selecting the correct tool based on the required carbon framework—a C5 chain from this compound versus a C3 chain from 1,1,3,3-tetramethoxypropane.
Comparative Performance and Applications
The distinct products of their hydrolysis reactions channel these reagents into separate, well-defined synthetic pathways.
| Feature | This compound | 1,1,3,3-tetramethoxypropane |
| CAS Number | 23068-91-9[6][7] | 102-52-3[1][3] |
| Molecular Formula | C₈H₁₆O₄[6][8] | C₇H₁₆O₄[1][3] |
| Molecular Weight | 176.21 g/mol [6][8] | 164.20 g/mol [1] |
| Generated Aldehyde | Glutaraldehyde monomethyl ester (C5) | Malondialdehyde (C3)[2][3][4] |
| Primary Applications | - Synthesis of cyanine dyes & conjugates[6]- Precursor for cross-linking agents- Building block for larger heterocycles (e.g., pyridines) | - Synthesis of heterocycles (pyrimidines, pyrazoles)[9][10]- Synthesis of polymethine dyes[9]- Analytical standard for lipid peroxidation (TBARS assay)[2][3][11][12] |
| Physical State | Liquid | Colorless liquid[1] |
| Boiling Point | 70-72 °C at 2 mmHg | 183 °C[1] |
| Density | 1.012 g/mL at 25 °C | 0.997 g/mL at 25 °C[2] |
Diagram of Comparative Synthetic Utility
Caption: Comparative synthetic pathways of the C5 and C3 acetal precursors.
Field-Proven Insights & Experimental Protocols
As acetals, both compounds are stable in basic and neutral media but readily hydrolyze under acidic conditions to unmask the aldehyde functionalities.[13][14] This predictable reactivity is the cornerstone of their utility.
The C5 Pathway: Leveraging this compound
The primary value of this reagent is in synthesizing structures where a five-carbon chain with differentiated termini is required. While less documented in canonical named reactions compared to its C3 counterpart, its application in specialized areas like dye synthesis is notable.[6] Its hydrolysis product, a glutaraldehyde derivative, is analogous to glutaraldehyde, a widely used cross-linking agent known for its high efficiency in reacting with primary amines in proteins like chitosan to form Schiff bases.[15][16][17]
The C3 Pathway: The Versatility of 1,1,3,3-tetramethoxypropane
This reagent is a workhorse in synthetic and analytical chemistry due to its role as a stable malondialdehyde precursor.
Causality in Heterocyclic Synthesis: The synthesis of six-membered heterocycles, such as pyrimidines, often relies on the condensation of a 1,3-dielectrophile with a dinucleophile. Malondialdehyde, generated in situ from 1,1,3,3-tetramethoxypropane, provides the perfect three-carbon electrophilic backbone to react with compounds like urea or guanidine, leading directly to the pyrimidine core.[9][10]
Trustworthiness in Analytical Chemistry: In biomedical research, malondialdehyde (MDA) is a key biomarker for oxidative stress, measured via the Thiobarbituric Acid Reactive Substances (TBARS) assay.[18] Because pure MDA is unstable, 1,1,3,3-tetramethoxypropane is universally used as a stable, hydrolyzable standard.[2][3][11][12] Complete acid hydrolysis yields a precise and reproducible concentration of MDA, forming the basis of a reliable standard curve for quantifying lipid peroxidation in biological samples.[12][18][19]
Diagram: A Researcher's Decision Workflow
Caption: Decision workflow for selecting the appropriate acetal precursor.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales grounded in established chemical principles.
Protocol 1: General Procedure for Acid-Catalyzed Acetal Deprotection
This protocol describes the fundamental process of hydrolyzing the acetal to generate the reactive aldehyde in situ for subsequent reactions.
-
Reagent Preparation: Dissolve the acetal (this compound or 1,1,3,3-tetramethoxypropane, 1.0 eq.) in a suitable solvent mixture such as THF/water (e.g., 4:1 v/v).
-
Initiation: Add a catalytic amount of a strong acid (e.g., 1M aq. HCl, 10 mol%) to the solution at room temperature. Causality: The acid protonates an acetal oxygen, creating a good leaving group (methanol) and initiating the hydrolysis cascade.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
In Situ Use: The resulting solution containing the dialdehyde is typically used immediately in the next synthetic step without isolation due to the high reactivity and potential instability of the product.
-
Quenching (if isolating): If workup is required, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Note: Isolation is rarely performed for malondialdehyde but may be feasible for the glutaraldehyde derivative depending on its stability.
Protocol 2: Representative Synthesis of 2-Hydroxypyrimidine
This protocol exemplifies the use of 1,1,3,3-tetramethoxypropane as a C3 synthon.
-
Reagent Preparation: In a round-bottom flask, combine urea (1.0 g, 16.6 mmol) and ethanol (25 mL). Add a solution of sodium ethoxide in ethanol (21% w/w, 5.5 mL, 16.6 mmol) and stir until a clear solution is obtained.
-
Aldehyde Generation & Condensation: To the stirred solution, add 1,1,3,3-tetramethoxypropane (2.73 g, 16.6 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. A precipitate will form as the reaction progresses.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether. Dry the solid under vacuum to yield 2-hydroxypyrimidine. The product can be further purified by recrystallization if necessary. Self-Validation: The formation of the desired heterocyclic product confirms the successful in situ generation and subsequent condensation of malondialdehyde.
Protocol 3: Preparation of a Malondialdehyde (MDA) Standard Curve
This protocol is standard in biochemical labs for the TBARS assay.[12][18][19]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the MDA precursor by adding 242 µL of 1,1,3,3-tetraethoxypropane (TEP, a common alternative to the methoxy version) to a 100 mL volumetric flask and bringing it to volume with ultrapure water.[19] (Note: TEP is often used interchangeably and hydrolyzes similarly). For 1,1,3,3-tetramethoxypropane, use 164.2 mg to make a 10 mM solution in 100 mL.
-
Acid Hydrolysis: To generate the MDA standard, mix 1 part of the 10 mM precursor stock solution with 50 parts of 1% (v/v) sulfuric acid.[18] For example, mix 1 mL of stock with 50 mL of 1% H₂SO₄.
-
Incubation: Incubate the acidic solution at room temperature for 2 hours to ensure complete hydrolysis.[12][18][19] This yields a working standard solution of MDA (in this example, 0.2 mM or 200 µM). Causality: The strong acid and incubation time ensure the quantitative conversion of the stable acetal to the reactive MDA, which is critical for accuracy.
-
Serial Dilutions: Prepare a series of dilutions from the MDA working standard using 1% sulfuric acid as the diluent to create standards for the calibration curve (e.g., 0, 2.5, 5, 10, 15, 20 µM).
-
Assay: Use these standards in the TBARS assay protocol alongside unknown samples to quantify the MDA concentration via spectrophotometry. The linear response of the standards validates the integrity of the assay.
Conclusion
The selection between this compound and 1,1,3,3-tetramethoxypropane is a clear-cut decision based on synthetic strategy rather than a comparison of efficacy. 1,1,3,3-tetramethoxypropane is the reagent of choice for introducing a C3 malondialdehyde unit, a cornerstone of classical heterocyclic synthesis and a vital standard in analytical biochemistry. This compound , while less ubiquitous, offers a valuable C5 glutaraldehyde synthon with a terminal ester, providing opportunities in the synthesis of specialized dyes, polymers, and complex molecules requiring a functionalized five-carbon spacer. A thorough understanding of the target molecule's required carbon framework is the essential first step in choosing the correct reagent for a successful and efficient synthesis.
References
-
What are the background, preparation, and applications of 1,1,3,3-Tetramethoxypropane? (n.d.). Gecko Chemical. Retrieved from [Link]
-
Harnessing the Power of 1,1,3,3-Tetraethoxypropane in Chemical Synthesis. (n.d.). LookChem. Retrieved from [Link]
-
1,1,3,3-Tetramethoxypropane. (2025, July 17). In Wikipedia. Retrieved from [Link]
-
Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1,1,3,3-tetraethoxypropane Review. (2015, September 29). Biocompare.com. Retrieved from [Link]
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Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. Retrieved from [Link]
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Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved from [Link]
- Kakinuma, S., Mita, S., & Murotani, M. (2006). Process for producing tetraalkoxypropane and derivative thereof. U.S.
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1,1,3,3-Tetramethoxypropane. (n.d.). HiMedia Laboratories. Retrieved from [Link]
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How to make MDA standard for lipid peroxidation. (2017, August 16). ResearchGate. Retrieved from [Link]
-
Acetal synthesis by acetalization or ring closure. (2019, October 9). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved from [Link]
-
The malondialdehyde (MDA) preparation by hydrolysis of 1, 1, 3, 3-Tetramethoxypropane (TMP). (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of glutaraldehyde. (n.d.). Google Patents.
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A new method for the determination of malondialdehyde. (n.d.). Fırat Tıp Dergisi. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Preparation of glutaraldehyde. (n.d.). Google Patents.
- Process for the preparation of glutaraldehyde. (n.d.). Google Patents.
- Method for the continuous production of glutaraldehyde. (n.d.). Google Patents.
- Preparation of glutaraldehyde. (n.d.). Google Patents.
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Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers? (n.d.). ResearchGate. Retrieved from [Link]
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Dialdehyde derivatives of nucleosides and nucleotides as novel crosslinking reagents and their comparison with glutaraldehyde. (2016, June 20). ResearchGate. Retrieved from [Link]
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Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP). (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels. (n.d.). MDPI. Retrieved from [Link]
-
A Comparative Study of Glutaraldehyde and Citric Acid As a Crosslinking Agent. (2019, May 10). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Cross-Linked Chitosan-Glutaraldehyde. (2013, May 13). PMC - PubMed Central. Retrieved from [Link]
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Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI. Retrieved from [Link]
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The Chemical Reactivity of Membrane Lipids. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. (2025, August 7). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial "Methyl 5,5-dimethoxyvalerate"
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and imaging agent sectors, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and safe outcomes. Methyl 5,5-dimethoxyvalerate, a key building block in the synthesis of cyanine dyes and other specialized chemical entities, is no exception.[1] This guide provides an in-depth, comparative framework for the purity analysis of commercially available this compound, grounded in fundamental analytical principles and practical, field-proven insights. We will dissect the likely impurity profile based on its common synthesis route and detail robust analytical methodologies for its comprehensive characterization.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of a compound's synthesis is paramount to predicting its potential impurities. This compound is typically synthesized via the acid-catalyzed acetalization of methyl 5-oxopentanoate with trimethyl orthoformate.[2] This reaction, while generally efficient, can lead to the presence of several process-related impurities in the final product.
Key Potential Impurities:
-
Methyl 5-oxopentanoate: Unreacted starting material. Its presence can indicate an incomplete reaction or inefficient purification.
-
Methanol: A byproduct of the reaction and also a common solvent. Residual methanol is a common impurity in many chemical processes.
-
Trimethyl orthoformate: Excess reagent that may not have been fully removed during workup.
-
Methyl Formate: A byproduct formed from the reaction of trimethyl orthoformate with any moisture present.[3]
-
Polymers and Oligomers: Self-condensation products of methyl 5-oxopentanoate under acidic conditions.
This guide will focus on the detection and quantification of the most common and impactful of these: the unreacted starting material (methyl 5-oxopentanoate) and the byproduct, methyl formate.
Comparative Analytical Strategy: A Multi-pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal application of multiple methods. Here, we detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity assessment.
At a Glance: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Identification and quantification of volatile impurities, impurity profiling. | Quantification of the main component and non-volatile impurities, purity assessment. | Structural elucidation, identification and quantification of impurities with unique signals. |
| Sample Derivatization | Not typically required for this analyte. | Not required. | Not required. |
| Selectivity | Excellent, based on both retention time and mass spectrum. | Good to Excellent, depending on column and mobile phase selection. | Excellent for structurally distinct molecules. |
| Sensitivity | Very High (pg to ng range). | High (ng to µg range). | Moderate (µg to mg range). |
| Quantitative Accuracy | Very Good (with appropriate calibration). | Excellent (with appropriate calibration). | Excellent (with an internal standard). |
| Throughput | Medium to High. | High. | Low to Medium. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for detecting trace amounts of starting materials and byproducts. A non-polar capillary column is well-suited for separating the components based on their boiling points and polarities.
Experimental Workflow:
Caption: Workflow for GC-MS Purity Analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity ethyl acetate.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of each peak.
-
Identify impurities by comparing their mass spectra with the NIST library and known standards.
-
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Rationale: HPLC is a highly accurate and precise technique for quantifying the main component and less volatile impurities. A reverse-phase C18 column is a good starting point for separating compounds with moderate polarity like this compound and its potential impurities. Due to the lack of a strong UV chromophore, a UV detector at a low wavelength (around 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) is required.
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis of this compound.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of a high-purity reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the commercial sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or ELSD.
-
-
Data Analysis:
-
Determine the retention time of this compound from the standard injection.
-
In the sample chromatogram, integrate the peak corresponding to the main component and all impurity peaks.
-
Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For more accurate quantification, create a calibration curve using a series of standard dilutions.
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: ¹H NMR spectroscopy provides invaluable structural information and can be used to identify and quantify impurities that have unique proton signals. It is particularly useful for confirming the identity of the main component and for detecting impurities that may not be easily observed by chromatographic methods.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the commercial this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for both the main component and potential impurities.
-
-
Spectral Analysis:
-
This compound:
-
Confirm the characteristic signals:
-
~3.67 ppm (s, 3H, -COOCH₃)
-
~3.32 ppm (s, 6H, -OCH₃)
-
~4.37 ppm (t, 1H, -CH(OCH₃)₂)
-
~2.33 ppm (t, 2H, -CH₂COO-)
-
~1.65-1.75 ppm (m, 4H, internal -CH₂CH₂-)
-
-
-
Impurity Identification:
-
Methyl 5-oxopentanoate: Look for a characteristic aldehyde proton signal around 9.77 ppm and the absence of the acetal proton at ~4.37 ppm.
-
Methanol: A singlet around 3.49 ppm.[4]
-
Methyl Formate: A singlet for the methyl group around 3.77 ppm and a singlet for the formyl proton around 8.07 ppm.[1][5][6]
-
Trimethyl orthoformate: A singlet for the methoxy protons around 3.32 ppm (may overlap with the product) and a singlet for the CH proton around 4.93 ppm.
-
-
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of three commercial grades of this compound based on the analytical methods described above.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) |
| Purity (HPLC, Area %) | > 99.5% | ≥ 98.0% | ≥ 96.0% |
| Methyl 5-oxopentanoate (GC-MS, Area %) | < 0.1% | < 0.5% | < 1.5% |
| Methyl Formate (GC-MS, Area %) | Not Detected | < 0.1% | < 0.3% |
| Methanol (¹H NMR) | < 0.05% | < 0.2% | < 0.5% |
| Appearance | Colorless Liquid | Colorless to Pale Yellow Liquid | Pale Yellow Liquid |
Alternatives and Broader Context
For applications like the synthesis of certain cyanine dyes, this compound serves as a stable precursor to malonaldehyde.[3][7] Direct alternatives are other protected forms of malonaldehyde, such as malonaldehyde dianilides or 1,1,3,3-tetramethoxypropane. The choice of reagent often depends on the specific reaction conditions and the desired reactivity. In some synthetic strategies, entirely different approaches that do not rely on malonaldehyde derivatives are employed to construct the polymethine chain of cyanine dyes.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of subsequent synthetic steps. A multi-technique analytical approach, combining the strengths of GC-MS, HPLC, and NMR, is essential for a comprehensive assessment. By understanding the synthetic origin of potential impurities and employing robust, validated analytical methods, researchers can ensure the quality and consistency of this important chemical building block, ultimately leading to more reliable and reproducible scientific outcomes.
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A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5,5-dimethoxyvalerate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Methyl 5,5-dimethoxyvalerate is not merely a procedural task but a critical component of responsible scientific practice. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Understanding the Chemical: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is essential. This knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste segregation.
This compound (CAS No. 23068-91-9) is an organic ester and acetal.[1] Its hazard profile, according to the Globally Harmonized System (GHS), necessitates specific precautions.[2]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
-
Combustible Liquid (Storage Class 10): With a flash point of 63 °C (145.4 °F), it can ignite when exposed to an ignition source at or above this temperature.
This combination of irritant and combustible properties dictates a cautious approach to its disposal. The primary goal is to prevent personnel exposure and eliminate the risk of fire.
| Property | Value | Source |
| CAS Number | 23068-91-9 | [1] |
| Molecular Formula | C₈H₁₆O₄ | [3] |
| Physical Form | Liquid | |
| Boiling Point | 70-72 °C / 2 mmHg | |
| Density | 1.012 g/mL at 25 °C | |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | [2] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
Immediate Safety & Handling Protocol
Proper disposal begins with safe handling during and after its use in experimental procedures. The causality here is direct: minimizing the risk of spills and exposure during routine lab work simplifies the final disposal process.
-
Ventilation is Key: Always handle this compound inside a certified chemical fume hood.[4] This is critical to mitigate the risk of inhaling vapors, which can cause respiratory irritation, and to prevent the accumulation of flammable vapors in the laboratory.[5]
-
Personal Protective Equipment (PPE): The correct PPE is your primary defense against exposure. Based on its hazard profile, the following are mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection: Nitrile gloves. Always check the glove manufacturer's compatibility chart for specific breakthrough times.[6]
-
Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat, worn fully buttoned.[4]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a respirator with an appropriate organic vapor cartridge (e.g., type ABEK EN14387) is necessary.
-
-
Avoiding Ignition Sources: Given its combustible nature, all potential ignition sources—such as hot plates, open flames, and spark-producing equipment—must be strictly excluded from the handling area.[7]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a regulated hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container. A glass bottle with a screw cap is typically appropriate.[8] Ensure the container is not one that previously held incompatible materials, such as strong oxidizing agents.[9]
-
Segregation: This waste should be classified as a non-halogenated organic solvent waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[9] Improper mixing can lead to dangerous chemical reactions.
-
Container Status: Keep the waste container closed at all times, except when actively adding waste.[8] This minimizes the release of flammable and irritating vapors.
-
Immediate and Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] Your institution's Environmental Health & Safety (EHS) office will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume
-
The associated hazards (e.g., "Combustible," "Irritant")[10]
-
The accumulation start date (the date the first waste was added)
-
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is typically at or near the point of generation (e.g., inside the laboratory, in a secondary containment bin).[11]
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a plastic tub or tray) to contain any potential leaks or spills.[8]
-
Segregation in Storage: Store the waste container away from incompatible materials, particularly strong oxidizers, acids, and bases.[5]
-
Consult Your EHS Office: The final and most critical step is to follow your institution's specific procedures for hazardous waste pickup. Contact your EHS office to schedule a collection.[8] They are the ultimate authority on disposal and will ensure compliance with all federal, state, and local regulations, such as those set by the EPA.[9][12]
Spill & Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
For Minor Spills (inside a fume hood):
-
Ensure your PPE is intact.
-
Use a spill kit with an absorbent material like vermiculite or sand to contain and absorb the liquid.[13]
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into a sealable, labeled hazardous waste container.
-
Leave the solid waste in the fume hood to allow residual vapors to evaporate safely before sealing the container for disposal.[6]
-
-
For Major Spills (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, eliminate any nearby ignition sources.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[13]
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station.[13]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek prompt medical attention and have the Safety Data Sheet (SDS) or chemical information available for medical personnel.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of Methyl 5,5-dimethoxyvalerate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, mastery over the chemical reagents in their laboratory is paramount. This extends beyond their synthetic utility to a deep understanding of their safe handling, storage, and disposal. Methyl 5,5-dimethoxyvalerate, a versatile ester and acetal, is no exception. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Chemical Profile
This compound (CAS No. 23068-91-9) is classified under the Globally Harmonized System (GHS) as an irritant.[1] A thorough understanding of its specific hazards is the foundation of a robust safety plan.
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
This data is aggregated from multiple notifications to the ECHA C&L Inventory.[1]
With a flash point of 63°C (145.4°F), it is also classified as a combustible liquid.[2] This property necessitates stringent controls to prevent the formation of ignitable vapor-air mixtures.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to selecting PPE is critical. The following recommendations are based on the known hazards of this compound and general best practices for handling combustible esters.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting | • Gloves: Butyl rubber gloves are highly recommended for prolonged contact or handling larger volumes due to their excellent resistance to esters.[3][4][5][6] For incidental splash protection with small quantities, double-gloving with nitrile gloves may be acceptable.[1] • Eye Protection: Chemical splash goggles are mandatory to protect against eye irritation.[1] • Body Protection: A flame-resistant lab coat should be worn.[1] | Direct contact can cause skin and eye irritation. Butyl rubber provides a more robust barrier against esters compared to nitrile. |
| Preparation of Solutions & Reactions | • Gloves: Butyl rubber gloves. • Eye Protection: Chemical splash goggles and a face shield, especially when there is a risk of splashing. • Body Protection: Flame-resistant lab coat. | The risk of splashes and spills is higher during these procedures, necessitating enhanced facial protection. |
| Post-Reaction Work-up & Purification | • Gloves: Butyl rubber gloves. • Eye Protection: Chemical splash goggles. • Body Protection: Flame-resistant lab coat. | Handling of the compound continues, requiring sustained protection. |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Engineering Controls: Creating a Safe Workspace
Your primary engineering control for handling this compound is a certified chemical fume hood.[1][7]
-
When to Use a Fume Hood:
-
Ventilation: Ensure the laboratory has an adequate air exchange rate, even for small-scale work on an open bench.[8]
-
Ignition Sources: Strictly eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[7][9]
Handling Procedures: A Step-by-Step Approach
Caption: Workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Temperature: While some suppliers recommend storage at -20°C, general guidance for combustible liquids is to store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][8] Always consult the supplier's specific recommendations.
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[8]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[8]
-
Cabinets: For quantities exceeding a few liters, storage in a dedicated flammable liquids cabinet is required.[1]
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate risks.
Spill Cleanup Protocol
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
